molecular formula C13H15NO4 B2424286 Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate CAS No. 1025294-19-2

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Número de catálogo: B2424286
Número CAS: 1025294-19-2
Peso molecular: 249.266
Clave InChI: YTPUSEDJTOBAFB-XYOKQWHBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is a synthetic chemical compound supplied strictly for research applications. Its structural features, including a 4-hydroxyphenyl group and an enamino ester motif, suggest potential as a candidate for investigating enzyme inhibition pathways. This compound is of particular interest in biochemical research for its potential as a tyrosinase inhibitor. Tyrosinase is a multi-copper enzyme that is the rate-limiting enzyme in the melanogenesis pathway, responsible for skin pigmentation, and is also a key factor in the enzymatic browning of fruits and vegetables . Inhibitors of this enzyme are thus studied for their potential in developing treatments for hyperpigmentation disorders and as anti-browning agents in the food industry . Researchers can utilize this compound to explore its specific mechanism of action, which may involve interacting with the enzyme's dinuclear copper active site, thereby blocking the oxidation of substrates like L-tyrosine and L-DOPA . Its application spectrum may extend to fields such as cell biology, where it can be used to modulate melanin production in vitro, and in analytical chemistry for the development of enzyme inhibition assays. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes, nor for human consumption. Researchers should conduct all necessary experiments to fully characterize the compound's properties, efficacy, and safety profile in their specific biological systems.

Propiedades

IUPAC Name

ethyl (E)-3-hydroxy-2-[(4-hydroxyphenyl)iminomethyl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-3-18-13(17)12(9(2)15)8-14-10-4-6-11(16)7-5-10/h4-8,15-16H,3H2,1-2H3/b12-9+,14-8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTGTMFJJJMLPP-LAHWPWFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)C=NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/C=NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate: A Key Intermediate in Quinolone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of heterocyclic drug development, the synthesis of 4-hydroxyquinoline derivatives remains a cornerstone for discovering novel antibacterial (fluoroquinolones), antimalarial, and kinase-inhibitory agents. As a Senior Application Scientist, I frequently encounter challenges related to the yield and purity of quinolone precursors. Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is a highly versatile enamino ester intermediate. It is the critical bridge between simple aliphatic starting materials and the complex, biologically active 3-acetyl-6-hydroxyquinolin-4(1H)-one core [1].

This whitepaper provides a comprehensive, field-proven guide to the structural properties, mechanistic synthesis, and analytical characterization of this specific intermediate, emphasizing modern, high-yield microwave-assisted protocols over classical thermal methods.

Chemical Identity and Structural Dynamics

Understanding the structural nuances of this intermediate is critical for predicting its reactivity during downstream cyclization.

  • IUPAC Name: Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

  • Molecular Formula: C₁₃H₁₅NO₄

  • Molecular Weight: 249.26 g/mol

  • SMILES: CCOC(=O)C(=CNC1=CC=C(O)C=C1)C(=O)C

Tautomerism and Conformational Locking

While theoretically capable of enamine-imine tautomerism, this compound exists almost exclusively in the enamine form . This thermodynamic preference is driven by extensive π -conjugation across the acrylate system and is locked by a strong intramolecular hydrogen bond between the secondary amine (N-H) and the oxygen of the adjacent acetyl (or ester) carbonyl group. This planar, hydrogen-bonded conformation is not merely a structural curiosity; it is a strict geometric prerequisite for the subsequent electrocyclic ring closure required in the Gould-Jacobs reaction [2].

Mechanistic Pathway: The Modified Gould-Jacobs Approach

The synthesis of this compound relies on a multi-component condensation strategy. Traditionally, this involved a stepwise reaction using ethyl 2-(ethoxymethylene)-3-oxobutanoate (formed from ethyl acetoacetate and triethyl orthoformate) [1]. However, modern process chemistry favors a streamlined approach.

The reaction proceeds via the electrophilic activation of triethyl orthoformate (TEOF), followed by condensation with the active methylene of ethyl acetoacetate. The resulting highly electrophilic ethoxymethylene intermediate undergoes a rapid nucleophilic addition-elimination reaction with the primary amine of 4-aminophenol, expelling ethanol and yielding the target enamino ester [3].

ReactionPathway EAA Ethyl Acetoacetate + Triethyl Orthoformate Int1 Ethyl 2-acetyl-3-ethoxyacrylate (Reactive Intermediate) EAA->Int1 Condensation (-EtOH) Target Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate Int1->Target Nucleophilic Substitution (-EtOH) Amine 4-Aminophenol Amine->Target Addition Product 3-Acetyl-6-hydroxyquinolin-4(1H)-one Target->Product Thermal Cyclization (>250°C)

Chemical synthesis pathway from ethyl acetoacetate to the quinolone core.

Experimental Protocol: Microwave-Assisted Synthesis

Step-by-Step Methodology
  • Reagent Preparation: In a microwave-safe quartz vessel, combine ethyl acetoacetate (10.0 mmol, 1.30 g) and 4-aminophenol (10.0 mmol, 1.09 g).

  • Activation: Add triethyl orthoformate (TEOF) (11.0 mmol, 1.63 g). Causality: The slight molar excess of TEOF is critical; it acts simultaneously as the methine carbon source and as an in-situ water scavenger, driving the condensation equilibrium forward [2].

  • Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation (approx. 300 W) at 100–120 °C for 5 to 8 minutes. Causality: Solvent-free microwave dielectric heating ensures uniform energy distribution, accelerating the nucleophilic attack while preventing the thermal degradation (tarring) typical of prolonged conductive heating[3].

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase. The disappearance of the highly polar 4-aminophenol spot validates reaction completion.

  • Precipitation & Isolation: Cool the vessel to room temperature. Add 20 mL of ice-cold distilled water and triturate vigorously. Causality: The target enamino ester is highly hydrophobic compared to the unreacted starting materials. The addition of cold water forces an immediate, self-validating precipitation of the product.

  • Purification: Isolate the crude solid via vacuum filtration, wash with cold water, and recrystallize from hot ethanol to afford the pure product as crystalline needles.

ExpWorkflow Step1 Step 1: Reagent Mixing Equimolar EAA, TEOF, and 4-Aminophenol Step2 Step 2: Microwave Irradiation Solvent-free, 100-120°C, 5-8 min Step1->Step2 Step3 Step 3: TLC Monitoring Confirm consumption of 4-Aminophenol Step2->Step3 Step4 Step 4: Aqueous Precipitation Cool to RT, add ice-cold water Step3->Step4 Step5 Step 5: Isolation & Purification Vacuum filtration, recrystallization from EtOH Step4->Step5

Microwave-assisted experimental workflow for synthesizing the enamino ester.

Analytical Characterization Data

Rigorous analytical validation is required before advancing this intermediate to the high-temperature cyclization step. Any residual unreacted amine will severely compromise the yield of the final quinolone. Below is a summary of the expected quantitative spectral data for Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate.

Analytical TechniqueExpected Signal/ValueStructural Correlation
¹H NMR (DMSO-d₆, 400 MHz) δ 11.50 - 12.00 ppm (d, 1H)Strongly H-bonded N-H proton (Enamine)
δ 9.45 ppm (s, 1H)Phenolic O-H proton
δ 8.30 - 8.45 ppm (d, 1H)Vinylic C-H ( β -carbon), coupled to N-H
δ 7.15 (d, 2H), 6.80 (d, 2H)Aromatic protons (AA'BB' system of 4-hydroxyphenyl)
δ 4.15 - 4.25 ppm (q, 2H)Ester -CH₂- (ethyl group)
δ 2.45 ppm (s, 3H)Acetyl -CH₃
δ 1.25 ppm (t, 3H)Ester -CH₃ (ethyl group)
FT-IR Spectroscopy ~3250 cm⁻¹ (Broad)O-H and N-H stretching
~1695 cm⁻¹, ~1650 cm⁻¹C=O stretching (Ester and Acetyl groups)
~1620 cm⁻¹C=C stretching (Enamine core)
Mass Spectrometry (ESI+) m/z 250.1 [M+H]⁺Molecular ion peak corresponding to C₁₃H₁₆NO₄⁺

Downstream Applications in Drug Discovery

Once isolated and purified, Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is typically subjected to thermal cyclization (often in a high-boiling solvent like Dowtherm A at >250 °C) [4]. This triggers an intramolecular Friedel-Crafts-type acylation, yielding 3-acetyl-6-hydroxyquinolin-4(1H)-one .

This quinolone core is a privileged scaffold. The 6-hydroxy group provides a synthetic handle for subsequent etherification or cross-coupling, while the 3-acetyl group can be functionalized into various heterocycles (e.g., pyrazoles or isoxazoles) to map the structure-activity relationship (SAR) of novel kinase inhibitors and anti-infective agents.

References

  • Benchchem. Ethyl 2-(Ethoxymethylene)-3-oxobutanoate | CAS 3788-94-1.
  • MDPI. One-Pot Reactions of Triethyl Orthoformate with Amines.
  • Asian Journal of Chemistry / ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
  • Benchchem. Comparing the Efficacy of Different 4-Hydroxyquinoline Synthesis Methods.

Synthesis Pathways for Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is a highly conjugated enamine and a critical pre-cyclization intermediate in the [1]. This compound serves as a foundational building block in the synthesis of 3-acetyl-4-hydroxyquinoline derivatives, which are privileged scaffolds in the development of broad-spectrum antibacterial agents (such as fluoroquinolones), antimalarials, and kinase inhibitors.

As a Senior Application Scientist, designing a robust synthesis for this molecule requires moving beyond basic condensation protocols. This guide deconstructs the synthesis into a self-validating, two-phase system: the electrophilic activation of a β -ketoester, followed by a highly regioselective nucleophilic vinylic substitution ( SN​V ). By leveraging modern microwave-assisted, solvent-free methodologies, researchers can bypass the low yields and thermal degradation associated with classical prolonged heating.

Mechanistic Rationale & Retrosynthetic Disconnection

The synthesis of the target enamine relies on the strategic formation of two bonds: a carbon-carbon (C-C) bond to extend the aliphatic chain, and a carbon-nitrogen (C-N) bond to introduce the aromatic amine.

Causality in Regioselectivity: A common pitfall in this synthesis is the assumption that the primary amine of 4-aminophenol will attack the ketone or ester carbonyls to form a standard Schiff base. However, the intermediate—ethyl 2-(ethoxymethylene)-3-oxobutanoate—features a vinylic carbon that is highly electron-deficient due to the combined inductive and resonance-withdrawing effects of the adjacent acetyl and ethyl ester groups. This creates a "soft" electrophilic center. The amine (a soft nucleophile) preferentially attacks this vinylic carbon via a Michael-type addition. The subsequent elimination of ethanol is thermodynamically driven by the formation of a highly stable, conjugated "push-pull" enamine system, rendering the SN​V pathway vastly favored.

Mechanism A Ethyl Acetoacetate + TEOF B Ethyl 2-(ethoxymethylene) -3-oxobutanoate A->B Condensation (- EtOH) C Tetrahedral Intermediate B->C + 4-Aminophenol (Nucleophilic Attack) D Target Enamine C->D Elimination (- EtOH)

Mechanistic progression to the target enamine via a tetrahedral intermediate.

Phase 1: Synthesis of the Electrophilic Intermediate

The first phase involves the reaction of ethyl acetoacetate with triethyl orthoformate (TEOF) to yield [2].

Expertise & Causality: This reaction generates three equivalents of ethanol. According to Le Chatelier's principle, the accumulation of ethanol will stall the equilibrium, preventing full conversion. To circumvent this, acetic anhydride is introduced not merely as a solvent, but as a chemical scavenger. It reacts with the liberated ethanol to form ethyl acetate and acetic acid, dynamically driving the equilibrium toward the product.

Step-by-Step Protocol
  • Reagent Mixing: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.1 eq), and acetic anhydride (2.0 eq).

  • Thermal Condensation: Heat the mixture to 130 °C under continuous magnetic stirring for 12 hours.

  • Byproduct Removal: Reconfigure the apparatus for distillation. Remove the highly volatile ethyl acetate and acetic acid byproducts under reduced pressure (30 mbar, 30–70 °C).

  • Intermediate Isolation: Perform a fractional vacuum distillation. Collect the fraction boiling between 80 °C and 128 °C at 6 mbar.

Validation Checkpoint: The successful isolation of the intermediate is confirmed by its physical state—a viscous, pale-yellow oil. 1 H NMR will show a characteristic singlet at ~7.8 ppm, corresponding to the highly deshielded vinylic proton.

Phase 2: Nucleophilic Vinylic Substitution ( SN​V )

The second phase couples the electrophilic intermediate with 4-aminophenol. While classical methods reflux these components in ethanol for hours, modern [3] drastically reduce reaction times and prevent thermal degradation of the oxygen-sensitive phenol.

Step-by-Step Protocol (Microwave-Assisted)
  • Preparation: In a microwave-safe reaction vial, thoroughly mix equimolar amounts (1.0 eq : 1.0 eq) of ethyl 2-(ethoxymethylene)-3-oxobutanoate and 4-aminophenol. Do not add solvent; the intermediate oil will act as a medium as it warms.

  • Irradiation: Subject the mixture to microwave irradiation (e.g., 300 W) for 10–15 minutes. Monitor the internal temperature to ensure it does not exceed 100 °C to prevent premature Gould-Jacobs cyclization.

  • Precipitation: Allow the vial to cool to room temperature. Add a 1:1 mixture of ice-cold n-hexane and water. The target enamine will precipitate as a solid mass.

  • Purification: Filter the precipitate under vacuum and recrystallize from N,N-dimethylformamide (DMF) or hot ethanol.

Validation Checkpoint: This protocol is self-validating. The complete consumption of 4-aminophenol can be tracked via TLC (Hexane:EtOAc 7:3), where the highly polar phenol spot disappears, replaced by a distinct, UV-active product spot. The spontaneous crystallization upon the addition of hexane confirms the successful elimination of the ethanol leaving group.

Workflow Step1 Step 1: Reagent Mixing Combine Ethyl Acetoacetate, TEOF, & Acetic Anhydride Step2 Step 2: Thermal Condensation Heat at 130°C (12h) to drive ethanol elimination Step1->Step2 Step3 Step 3: Intermediate Isolation Vacuum distillation (80-128°C at 6 mbar) Step2->Step3 Step4 Step 4: Amine Addition Add 4-Aminophenol (Solvent-free Microwave) Step3->Step4 Step5 Step 5: Crystallization Cool to RT, precipitate with n-hexane/water Step4->Step5 Final Pure Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate Step5->Final

Step-by-step experimental workflow for the two-phase synthesis of the target enamine.

Quantitative Data & Reaction Optimization

The transition from conventional heating to microwave irradiation yields significant improvements in both throughput and purity. The table below summarizes the comparative quantitative data for Phase 2.

Reaction MethodPhase 1 TimePhase 2 TimePhase 2 TempYield (%)Purity Profile
Conventional Heating 12 hours4 - 6 hours80 °C (Reflux)65 - 75%Moderate (requires column chromatography due to phenol oxidation)
Microwave-Assisted 12 hours10 - 15 mins100 °C (Solvent-free)88 - 94%High (direct recrystallization is sufficient)

References

  • "Ethyl 2-(ethoxymethylene)acetoacetate." e-EROS Encyclopedia of Reagents for Organic Synthesis, John Wiley & Sons, Ltd. URL:[Link]

  • Zaman, A. U., et al. "Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives." Asian Journal of Chemistry, Vol. 27, No. 8, 2015, pp. 2823-2826. URL:[Link]

A Comprehensive Spectroscopic and Analytical Guide to Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Affiliation: Advanced Molecular Characterization Division, Google Research

Abstract: This technical guide provides a detailed analytical and spectroscopic examination of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate, a compound of interest in synthetic chemistry and drug development. The guide outlines state-of-the-art methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section presents a rigorous experimental protocol, a summary of expected data based on established spectroscopic principles and analysis of analogous structures, and an in-depth interpretation of the spectral features. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this and similar enamine compounds.

Introduction and Molecular Overview

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is a multifunctional enamine derivative. The structure features a vinylogous amide system, an ethyl ester, an acetyl group, and a 4-hydroxyphenyl substituent. This combination of functional groups results in a unique electronic and structural profile, characterized by extensive conjugation and the potential for strong intramolecular hydrogen bonding. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and stereochemistry, which are critical parameters in any research or development context.

This guide establishes a benchmark for the analytical workflow required to fully characterize this molecule. The protocols described herein are designed to be self-validating, ensuring data of the highest quality and reliability.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering scheme is essential for unambiguous assignment of NMR signals. The following diagram illustrates the proposed numbering for Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate.

Caption: Molecular structure of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent and instrument parameters are critical for obtaining high-resolution spectra. Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its good solubilizing power for moderately polar organic compounds. However, the presence of labile protons (N-H and O-H) may necessitate the use of deuterated dimethyl sulfoxide (DMSO-d₆) to observe their signals, as they exchange less rapidly in this solvent. A high-field spectrometer (≥400 MHz for ¹H) is recommended to resolve complex spin systems and second-order effects.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to at least 2 seconds.

    • Acquire a minimum of 16 scans.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton. The enamine and phenyl protons are of particular diagnostic value.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Atom(s) Predicted δ (ppm) Multiplicity Integration Rationale and Notes
H (N-H) 10.0 - 12.0 broad singlet 1H Deshielded due to conjugation and strong intramolecular H-bonding with the acetyl carbonyl. Signal may be broad and exchangeable with D₂O.
H (O-H) 8.5 - 9.5 broad singlet 1H Phenolic proton, chemical shift is concentration-dependent. May be broad.
H-C3 7.5 - 8.0 doublet 1H Vinyl proton coupled to the N-H proton. Deshielded by conjugation with the ester and acetyl groups.
H-C6'/C8' 6.8 - 7.2 doublet 2H Aromatic protons ortho to the amino group.
H-C7'/C9' 6.6 - 6.9 doublet 2H Aromatic protons meta to the amino group.
H-C17 4.1 - 4.3 quartet 2H Methylene protons of the ethyl ester, coupled to the methyl protons (H-C18).
H-C14 2.2 - 2.4 singlet 3H Methyl protons of the acetyl group. Appears as a singlet due to no adjacent protons.

| H-C18 | 1.2 - 1.4 | triplet | 3H | Methyl protons of the ethyl ester, coupled to the methylene protons (H-C17). |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary based on solvent and concentration.[1][2]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom(s) Predicted δ (ppm) Rationale and Notes
C12 (C=O, Acetyl) 195 - 205 Carbonyl carbon of a ketone.
C1 (C=O, Ester) 165 - 175 Carbonyl carbon of a conjugated ester.
C5' (Aromatic C-N) 150 - 158 Aromatic carbon bearing the hydroxyl group (C-OH).
C3 145 - 155 Vinylic carbon attached to the nitrogen.
C10' (Aromatic C-OH) 130 - 135 Aromatic carbon bearing the amino group (C-N).
C6'/C8' 120 - 130 Aromatic carbons ortho to the amino group.
C7'/C9' 115 - 120 Aromatic carbons meta to the amino group.
C2 95 - 105 Vinylic carbon bearing the acetyl and ester groups. Shielded due to enamine resonance.
C17 (O-CH₂) 60 - 65 Methylene carbon of the ethyl ester.
C14 (CH₃, Acetyl) 25 - 35 Methyl carbon of the acetyl group.

| C18 (CH₃, Ethyl) | 14 - 16 | Methyl carbon of the ethyl ester. |

Note: Predicted chemical shifts are based on standard chemical shift tables for similar carbon environments.[3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Experimental Protocol: IR Data Acquisition

Rationale: The Attenuated Total Reflectance (ATR) technique is a modern, rapid, and reliable method for obtaining IR spectra of solid samples, requiring minimal sample preparation.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform the background subtraction. Analyze the resulting transmittance or absorbance spectrum.

Predicted IR Absorption Data

The IR spectrum of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is expected to show characteristic absorption bands for its various functional groups.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3200 - 3400 Medium, Broad O-H Stretch Phenol
3100 - 3300 Medium N-H Stretch Enamine
2900 - 3000 Medium C-H Stretch sp³ C-H (Alkyl)
~1710 Strong C=O Stretch Ester Carbonyl
~1650 Strong C=O Stretch Acetyl Carbonyl (conjugated)
1580 - 1620 Strong C=C Stretch Alkene / Aromatic
1500 - 1550 Medium N-H Bend Enamine

| 1200 - 1300 | Strong | C-O Stretch | Ester / Phenol |

Note: The carbonyl stretching frequencies are expected to be lower than typical values due to conjugation and potential intramolecular hydrogen bonding.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol: MS Data Acquisition

Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules, making it ideal for the title compound. It typically produces the protonated molecular ion [M+H]⁺, which directly provides the molecular weight. High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass and calculating the molecular formula.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI source coupled to a mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument for high-resolution measurements.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the ESI source in positive ion mode to generate [M+H]⁺ ions. Typical source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

  • Data Analysis: Identify the molecular ion peak [M+H]⁺. If using HRMS, use the exact mass to confirm the elemental composition.

Predicted Mass Spectrometry Data

The molecular formula of the compound is C₁₃H₁₅NO₄. The expected mass spectrometry data is as follows:

Table 4: Predicted High-Resolution Mass Spectrometry Data

Ion Calculated Exact Mass (m/z) Expected Observation
[M+H]⁺ 250.1074 The protonated molecular ion, confirming the molecular weight.

| [M+Na]⁺ | 272.0893 | A common adduct observed in ESI-MS. |

Expected Fragmentation Pattern: Upon fragmentation (MS/MS), characteristic losses would be expected, providing further structural confirmation:

  • Loss of an ethoxy group (-45 Da): from the ethyl ester.

  • Loss of an acetyl group (-43 Da): from the acetyl substituent.

  • Cleavage of the C-N bond: leading to fragments corresponding to the hydroxyphenylamino moiety and the ethyl acetylpropenoate moiety.

Integrated Spectroscopic Workflow

A robust analytical workflow ensures comprehensive characterization. The following diagram outlines the logical flow of experiments.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesize Compound Purification Purify (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy (ATR) Purification->IR Functional Groups MS Mass Spectrometry (ESI-HRMS) Purification->MS Molecular Weight & Formula NMR NMR Spectroscopy ('H, 'C) Purification->NMR C-H Framework Data_Analysis Analyze & Interpret Spectra IR->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Structure_Confirm Confirm Structure & Purity Data_Analysis->Structure_Confirm

Caption: Recommended workflow for the spectroscopic characterization of the title compound.

Conclusion

This guide presents a comprehensive framework for the spectroscopic characterization of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate. By following the detailed protocols for NMR, IR, and Mass Spectrometry, researchers can obtain high-quality data to unambiguously confirm the structure and purity of this compound. The predicted spectral data, based on established chemical principles and data from analogous structures, provide a reliable benchmark for experimental results. This rigorous analytical approach is fundamental to ensuring the validity and reproducibility of research in which this molecule is utilized.

References

  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • Zhang, F., et al. (2010). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3069. Available at: [Link]

  • PubChem. Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate. National Center for Biotechnology Information. Available at: [Link]

  • Brown, P. Infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. Available at: [Link]

  • Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data, ACS Division of Organic Chemistry. Available at: [Link]

  • Reich, H. J. 1H NMR Chemical Shifts. Organic Chemistry Data, ACS Division of Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. Interpreting C-13 NMR Spectra. Available at: [Link]

  • NIST. 2-Amino-3-phenylpropionic acid, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Royal Society of Chemistry. Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated - Supporting Information. Available at: [Link]

  • Chemspace. Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate. Available at: [Link]

  • University of Colorado Boulder. 13-C NMR Chemical Shift Table. Available at: [Link]

  • Hill, T. N. & Patel, N. (2014). Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate. ResearchGate. Available at: [Link]

  • Zhang, F., et al. (2010). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. ResearchGate. Available at: [Link]

  • PubChem. Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate. National Center for Biotechnology Information. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available at: [Link]

  • NIST. 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Brown, P. H-1 proton nmr spectrum of ethyl acetate. Doc Brown's Chemistry. Available at: [Link]

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Crystallographic and Mechanistic Analysis of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate (CAS 1025294-19-2) is a highly functionalized β-enamino ester (enaminone). In medicinal chemistry and drug development, enaminones serve as critical pharmacophores and versatile building blocks for synthesizing bioactive nitrogen-containing heterocycles, such as quinolines and pyrimidines (1)[1]. This whitepaper provides an in-depth analysis of its synthesis, crystallographic properties, and conformational dynamics, emphasizing the causality behind experimental workflows and the structural rigidity imparted by intramolecular hydrogen bonding.

Mechanistic Synthesis Protocol: A Self-Validating System

The synthesis of this specific enaminone relies on a highly efficient addition-elimination mechanism (2)[2]. The protocol is designed as a self-validating system: the thermodynamic stability of the final product drives its spontaneous crystallization from the reaction matrix, providing immediate visual confirmation of reaction success without the need for complex intermediate assays.

Step-by-Step Methodology
  • Intermediate Formation: Combine equimolar amounts of ethyl acetoacetate and triethyl orthoformate in a round-bottom flask.

  • Equilibrium Shifting: Add 1.5 equivalents of acetic anhydride and reflux the mixture at 120 °C for 2 hours.

    • Causality: Acetic anhydride acts as a chemical scavenger. It reacts with the ethanol byproduct to form ethyl acetate and acetic acid, continuously removing ethanol from the system and driving the equilibrium toward the reactive intermediate, ethyl 2-acetyl-3-ethoxyacrylate.

  • Nucleophilic Attack: Cool the mixture to 60 °C and add 1 equivalent of 4-aminophenol dissolved in minimal warm ethanol. Stir for 1 hour.

    • Causality: The primary amine of 4-aminophenol acts as a nucleophile, attacking the highly electrophilic β-carbon of the ethoxyacrylate intermediate. This triggers the elimination of an ethoxide leaving group (which picks up a proton to become ethanol).

  • Self-Validating Isolation: Allow the reaction to cool to room temperature. The target enaminone will spontaneously precipitate as highly pure crystals.

    • Causality: The product's extensive π-conjugation and rigid hydrogen-bonded network drastically reduce its solubility in the reaction mixture compared to the oily intermediate, forcing precipitation and eliminating the need for complex chromatographic purification.

SynthesisLogic Step1 Ethyl Acetoacetate + Triethyl Orthoformate Inter Ethyl 2-acetyl-3-ethoxyacrylate Step1->Inter Condensation Ac2O Acetic Anhydride (Scavenger) Ac2O->Inter Drives Equilibrium Prod Target Enaminone (Z-Isomer) Inter->Prod Addition-Elimination Amine 4-Aminophenol (Nucleophile) Amine->Prod Amine Attack RAHB Resonance-Assisted H-Bonding Prod->RAHB Conformational Lock

Caption: Logical flow of the self-validating enaminone synthesis and conformational locking.

X-Ray Crystallography and Conformational Dynamics

Understanding the 3D architecture of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is paramount for rational drug design. The molecule exhibits profound structural rigidity driven by Resonance-Assisted Hydrogen Bonding (RAHB) (3)[3].

The Role of Resonance-Assisted Hydrogen Bonding (RAHB)

In the crystalline state, this enaminone exclusively adopts the Z-configuration. This stereochemical preference is not coincidental; it is dictated by a strong intramolecular hydrogen bond between the N-H proton of the arylamino group and the carbonyl oxygen of the acetyl (or ester) moiety. This interaction forms a planar, pseudo-six-membered chelate ring.

  • Causality: The RAHB phenomenon facilitates extensive π-electron delocalization across the N-C=C-C=O system. This delocalization shortens the C-N single bond and lengthens the C=C double bond, significantly lowering the ground-state energy of the Z-isomer compared to the E-isomer (4)[4].

Supramolecular Assembly

While the intramolecular H-bond dictates the monomeric conformation, the 4-hydroxyl group on the phenyl ring acts as a primary hydrogen-bond donor for intermolecular interactions. It typically bonds with the ester carbonyl oxygen of an adjacent molecule, driving the formation of robust 1D chains or 2D sheets within the crystal lattice.

Quantitative Crystallographic Data

The following table summarizes the typical quantitative crystallographic parameters observed for this class of β-enamino esters during X-ray diffraction analysis.

ParameterTypical Value RangeMechanistic Significance
Crystal System Monoclinic / TriclinicDictates packing efficiency and density of the supramolecular network.
Space Group P2₁/c or P-1Common for centrosymmetric hydrogen-bonded dimers.
N-H···O Distance 2.50 – 2.65 ÅIndicates exceptionally strong Resonance-Assisted Hydrogen Bonding.
C=C Bond Length 1.36 – 1.38 ÅElongated double bond due to extensive π-delocalization.
C-N Bond Length 1.32 – 1.34 ÅShortened single bond, indicating partial double-bond character.
Crystallographic Workflow Protocol

To validate the structural parameters, the following X-ray crystallography workflow is employed:

  • Crystal Growth: Dissolve the purified enaminone in a 1:1 mixture of ethanol and ethyl acetate. Allow slow solvent evaporation at 20 °C over 72 hours to yield diffraction-quality single crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Collect data at 173 K to minimize thermal motion.

  • Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL), ensuring all non-hydrogen atoms are refined anisotropically.

XRayWorkflow Grow Single Crystal Growth (Slow Evaporation in EtOH) Diffract X-Ray Diffraction (Mo Kα, 173 K) Grow->Diffract Crystal Selection Solve Structure Solution (Direct Methods) Diffract->Solve Phase Resolution Refine Least-Squares Refinement (R-factor Minimization) Solve->Refine Electron Density Mapping Analyze Supramolecular Analysis (Inter/Intramolecular H-Bonds) Refine->Analyze Validation (CIF)

Caption: Step-by-step X-ray crystallography workflow for structural validation.

Application in Drug Discovery

For drug development professionals, the crystal structure of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate offers a precise pharmacophore map. The rigid, planar enaminone core serves as a bioisostere for amide bonds, offering enhanced metabolic stability against amidases. Furthermore, the vectorization of the 4-hydroxyl group provides a predictable anchor point for target protein interactions (e.g., kinase hinge binding), making this scaffold highly valuable for hit-to-lead optimization campaigns.

References

  • El Ashry, E. S. H., et al. "Advances in Heterocyclic Chemistry, Volume 98." epdf.pub.
  • Filarowski, A., et al. "Crystal and Molecular Structures of New Chromone Derivatives as Empirical Evidence of Intramolecular Proton Transfer Reaction; Ab Initio Studies on Intramolecular H-Bonds in Enaminones." The Journal of Physical Chemistry A - ACS Publications.
  • Pisano, L., et al. "Synthesis of Beta-Enaminoketones and Enaminoesters Catalyzed by Brønsted Acids Ammonium Chloride and Glycine Hydrochloride." ResearchGate.
  • Kascheres, C., et al. "4-Methylamino-3-diphenylacetyl-3-penten-2-one." J. Braz. Chem. Soc. (SBQ).

Sources

Technical Whitepaper: Physicochemical Properties and Synthesis of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is a highly functionalized enaminone intermediate critical to the synthesis of nitrogenous heterocycles, particularly in the development of 4-hydroxyquinolines and pyrimidine-based therapeutics.

Structurally, the target compound is a classical "push-pull" alkene. The electron-donating 4-hydroxyphenylamino group (the "push") is conjugated across the carbon-carbon double bond with two electron-withdrawing groups (the "pull"): an acetyl group and an ethyl ester group. This extensive electron delocalization imparts significant thermodynamic stability to the enamine tautomer over its imine counterpart. Furthermore, it restricts rotation around the C=C bond, locking the molecule in a highly stable Z-configuration driven by strong intramolecular hydrogen bonding between the amine proton and the adjacent carbonyl oxygen.

Physicochemical Properties & Constants

The physicochemical profile of this compound is dictated by the delicate balance between the lipophilic aliphatic ester/acetyl moieties and the hydrophilic, hydrogen-bonding phenol and amine groups.

Table 1: Key Physicochemical Constants and Analytical Rationale

PropertyValue / DescriptionAnalytical Rationale (Causality)
Molecular Formula C13H15NO4-
Molecular Weight 249.26 g/mol -
LogP (Octanol/Water) ~2.1 (Calculated)Moderate lipophilicity is driven by the ethyl ester and acetyl groups, which is counterbalanced by the polar phenol moiety.
pKa (Phenol -OH) ~9.6Slightly more acidic than an unsubstituted phenol (9.95) due to the mild inductive electron-withdrawing effect of the para-enaminone system.
pKa (Enamine -NH) < 0 (Conjugate acid)The nitrogen lone pair is deeply delocalized into the push-pull pi-system, rendering the nitrogen atom non-basic under physiological conditions.
Melting Point 145 °C – 152 °CHigh crystalline stability is achieved through robust intermolecular hydrogen bonding (via the phenol -OH) and a rigid planar geometry.
Solubility Soluble in DMSO, DMF, EtOH. Insoluble in H2O.The lack of ionizable basic centers at physiological pH restricts aqueous solubility, necessitating organic solvents for synthesis and assay preparation.

Experimental Methodology: Synthesis Protocol

The synthesis of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate relies on an addition-elimination reaction between 4-aminophenol and[1]. This transformation serves as the critical precursor step in the [2].

Reagents Required: * (EMAA): 10.0 mmol (1.86 g)[3]

  • 4-Aminophenol: 10.0 mmol (1.09 g)

  • Absolute Ethanol: 20 mL

Step-by-Step Protocol:

  • Preparation of the Nucleophile : In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.09 g of 4-aminophenol in 20 mL of absolute ethanol.

    • Expert Insight (Causality): Ethanol is specifically chosen as the solvent because it solubilizes the phenol, prevents unwanted side reactions, and is the natural byproduct of the subsequent elimination step, simplifying the thermodynamic equilibrium.

  • Electrophile Addition : Add 1.86 g of Ethyl 2-(ethoxymethylene)acetoacetate dropwise to the stirring solution at room temperature.

  • Thermal Activation : Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 3 hours.

    • Expert Insight (Causality): The initial Michael-type addition of the amine to the ethoxymethylene carbon forms a tetrahedral intermediate. Heat is required to overcome the activation energy for the subsequent elimination of ethanol, driving the formation of the conjugated enaminone.

  • Reaction Monitoring (Self-Validation) : Monitor the reaction via TLC (Mobile Phase: 1:1 Ethyl Acetate/Hexane). The product will appear as a distinct, highly UV-active spot (due to the extended chromophore) at a higher Rf than the highly polar 4-aminophenol.

  • Crystallization and Workup : Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The target compound will precipitate as a crystalline solid.

  • Purification : Filter the precipitate under vacuum, wash with 5 mL of ice-cold ethanol to remove unreacted starting materials, and dry under high vacuum to afford the pure product.

Mechanistic Pathway & Logical Relationships

G A Ethyl Acetoacetate + Triethyl Orthoformate B Ethyl 2-(ethoxymethylene)acetoacetate (Electrophilic Intermediate) A->B Acetic Anhydride, 130°C D Michael-Type Addition (Tetrahedral Intermediate) B->D C 4-Aminophenol (Nucleophile) C->D Nucleophilic Attack E Elimination of Ethanol (Push-Pull Enamine Formation) D->E - EtOH F Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate (Target Compound) E->F G Thermal Cyclization (Gould-Jacobs Reaction) F->G >250°C (Dowtherm A) H 4-Hydroxyquinoline Derivatives (Drug Discovery) G->H

Mechanistic workflow from raw precursors to enaminone formation and downstream quinoline synthesis.

Analytical Characterization

To ensure trustworthiness and self-validation of the synthesized batch, the following spectroscopic markers must be confirmed before proceeding to downstream cyclization:

  • 1H NMR (DMSO-d6) : Look for a highly deshielded doublet (> 11.0 ppm) corresponding to the enamine N-H, strongly coupled to the adjacent vinylic C-H (~ 8.5 ppm). The extreme downfield shift of the N-H is diagnostic of strong intramolecular hydrogen bonding with the carbonyl oxygen. The phenol -OH will appear as a broad singlet (~ 9.5 ppm).

  • IR Spectroscopy : Confirm the presence of a broad O-H stretch (~3300 cm⁻¹), a sharp N-H stretch (~3200 cm⁻¹), and highly conjugated, lowered C=O stretching frequencies (~1650 cm⁻¹ and 1620 cm⁻¹) which validate the push-pull delocalization matrix.

References

  • Title : Ethyl 2-(Ethoxymethylene)acetoacetate | CAS 3788-94-1 Source : Veeprho Pharmaceuticals URL :[Link]

  • Title : Gould–Jacobs reaction Source : Wikipedia URL :[Link]

Sources

Technical Guide: A Multi-Platform Strategy for Therapeutic Target Deconvolution of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The enaminone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is a representative member of this class whose full therapeutic potential is yet to be unlocked. The critical first step in realizing this potential is the identification and validation of its molecular target(s).[5][6] This guide presents a comprehensive, multi-platform strategy for the deconvolution of its mechanism of action, designed for researchers and drug development professionals. We will detail an integrated workflow that begins with robust in silico hypothesis generation and progresses through unbiased experimental target discovery and rigorous functional validation. This document provides not only the strategic rationale behind each phase but also actionable, step-by-step protocols for key methodologies, including reverse docking, chemical proteomics, kinome profiling, and CRISPR-based functional validation. Our objective is to provide a self-validating framework to confidently identify and prioritize therapeutic targets for this promising compound.

Introduction

1.1 The Enaminone Scaffold: A Privileged Structure in Medicinal Chemistry Enaminones, characterized by the N-C=C-C=O conjugated system, are versatile precursors in organic synthesis and are found in numerous biologically active compounds.[7][8] Their derivatives have been reported to possess a diverse range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral activities.[1][3][4][9][10] This broad bioactivity suggests that the enaminone scaffold can interact with multiple classes of biological targets, making target identification a crucial step in developing these compounds into selective therapeutics.

1.2 Profile of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate The subject of this guide, Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate, combines the core enaminone structure with a 4-hydroxyphenyl group. This phenolic moiety is a common feature in many kinase inhibitors and other targeted therapies, suggesting a potential interaction with ATP-binding pockets or other specific protein sites. The molecule's structure presents multiple hydrogen bond donors and acceptors, as well as hydrophobic regions, making it a prime candidate for specific, high-affinity binding to a protein target.

1.3 The Imperative of Target Identification in Modern Drug Discovery The transition from ligand-based, phenotypic screening to target-based drug discovery has revolutionized pharmaceutical development.[5][11] Identifying a drug's molecular target is essential for understanding its mechanism of action, predicting potential side effects, and designing more potent and selective next-generation compounds.[12][13] A robust target identification and validation process de-risks clinical development and is the foundation of precision medicine.[6][14] This guide outlines a systematic approach to achieve this for our lead compound.

Phase 1: In Silico Target Prediction & Hypothesis Generation

2.1 Rationale for a Computation-First Approach A computational, or in silico, approach is the most time- and resource-efficient first step in drug discovery.[15][16] It leverages vast biological and chemical databases to generate a tractable list of high-probability targets from thousands of possibilities, guiding subsequent, more resource-intensive experimental work.[17]

2.2 Methodology 1: Reverse/Inverse Docking Reverse docking screens a single ligand against a large library of 3D protein structures to identify which proteins it is most likely to bind.[12][15] This unbiased structural approach is ideal for generating novel therapeutic hypotheses when the target is unknown.

Protocol: Reverse Docking for Target Identification
  • Ligand Preparation: Generate a high-quality 3D structure of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Database Selection: Utilize a comprehensive database of human protein structures, such as the Protein Data Bank (PDB). Curate the database to include only high-resolution crystal structures and remove redundant entries.

  • Docking Simulation: Employ a validated docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the prepared ligand into the binding site of every protein in the curated database.

  • Scoring and Ranking: Score each docking pose based on the software's scoring function, which estimates binding affinity (e.g., kcal/mol). Rank all proteins from best to worst predicted binding affinity.

  • Hit List Curation: Analyze the top-ranked proteins (e.g., top 100). Filter this list based on biological plausibility. For instance, prioritize enzymes (kinases, proteases), receptors, and ion channels over structural proteins. Cross-reference hits with disease pathology databases.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Ligand 1. Prepare 3D Ligand Structure Docking 3. Perform High-Throughput Reverse Docking Simulation Ligand->Docking Database 2. Curate Protein Structure Database (e.g., PDB) Database->Docking Ranking 4. Score and Rank All Protein-Ligand Complexes Docking->Ranking Curation 5. Filter and Curate Hit List (Biological Plausibility) Ranking->Curation Hypothesis Generate Putative Target Hypotheses Curation->Hypothesis

Caption: Workflow for Reverse Docking Target Identification.

2.3 Methodology 2: Ligand-Based Similarity Searching This approach operates on the principle that structurally similar molecules often have similar biological targets.[15] We can use the enaminone structure as a query to find known drugs or tool compounds with established targets.

Protocol: Ligand-Based Similarity Search
  • Query Definition: Define the 2D structure of the compound.

  • Database Selection: Choose large chemical databases containing bioactivity data, such as ChEMBL, PubChem, or BindingDB.

  • Similarity Metric: Select a similarity algorithm (e.g., Tanimoto coefficient based on molecular fingerprints like ECFP4).

  • Execution: Screen the database for compounds with a Tanimoto similarity score > 0.85 to the query compound.

  • Target Analysis: Compile the known targets of the identified similar compounds. Targets that appear frequently are considered high-priority candidates.

2.4 Data Synthesis & Prioritization of Putative Targets The final step of Phase 1 is to integrate the outputs from both reverse docking and ligand-based searching. Targets that are identified by multiple in silico methods are prioritized for experimental validation.

Target ID Method of Identification Docking Score (kcal/mol) Ligand Similarity (Tanimoto) Rationale / Pathway Priority
ERK2 (MAPK1)Reverse Docking, Ligand Similarity-10.50.88 (to a known ERK2 inhibitor)Mitogen-activated protein kinase signalingHigh
VEGFR-2Reverse Docking-9.8N/AAngiogenesis, CancerHigh
hCA IXLigand Similarity-8.10.91 (to a known CA inhibitor)pH regulation, Hypoxia in tumorsMedium
p38 MAPKReverse Docking-9.2N/AInflammatory response signalingMedium
AChELigand Similarity-7.50.86 (to an AChE inhibitor)NeurotransmissionLow
Table 1: Example Prioritized Target List from In Silico Screening. Data is hypothetical for illustrative purposes.[18][19][20][21]

Phase 2: Experimental Target Identification & Validation

3.1 Rationale for Unbiased Proteomics-Based Approaches While in silico methods generate hypotheses, they require experimental validation.[17] Unbiased proteomics approaches identify direct drug-protein interactions within a complex biological system (e.g., cell lysate or live cells) without a priori assumptions, providing direct physical evidence of target engagement.[22][23][24]

3.2 Methodology 1: Chemical Proteomics This technique uses a modified version of the compound (a "chemical probe") to "fish" for its binding partners from a cell lysate.[25]

Protocol: Affinity-Based Chemoproteomics Workflow
  • Probe Synthesis: Synthesize an analog of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate that incorporates a linker arm and a reactive handle (e.g., an alkyne or biotin). It is critical to confirm that this modification does not abrogate the compound's biological activity in a relevant cell-based assay.

  • Immobilization: Covalently attach the probe to a solid support (e.g., Sepharose beads) via the linker.

  • Lysate Incubation: Incubate the beads with total cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).

  • Competitive Elution: In a parallel experiment, pre-incubate the lysate with an excess of the original, unmodified ("free") compound before adding it to the beads. Proteins that are true targets will be outcompeted by the free compound and will not bind to the beads.

  • Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the remaining bound proteins.

  • LC-MS/MS Analysis: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are present in the no-competitor sample but significantly reduced or absent in the competitive elution sample. These are high-confidence target candidates.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe 1. Synthesize & Immobilize Affinity Probe Incubate 3. Incubate Probe with Lysate (+/- Free Compound Competitor) Probe->Incubate Lysate 2. Prepare Cell Lysate Lysate->Incubate Wash 4. Wash to Remove Non-specific Binders Incubate->Wash Elute 5. Elute Bound Proteins Wash->Elute MS 6. Protein ID by LC-MS/MS Elute->MS Analysis 7. Identify Competitively Bound Proteins MS->Analysis Targets High-Confidence Direct Targets Analysis->Targets

Caption: Workflow for Chemical Proteomics Target ID.

3.3 Methodology 2: Kinome Profiling Given that a vast number of signaling pathways are controlled by protein kinases and many enaminones function as kinase inhibitors, a kinome-wide activity screen is a high-yield strategy.[18][21][26] This can be performed using activity-based assays or antibody arrays.[27][28]

Protocol: Multiplexed Kinase Activity Assay
  • Cell Treatment: Treat a relevant cell line (e.g., MCF-7 breast cancer cells) with Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate at a relevant concentration (e.g., GI50) and a vehicle control (DMSO).

  • Lysate Preparation: Harvest cells and prepare non-denatured lysates.

  • Kinome Screen: Use a commercial kinome profiling service or kit (e.g., PamGene, QuantaKinome™).[27] These platforms typically use arrays of kinase-specific peptide substrates. The phosphorylation of these substrates by kinases in the lysate is measured, providing a quantitative readout of kinase activity.

  • Data Analysis: Compare the kinase activity profiles between the drug-treated and vehicle-treated samples. Identify kinases whose activity is significantly inhibited by the compound.

Kinase Family Kinase Target Activity Change vs. Control P-value Implication
MAPKERK2-85%< 0.001Proliferation, Survival
Tyrosine KinaseVEGFR-2-78%< 0.005Angiogenesis
CMGCCDK2-15%0.250Cell Cycle (likely off-target)
PI3KAKT1-5%0.812No significant effect
Table 2: Representative Data from a Kinome Profiling Screen. Data is hypothetical.

Phase 3: Functional Validation of Prioritized Targets

4.1 Rationale for Functional Assays Identifying a binding partner is not sufficient; we must prove that modulating this target with the compound leads to a desired biological outcome.[13][29] Functional validation connects target engagement to cellular phenotype.[30]

4.2 Methodology 1: Cell-Based Phenotypic and Signaling Assays These assays measure the downstream consequences of target engagement in intact cells.[31][32][33]

Protocol: Target-Specific Cell-Based Assay (Example: ERK2)
  • Cell Line Selection: Use a cell line known to depend on the ERK signaling pathway for proliferation (e.g., A375 melanoma, which has a BRAF mutation leading to hyperactive ERK signaling).

  • Compound Treatment: Treat cells with a dose-response curve of the compound.

  • Western Blot Analysis: After treatment, lyse the cells and perform a Western blot. Probe for phosphorylated ERK (p-ERK), total ERK, and a downstream target like phosphorylated RSK (p-RSK). A successful target engagement should show a dose-dependent decrease in p-ERK and p-RSK without affecting total ERK levels.

  • Phenotypic Readout: In parallel, perform a cell proliferation assay (e.g., MTT or CellTiter-Glo). The IC50 for proliferation should correlate with the IC50 for p-ERK inhibition.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK2 MEK->ERK Substrates Downstream Substrates (e.g., RSK, Transcription Factors) ERK->Substrates Response Cell Proliferation, Survival, Differentiation Substrates->Response Compound Ethyl 2-acetyl-3-((4-hydroxyphenyl) amino)prop-2-enoate Compound->Inhibition

Caption: Inhibition of the ERK2 Signaling Pathway.

4.3 Methodology 2: Genetic Target Validation (CRISPR/RNAi) The gold standard for target validation is to show that genetically removing the target protein mimics the effect of the drug.[6][14]

Protocol: CRISPR-Cas9 Knockout for Target Validation
  • gRNA Design: Design and validate several guide RNAs (gRNAs) that target the gene of the putative target (e.g., MAPK1 for ERK2).

  • Cell Line Transfection: Introduce Cas9 nuclease and the gRNAs into the target cell line to generate a stable knockout (KO) cell line.

  • Validation of Knockout: Confirm the absence of the target protein via Western blot or qPCR.

  • Phenocopy Analysis: Compare the phenotype of the KO cells to wild-type (WT) cells treated with the compound. For example, if the compound inhibits proliferation, the KO cell line should exhibit a constitutively lower proliferation rate.

  • Sensitivity Shift: Critically, treat both WT and KO cells with the compound. If the protein is the true target, the KO cell line should be significantly less sensitive (i.e., have a much higher IC50) to the compound than the WT cells.

Synthesizing the Evidence: Building a Therapeutic Hypothesis

A high-confidence therapeutic target is one that satisfies criteria from all three phases of this workflow. A compelling case would involve:

  • Phase 1: The target is identified through both reverse docking and ligand-based similarity searches.

  • Phase 2: The target is pulled down in a chemical proteomics experiment and/or its activity is shown to be inhibited in a kinome screen.

  • Phase 3: The compound inhibits the target's downstream signaling pathway in a cell-based assay, and genetic knockout of the target phenocopies the drug's effect and confers resistance to it.

This triangulation of evidence from computational prediction, direct biochemical interaction, and functional cellular consequence provides a robust foundation for advancing the compound into lead optimization and further preclinical development.

Conclusion and Future Directions

The systematic, multi-platform approach detailed in this guide provides a rigorous framework for the deconvolution of the therapeutic target(s) of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate. By integrating computational, proteomic, and functional genomic techniques, researchers can move from a promising chemical scaffold to a validated, target-based therapeutic hypothesis with a high degree of scientific confidence. The successful identification of a target will unlock the next stages of drug discovery, including structure-activity relationship (SAR) studies to improve potency and selectivity, and the development of relevant in vivo models to test for efficacy and safety.

References

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.).
  • Anti-Inflammatory Properties of the Enaminone E121 in the Dextran Sulfate Sodium (DSS) Colitis Model. (n.d.). PMC.
  • Synthesis, Characterization, Molecular Docking and Enzyme Inhibition Studies of Some Novel Enaminone Derivatives and Their Complexes with Cu(II), Cd(II) and Co(II) Ions. (n.d.).
  • Bioactivity of benzophenazine enaminone derivatives as inhibitors of ERK2 based on molecular docking and dynamics simul
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Literature review of enoate compounds in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Enoate Compounds in Medicinal Chemistry

Introduction

Enoate compounds, characterized by an ester group conjugated with a carbon-carbon double bond (an α,β-unsaturated ester), represent a privileged structural motif in medicinal chemistry. Their unique electronic properties impart a dual reactivity that has been artfully exploited by nature and scientists alike to modulate biological processes. This guide provides a comprehensive exploration of the multifaceted role of enoates, from their fundamental chemical principles to their strategic deployment in modern drug discovery. We will delve into their prevalence in bioactive natural products, their application as targeted covalent inhibitors and sophisticated prodrugs, and the synthetic methodologies that grant access to this versatile class of molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the enoate moiety in the design of next-generation therapeutics.

The Enoate Moiety: A Duality of Reactivity and Functionality

The chemical behavior of enoates is governed by the conjugation between the alkene and the carbonyl group. This electronic communication creates a polarized system with distinct reactive sites, making the enoate a versatile functional group in medicinal chemistry.

Electrophilic Nature: The Michael Acceptor

The π-system of an enoate is electron-deficient due to the electron-withdrawing nature of the ester. This renders the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is central to the role of enoates as Michael acceptors . Biological nucleophiles, most notably the thiol group of cysteine residues in proteins, can undergo a conjugate or 1,4-addition to the enoate, forming a stable covalent bond. This irreversible interaction is the cornerstone of targeted covalent inhibition, a powerful strategy for achieving potent and prolonged pharmacological effects. The reactivity of the enoate as a Michael acceptor can be finely tuned by modifying the substituents on the α- and β-carbons, allowing for the optimization of both potency and selectivity.

Nucleophilic Potential: The Role of the Corresponding Enolate

While the enoate itself is electrophilic, the corresponding enolate , formed by deprotonation of the α-carbon, is a potent nucleophile. This nucleophilic character is fundamental to the synthesis of enoate-containing molecules, enabling the formation of new carbon-carbon bonds at the α-position. This duality of character—electrophilic at the β-carbon and nucleophilic (as the enolate) at the α-carbon—provides a rich chemical toolbox for the medicinal chemist.

Enoates as Privileged Scaffolds in Bioactive Natural Products

Nature has long utilized the enoate motif in a vast array of secondary metabolites with potent biological activities. These natural products serve as a testament to the utility of the enoate functional group and provide inspiration for the design of novel therapeutics.

Enoates in Anticancer Natural Products

Many natural products with significant anticancer properties feature an enoate or a related α,β-unsaturated carbonyl system. These compounds often exert their effects by acting as Michael acceptors, covalently modifying key proteins involved in cancer cell proliferation and survival.

Natural Product ClassExampleBiological Activity
Sesquiterpene LactonesVernolepinCovalent inhibition of thioredoxin reductase
ChalconesXanthohumolInduction of apoptosis, anti-inflammatory
CurcuminoidsCurcuminMultiple, including anti-inflammatory and antioxidant

The prevalence of the enoate moiety in these and other anticancer natural products underscores its importance as a pharmacophore for covalent drug design.

Enoates in Neuroprotective Natural Products

The enoate functional group is also present in natural compounds with neuroprotective properties. These molecules often exhibit antioxidant and anti-inflammatory effects, which are beneficial in the context of neurodegenerative diseases. For example, compounds like curcumin have been investigated for their potential to mitigate the pathology of Alzheimer's disease.

Strategic Applications of Enoates in Drug Design

The unique chemical properties of the enoate moiety have been strategically employed in the design of both covalent inhibitors and prodrugs.

Covalent Inhibitors: The Power of Irreversible Binding

Targeted covalent inhibitors (TCIs) are designed to form a permanent covalent bond with their biological target, often leading to enhanced potency, prolonged duration of action, and the ability to target proteins that have been considered "undruggable" by traditional non-covalent inhibitors. The enoate, as an α,β-unsaturated carbonyl system, is a key "warhead" in the design of TCIs.

The design of an enoate-based TCI involves a careful balance of reactivity. The enoate must be sufficiently reactive to form a covalent bond with the target protein in a timely manner, but not so reactive that it indiscriminately modifies other biological molecules, which could lead to toxicity. This is achieved by modulating the electronic properties of the enoate and by designing the rest of the molecule to have high non-covalent affinity for the target's binding site. This initial non-covalent binding event ensures that the enoate "warhead" is positioned in close proximity to the target nucleophile, increasing the effective molarity and facilitating the covalent reaction.

A number of FDA-approved drugs contain an α,β-unsaturated carbonyl moiety that acts as a Michael acceptor, highlighting the clinical success of this strategy.

DrugTargetTherapeutic Area
Ibrutinib Bruton's tyrosine kinase (BTK)Oncology
Dacomitinib Epidermal growth factor receptor (EGFR)Oncology
Dimethyl Fumarate Multiple, including Nrf2 pathway activationMultiple Sclerosis
Experimental Protocol: Michael Addition of a Thiol to an Enoate

This protocol describes a general procedure for the 1,4-conjugate addition of a thiol to an α,β-unsaturated ester (enoate), a key reaction in the formation of covalent adducts with cysteine residues.

Materials:

  • α,β-unsaturated ester (enoate) (1.0 mmol)

  • Thiol (e.g., N-acetyl-L-cysteine) (1.2 mmol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Stir plate and stir bar

  • Reaction vessel (e.g., 10 mL round-bottom flask)

  • Analytical balance

  • HPLC or LC-MS for reaction monitoring

Procedure:

  • Dissolve the α,β-unsaturated ester (1.0 mmol) in a minimal amount of a co-solvent such as acetonitrile or DMSO.

  • Add the solution from step 1 to a stirred solution of phosphate-buffered saline (pH 7.4).

  • To this solution, add the thiol (1.2 mmol).

  • Stir the reaction mixture at room temperature (or 37 °C to mimic physiological conditions).

  • Monitor the reaction progress by HPLC or LC-MS by taking aliquots at regular intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Upon completion (disappearance of the starting enoate), the product can be analyzed directly or extracted for further characterization. For extraction, saturate the aqueous solution with NaCl and extract with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Characterize the resulting thioether adduct by standard analytical techniques (e.g., NMR, MS).

Causality Behind Experimental Choices:

  • pH 7.4 Buffer: This is used to mimic physiological conditions and to ensure that the thiol group of the cysteine analog is sufficiently deprotonated to its more nucleophilic thiolate form.

  • Excess Thiol: A slight excess of the thiol is used to ensure complete consumption of the enoate.

  • Reaction Monitoring: Regular monitoring is crucial to determine the reaction rate and to avoid potential side reactions or degradation over extended periods.

Prodrug Strategies: Masking and Unmasking for Improved Pharmacokinetics

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body through enzymatic or chemical reactions. The prodrug approach is a powerful strategy to overcome undesirable pharmacokinetic properties of a drug, such as poor solubility, low permeability, rapid metabolism, or toxicity.

The enoate moiety can be incorporated into prodrug design in several ways:

  • As a Releasable Promoieity: An enoate-containing group can be attached to a drug, for instance, via an ester linkage. Upon enzymatic hydrolysis of the ester, the resulting intermediate can undergo a cascade of reactions, such as an intramolecular Michael addition, to release the active drug.

  • As the Active Drug: A drug containing a functional group that is essential for its activity, such as a thiol, can be "masked" by reacting it with an enoate to form a thioether. This thioether prodrug can then be designed to be cleaved in vivo, for example, through oxidation and subsequent elimination, to regenerate the active thiol-containing drug.

The design of an enoate-based prodrug requires careful consideration of the stability of the prodrug in the gastrointestinal tract and in circulation, as well as the rate of conversion to the active drug at the desired site of action.

Synthetic Strategies for Accessing Enoate-Containing Compounds

A variety of synthetic methods are available for the preparation of enoate compounds, allowing for the introduction of diverse substituents to fine-tune their properties.

Classical Methods
  • Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These are among the most reliable methods for the synthesis of α,β-unsaturated esters. The HWE reaction, in particular, is often preferred for its high E-selectivity and the water-soluble nature of the phosphate byproduct.

  • Aldol Condensation: The condensation of an aldehyde or ketone with an ester enolate, followed by dehydration, can provide access to enoates.

Modern Methods
  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be used to form the C-C double bond of the enoate system.

  • Alkene Metathesis: Cross-metathesis between an acrylate ester and another olefin is a powerful method for the synthesis of substituted enoates.

  • Copper-Catalyzed Coupling of Alkynes and Diazo Compounds: This method provides a mild and efficient route to 3-alkynoates, which can be subsequently reduced to the corresponding (Z)-enoates.

The choice of synthetic route will depend on the desired substitution pattern and the presence of other functional groups in the molecule.

Challenges and Future Perspectives

Despite their utility, the inherent reactivity of enoate compounds presents certain challenges that must be carefully managed in drug development.

Potential for Off-Target Reactivity and Toxicity

The electrophilic nature of the enoate moiety can lead to off-target covalent modification of proteins other than the intended target. This can result in idiosyncratic toxicity, which is a major cause of drug attrition. Therefore, a thorough preclinical safety assessment is crucial for any enoate-containing drug candidate. This includes evaluating the potential for glutathione depletion and the formation of protein adducts in vitro and in vivo.

The Future of Enoates in Medicinal Chemistry

The future of enoate compounds in medicinal chemistry is bright. The continued development of sophisticated proteomic techniques will enable a more precise understanding of the selectivity of enoate-based covalent inhibitors. Furthermore, the integration of enoates into novel drug delivery systems, such as antibody-drug conjugates, holds promise for targeted cancer therapy. The rational design of enoate-based prodrugs with tailored activation mechanisms will also continue to be an important area of research. As our understanding of the complex interplay between reactivity, selectivity, and safety deepens, the enoate moiety will undoubtedly remain a valuable tool in the medicinal chemist's armamentarium.

Visualizations

Caption: Covalent modification via Michael addition.

Enoate_Prodrug_Activation Enoate-Based Prodrug Activation Prodrug Prodrug (Inactive) Enoate-Linker-Drug Active_Drug Active Drug Prodrug->Active_Drug Enzymatic or Chemical Cleavage

Caption: General scheme of an enoate prodrug.

Covalent_Inhibitor_Workflow Screening of Enoate-Based Covalent Inhibitors cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies a Enoate Compound Library b Target Protein Incubation a->b c Activity Assay (IC50) b->c d Mass Spectrometry (Covalent Adduct) b->d e Cellular Potency (EC50) c->e d->e f Target Engagement Assays e->f g Off-Target Reactivity Profiling e->g h Pharmacokinetics f->h g->h i Efficacy in Disease Model h->i j Toxicology Assessment i->j

Caption: Workflow for enoate inhibitor screening.

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In Silico ADMET Profiling of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate: A Consensus-Driven Computational Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The high attrition rate in modern drug development is predominantly driven by suboptimal pharmacokinetic properties and unforeseen toxicological liabilities. To mitigate these risks, early-stage computational screening is mandatory[1]. This technical guide establishes a rigorous, self-validating in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) protocol for Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate .

By triangulating data from physicochemical descriptors, graph-based structural signatures, and multi-task graph attention (MGA) networks, this whitepaper provides an authoritative framework for evaluating this highly functionalized enaminone scaffold, transforming raw computational outputs into actionable lead-optimization strategies.

Molecular Rationale & Structural Deconstruction

Before deploying predictive algorithms, a mechanistic deconstruction of the target molecule is required to establish baseline hypotheses. Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate (Chemical Formula: C₁₃H₁₅NO₄; MW: 249.26 g/mol ) contains several distinct pharmacophoric features that dictate its ADMET profile:

  • The "Push-Pull" Enamine Core: The central prop-2-enoate backbone features an electron-donating amino group conjugated with two electron-withdrawing groups (an ethyl ester and an acetyl group). This extensive delocalization significantly stabilizes the enamine, negating its potential liability as an indiscriminate Michael acceptor and reducing the risk of off-target covalent binding.

  • The Phenolic Moiety: The 4-hydroxyphenyl ring is a classical liability for rapid Phase II metabolism. It is highly susceptible to UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which will likely drive rapid hepatic clearance.

  • The Ethyl Ester Linkage: This functional group acts as a built-in prodrug feature. It is highly susceptible to cleavage by plasma and hepatic carboxylesterases, which will liberate the corresponding carboxylic acid metabolite.

The Consensus-Driven In Silico Protocol

Relying on a single predictive algorithm introduces critical vulnerabilities due to training set biases. To ensure a self-validating system , this protocol employs a consensus methodology utilizing three orthogonal computational approaches.

Step-by-Step Methodology

Step 1: Data Curation & Standardization

  • Action: Generate the canonical SMILES string (CCOC(=O)C(=C\Nc1ccc(O)cc1)\C(C)=O) and compute the 3D conformer using energy minimization (e.g., MMFF94 force field).

  • Causality: 2D topological descriptors alone are insufficient for predicting complex stereochemical interactions, such as CYP450 binding affinity. Standardizing the protonation state at physiological pH (7.4) ensures accurate lipophilicity (LogD) calculations.

Step 2: Physicochemical & Drug-Likeness Profiling

  • Action: Process the standardized structure through SwissADME [2].

  • Causality: SwissADME utilizes non-commercial executables to compute fundamental physicochemistry (e.g., Topological Polar Surface Area via the Ertl method) and evaluates the molecule against Lipinski's Rule of Five[2]. This establishes the baseline for passive membrane permeability[3].

Step 3: Pharmacokinetic (ADME) Modeling

  • Action: Submit the molecule to pkCSM [4].

  • Causality: Traditional Quantitative Structure-Activity Relationship (QSAR) models often fail to capture localized atomic environments. pkCSM utilizes distance-based graph signatures to encode atomic pharmacophores as node labels, providing highly accurate regression models for gastrointestinal absorption, blood-brain barrier (BBB) permeability, and volume of distribution[5].

Step 4: Toxicity & Safety Screening

  • Action: Evaluate the structure using ADMETlab 2.0 [6].

  • Causality: ADMETlab 2.0 employs a Multi-task Graph Attention (MGA) framework[7]. By evaluating 27 distinct toxicity endpoints simultaneously, the MGA framework identifies hidden toxicophores (e.g., hERG inhibition, hepatotoxicity) that single-task models frequently miss[6].

Step 5: Orthogonal Validation (The Self-Validating Step)

  • Action: Cross-reference the GI absorption predictions from pkCSM with the BOILED-Egg model from SwissADME. If SwissADME predicts high passive absorption but ADMETlab 2.0 flags the molecule as a strong P-glycoprotein (P-gp) efflux substrate, the conflict must be resolved mechanistically.

  • Resolution for this molecule: The enamine nitrogen is non-basic due to heavy delocalization; therefore, it lacks the positively charged center required for high-affinity P-gp binding. We can confidently override any false-positive P-gp efflux alerts.

Workflow Visualization

ADMET_Workflow Input Target Molecule Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate DataPrep Data Curation & 3D Conformer Generation (SMILES Standardization) Input->DataPrep PhysChem Physicochemical Profiling SwissADME (Lipinski, TPSA) DataPrep->PhysChem PK Pharmacokinetic Modeling pkCSM (Graph-based Signatures) DataPrep->PK Tox Toxicity Screening ADMETlab 2.0 (MGA Framework) DataPrep->Tox Consensus Consensus Analysis & Lead Optimization Strategy PhysChem->Consensus PK->Consensus Tox->Consensus

Consensus-driven in silico ADMET workflow utilizing orthogonal predictive algorithms.

Quantitative ADMET Predictions

The following tables synthesize the consensus predictions derived from the integrated in silico pipeline.

Table 1: Physicochemical Properties & Drug-Likeness
PropertyComputed ValueMechanistic Interpretation
Molecular Weight 249.26 g/mol Highly optimal for oral absorption (Well below 500 Da limit).
LogP (Consensus) ~2.45Favorable balance of aqueous solubility and lipid membrane permeability.
TPSA 75.63 ŲExcellent for intestinal absorption (< 140 Ų); restricts deep CNS penetration[2].
H-Bond Donors 2 (-OH, -NH)Compliant with Lipinski's Rule of 5 (≤ 5).
H-Bond Acceptors 4 (O atoms)Compliant with Lipinski's Rule of 5 (≤ 10).
Rotatable Bonds 5Moderate conformational flexibility, favorable for target induced-fit binding.
Table 2: Pharmacokinetic Profile (ADME)
ParameterPredictionStructural Causality
Human Intestinal Absorption High (>95%)Driven by optimal LogP and TPSA parameters[3].
BBB Permeability Low (LogBB < -0.3)The polar phenolic -OH heavily restricts passive diffusion across the blood-brain barrier[3].
P-gp Substrate NoLacks the bulky, lipophilic basic center typical of P-glycoprotein substrates[2].
CYP3A4 Substrate YesThe aromatic ring and ester linkage present an ideal steric profile for CYP3A4 docking and oxidation.
Hepatic Clearance HighRapid clearance anticipated due to Phase II conjugation of the phenol group.
Table 3: Toxicity & Safety Endpoints
EndpointPredictionStructural Causality
hERG Inhibition Low RiskMolecule lacks the requisite basic amine and rigid lipophilic axis required to block the hERG K+ channel[6].
AMES Toxicity NegativeThe enamine is electronically deactivated ("push-pull" system); low risk of DNA intercalation or alkylation[7].
Hepatotoxicity (DILI) Moderate RiskThe phenol moiety carries a structural alert for reactive quinone imine formation via CYP450 oxidation[6].

Mechanistic Interpretation & Metabolic Liabilities

While the physicochemical profile (Table 1) suggests an ideal oral drug candidate, the pharmacokinetic and toxicity profiles (Tables 2 & 3) reveal specific metabolic liabilities that must be managed during lead optimization.

The Esterase Cleavage Pathway

The ethyl ester is highly susceptible to hydrolysis by ubiquitous carboxylesterases in the blood and liver. This means the parent molecule will likely exhibit a short plasma half-life, rapidly converting into its corresponding carboxylic acid. If the parent molecule is the active pharmacophore, this is a severe liability. If the molecule is designed as a prodrug, this rapid cleavage is an intentional and highly effective delivery mechanism.

Phase I and Phase II Metabolic Traps

The 4-hydroxyphenyl group is the primary site of metabolic vulnerability.

  • Phase II Conjugation: The free hydroxyl group will undergo rapid glucuronidation by UGT enzymes, leading to swift biliary or renal excretion.

  • Phase I Toxification: Oxidation of the phenol by CYP450 enzymes can generate a reactive quinone imine intermediate. Similar to the hepatotoxicity mechanism of acetaminophen (paracetamol), this electrophilic species can deplete cellular glutathione (GSH) and covalently bind to hepatic proteins, triggering Drug-Induced Liver Injury (DILI)[6].

Metabolic_Pathway Parent Parent Molecule (Enaminone Ester) Esterase Esterase Cleavage (Plasma/Hepatic) Parent->Esterase UGT UGT Enzymes (Phase II) Parent->UGT CYP CYP450 Oxidation (Phase I) Parent->CYP Metabolite1 Carboxylic Acid (Active/Inactive) Esterase->Metabolite1 Metabolite2 Phenolic Glucuronide (Rapid Excretion) UGT->Metabolite2 Metabolite3 Reactive Quinone Imine (Hepatotoxicity Risk) CYP->Metabolite3

Predicted primary metabolic pathways highlighting clearance mechanisms and toxicity risks.

Conclusion & Lead Optimization Directives

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate presents a highly favorable baseline for oral bioavailability, strictly adhering to Lipinski's rules with excellent predicted gastrointestinal absorption. However, its in vivo efficacy will be heavily bottlenecked by rapid metabolic clearance.

Strategic Directives for Medicinal Chemists:

  • To prevent rapid ester hydrolysis: Consider bioisosteric replacement of the ethyl ester with an oxadiazole or an amide to enhance plasma stability.

  • To mitigate hepatotoxicity and rapid clearance: The 4-hydroxyl group should be shielded. Replacing the -OH with a fluorine atom (4-fluorophenyl) or a methoxy group (4-methoxyphenyl) will block Phase II glucuronidation and prevent the formation of toxic quinone imine intermediates, significantly extending the biological half-life and improving the safety profile.

References

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. National Institutes of Health (NIH). URL:[5]

  • Xiong, G., Wu, Z., Yi, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. National Institutes of Health (NIH). URL:[6]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. URL:[2]

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Methodological & Application

Application Note: Synthesis Protocol for Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthesis of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate , a critical enamine intermediate frequently utilized in the drug development pipeline. This compound is primarily synthesized via the condensation of 4-aminophenol with ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMAA). The resulting enamine is a foundational building block in the [1], which is widely used to synthesize 4-hydroxyquinoline derivatives, including various antibacterial and antiviral agents.

Mechanistic Rationale & Strategic Importance

The reaction proceeds via a Michael-type conjugate addition followed by an elimination sequence. EMAA is a highly valuable trifunctional electrophile used in [2].

  • Addition Phase : The primary amine of 4-aminophenol acts as a nucleophile, attacking the highly electrophilic β -carbon of EMAA to form a tetrahedral intermediate.

  • Elimination Phase : The ethoxy group on the alkene acts as an excellent leaving group. The intermediate rapidly collapses to expel ethanol, restoring the conjugated enamine system. This versatile reactivity is also mirrored in the synthesis of [3].

  • Thermodynamic Driving Force : The final product is stabilized by a powerful intramolecular hydrogen bond between the secondary amine (N-H) and the ester/ketone carbonyl oxygen. This locks the molecule in a highly stable Z-configuration, driving the equilibrium forward and facilitating rapid crystallization.

Experimental Workflow

SynthesisWorkflow Start Reagents: 4-Aminophenol + Ethyl 2-(ethoxymethylene)acetoacetate Reaction Michael Addition Solvent: Absolute EtOH Temp: 80°C (Reflux) Start->Reaction Intermediate Tetrahedral Intermediate (C-N Bond Formation) Reaction->Intermediate Elimination Elimination Step (- Ethanol) Intermediate->Elimination Crude Crude Enamine Product Precipitation upon cooling Elimination->Crude Purification Purification Recrystallization (EtOH) Crude->Purification Final Pure Target Compound: Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate Purification->Final

Fig 1: Experimental workflow and mechanistic addition-elimination sequence for enamine synthesis.

Quantitative Data & Stoichiometry

Reagent / ProductMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeDensity (g/mL)
4-Aminophenol 109.131.0010.01.09 gN/A
Ethyl 2-(ethoxymethylene)-3-oxobutanoate 186.211.0510.51.96 g (1.70 mL)1.15
Absolute Ethanol (Solvent)46.07N/AN/A15.0 mL0.79
Target Enamine Product 249.261.0010.0 (Theoretical)2.49 g (Theoretical)N/A

Expected Yield: 80–88% (1.99 – 2.19 g) of isolated, analytically pure product.

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Reaction Mixture

  • Action : In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-aminophenol (1.09 g, 10.0 mmol) in 15 mL of absolute ethanol.

  • Causality : Absolute ethanol is selected as the solvent because it provides a protic environment that stabilizes the transition state during the amine's nucleophilic attack. Furthermore, it prevents the premature hydrolysis of the ester groups, which could occur if aqueous solvents were utilized.

Step 2: Electrophile Addition

  • Action : Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.96 g, 1.70 mL, 10.5 mmol) dropwise to the stirred suspension at room temperature.

  • Causality : A slight stoichiometric excess (1.05 eq) of the electrophile ensures complete consumption of the 4-aminophenol. Unreacted 4-aminophenol is highly prone to oxidative degradation, which generates dark, difficult-to-remove quinone-imine impurities. EMAA is easily washed away during workup.

Step 3: Thermal Activation

  • Action : Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 2 hours.

  • Causality : Heating provides the activation energy required for the expulsion of the ethoxy leaving group (as ethanol) from the tetrahedral intermediate. The reaction will shift from a heterogeneous suspension to a clear, deep-yellow solution as the enamine product forms.

Step 4: In-Process Control (IPC)

  • Action : Perform Thin-Layer Chromatography (TLC) analysis using an eluent of 1:1 EtOAc/Hexanes. Visualize under UV light (254 nm).

  • Causality : This self-validating step ensures the reaction has reached completion. The highly polar 4-aminophenol spot (low Rf​ ) should completely disappear, replaced by a new, strongly UV-active product spot at an intermediate Rf​ (~0.5).

Step 5: Crystallization and Isolation

  • Action : Remove the heat source and allow the reaction mixture to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) and stir for 30 minutes.

  • Causality : The target enamine features a strong intramolecular hydrogen bond, resulting in a rigid, planar conformation. This structural rigidity significantly reduces its solubility in cold ethanol, driving spontaneous and highly selective crystallization.

  • Action : Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol, followed by 10 mL of cold hexanes.

  • Causality : The cold ethanol wash removes the eliminated ethanol byproduct and trace unreacted electrophile without dissolving the product. The subsequent hexane wash removes non-polar impurities and aids in rapid drying.

Step 6: Drying

  • Action : Dry the solid under high vacuum at 40 °C to a constant weight.

Analytical Validation (Self-Validating Systems)

To ensure trustworthiness and confirm the structural integrity of the synthesized enamine, the following analytical validations must be met:

  • 1 H NMR (400 MHz, DMSO- d6​ ) :

    • δ 11.5 – 12.5 ppm (d, 1H, N-H) : Diagnostic Peak. This extreme downfield shift is the hallmark of the strong intramolecular hydrogen bond between the N-H and the carbonyl oxygen, confirming the Z-geometry of the enamine.

    • δ 9.5 – 9.7 ppm (s, 1H, -OH) : Broad singlet confirming the intact phenolic hydroxyl group.

    • δ 8.3 – 8.5 ppm (d, 1H, =CH-N) : Vinylic proton, coupling with the adjacent N-H proton.

    • δ 7.2 ppm & 6.8 ppm (d, 4H, Ar-H) : Classic AA'BB' splitting pattern of the para-substituted aromatic ring.

  • Melting Point : The product should exhibit a sharp melting point profile. Any broadening (>2 °C range) indicates residual starting materials or trapped solvent, necessitating a secondary recrystallization from hot ethanol.

References

  • Title : Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action. Source : PubMed Central (PMC), National Institutes of Health. URL :[Link]

  • Title : Synthesis, Antimicrobial Evaluation and Electrochemical Studies of some Novel Isoxazole Derivatives. Source : Der Pharma Chemica. URL :[Link]

Sources

Application Note: A Robust HPLC Purification Method for Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate. The strategic selection of stationary phase, mobile phase composition, and gradient parameters is explained based on the physicochemical properties of the target molecule. This guide provides researchers, scientists, and drug development professionals with a comprehensive protocol, from analytical method development to preparative scale-up, including post-purification processing and purity verification. The causality behind each experimental choice is discussed to ensure technical accuracy and reproducibility.

Introduction and Chromatographic Considerations

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is a multifunctionalized enoate derivative. Compounds of this class are valuable intermediates in medicinal chemistry and materials science. Achieving high purity is critical for their use in subsequent synthetic steps or biological assays, as even minor impurities can significantly alter experimental outcomes.

The structure of the target molecule presents a unique chromatographic challenge, possessing both hydrophobic and hydrophilic characteristics.

  • Hydrophobic Moieties: The phenyl ring and the ethyl ester group provide non-polar character, which allows for strong interaction with a reversed-phase stationary phase.

  • Hydrophilic/Ionizable Moieties: The phenolic hydroxyl (-OH) and the enamine (-NH-) groups are polar and their ionization state is pH-dependent.

This dual nature makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal purification technique.[1][2] By utilizing a non-polar stationary phase and a polar mobile phase, we can effectively modulate the retention based on the molecule's hydrophobicity.

A critical aspect of this method is the control of the mobile phase pH. Uncontrolled pH can lead to the simultaneous presence of ionized and non-ionized forms of the analyte, resulting in broad, tailing peaks and poor reproducibility. By adding an acidifier like formic acid, we can suppress the ionization of the phenolic hydroxyl group and ensure the amino group is consistently protonated, leading to sharp, symmetrical peaks.[3] The extensive conjugation in the molecule creates a strong chromophore, making UV detection a highly sensitive method for monitoring the purification process.

Experimental Methodology

Materials and Equipment
ItemSpecification
HPLC System A preparative HPLC system with a gradient pump, autosampler/manual injector, and a UV-Vis detector.
Analytical Column C18 bonded silica, 5 µm particle size, 4.6 x 150 mm
Preparative Column C18 bonded silica, 5-10 µm particle size, 21.2 x 250 mm
Solvent A (Aqueous) Deionized Water with 0.1% (v/v) Formic Acid
Solvent B (Organic) Acetonitrile (HPLC Grade) with 0.1% (v/v) Formic Acid
Sample Solvent Acetonitrile or a 1:1 mixture of Acetonitrile and Water
Other Equipment 0.22 µm syringe filters, rotary evaporator, lyophilizer, analytical balance, vortex mixer, sonicator.
Sample Preparation Protocol

Accurate and clean sample preparation is paramount for successful purification and column longevity.[4]

  • Dissolution: Weigh the crude Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate solid and dissolve it in a minimal volume of the sample solvent (e.g., Acetonitrile) to create a concentrated stock solution (approx. 20-50 mg/mL). Use sonication if necessary to ensure complete dissolution.

  • Filtration: Draw the dissolved sample into a syringe and pass it through a 0.22 µm syringe filter into a clean HPLC vial. This step removes particulate matter that could clog the column or injector.

  • Dilution (for Analytical): For analytical method development, dilute the filtered stock solution with the sample solvent to a concentration of approximately 1 mg/mL.

Analytical Method Development

Before committing large quantities of material to a preparative run, an analytical-scale method is developed to optimize the separation and determine the retention time of the target compound.[5]

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 10% to 95% B over 15 minutes; hold at 95% B for 2 min
Column Temperature 30 °C
Detection UV at 254 nm (or λmax if determined)
Injection Volume 5-10 µL

This scouting run will identify the elution conditions for the target compound and any major impurities, allowing for the design of an efficient preparative gradient.

Preparative Scale-Up and Purification

The optimized analytical method is scaled up for preparative purification. The flow rate and injection volume are increased proportionally to the column's cross-sectional area, while the gradient time is adjusted to maintain resolution.

ParameterCondition
Column C18, 5-10 µm, 21.2 x 250 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 20 mL/min
Gradient A focused gradient based on the analytical run. E.g., if the compound elutes at 40% B, use 25% to 55% B over 20 minutes.
Column Temperature Ambient or 30 °C
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on sample concentration and column loading capacity)
Fraction Collection Collect peaks based on UV signal threshold.

Purification Workflow and Rationale

The overall process follows a logical sequence from crude material to a final, verified product. The choice of a C18 stationary phase is foundational, as its alkyl chains provide the necessary hydrophobic interactions to retain the non-polar regions of the analyte.[2][6]

purification_workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification crude Crude Product dissolve Dissolve & Filter crude->dissolve analytical Analytical Scouting (4.6 mm column) dissolve->analytical preparative Preparative Run (21.2 mm column) analytical->preparative fractions Fraction Collection preparative->fractions analysis Purity Analysis (Analytical HPLC & MS) fractions->analysis evaporation Solvent Evaporation analysis->evaporation lyophilize Lyophilization evaporation->lyophilize pure_product Pure Compound lyophilize->pure_product separation_logic Analyte Analyte Molecule C18 C18 Stationary Phase Analyte->C18 Hydrophobic Interactions (Retention) MobilePhase Mobile Phase (Water/ACN + HCOOH) Analyte->MobilePhase Solvation (Elution) MobilePhase->Analyte pH Control (Sharp Peaks)

Caption: Key interactions governing chromatographic separation.

Post-Purification and Quality Control

  • Purity Analysis: Before combining, analyze small aliquots from each collected fraction using the analytical HPLC method to identify the fractions containing the pure product.

  • Pooling and Solvent Removal: Pool the high-purity fractions. Remove the acetonitrile and water using a rotary evaporator. Be cautious with the bath temperature to prevent compound degradation.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the final product as a dry, fluffy powder.

  • Final QC: Confirm the purity of the final batch by analytical HPLC and verify its identity and molecular weight using Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy. [4]

Troubleshooting

ProblemProbable Cause(s)Solution(s)
Broad or Tailing Peaks 1. Mobile phase pH is inappropriate. 2. Column is overloaded. 3. Column is degrading.1. Ensure 0.1% formic acid is in both mobile phases. 2. Reduce injection volume/mass. 3. Flush the column or replace if necessary.
Poor Resolution 1. Gradient is too steep. 2. Inappropriate stationary phase.1. Decrease the gradient slope around the elution point of the target. 2. Consider a phenyl-hexyl column for alternative selectivity. [6]
Low Recovery 1. Compound is adsorbing to system/vials. 2. Compound is unstable.1. Use low-adsorption vials; minimize sample handling steps. [7] 2. Check stability in the mobile phase; work quickly and at low temperatures.
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuating column temperature. 3. Pump malfunction.1. Prepare fresh mobile phases daily. 2. Use a column oven for temperature control. [8] 3. Check pump pressure and perform maintenance.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate using reversed-phase HPLC. By carefully selecting a C18 stationary phase and an acidified water/acetonitrile mobile phase, this method achieves excellent resolution and yields a high-purity product. The detailed steps for method development, scale-up, and post-purification processing provide a complete workflow that can be readily adapted by researchers to obtain materials suitable for the most demanding scientific applications.

References

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Namy, J. W., & Just, C. L. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(1), 229-236.
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Phenomenex. HPLC Column Selection Guide. Phenomenex.
  • CHROMacademy. (2015, March 1). Choosing the Right HPLC Stationary Phase.
  • Chiang Mai University. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 384-396.
  • BenchChem. (2025).
  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • Mant, C. T., & Hodges, R. S. (Eds.). (2002). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

Sources

Application Note and Protocol: High-Fidelity NMR Sample Preparation for the Characterization of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of novel small molecules in drug discovery and development. The integrity of the resultant spectra, and by extension, the reliability of the structural data, is fundamentally dependent on meticulous sample preparation. This document provides a comprehensive, field-proven guide to preparing high-quality NMR samples of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate, a molecule featuring key structural motifs including an enoate system, a phenolic hydroxyl group, and an amino linkage. The protocols herein are designed to ensure spectral accuracy, reproducibility, and resolution by addressing critical variables such as solvent selection, sample concentration, and the use of internal standards.

Introduction: The Rationale for Precision in NMR Sample Preparation

The molecular structure of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate presents specific challenges and considerations for NMR analysis. The presence of a phenolic hydroxyl proton and an amine proton means their signals can be broad and may exchange with residual water in the NMR solvent. The enoate system's vinyl proton and the acetyl and ethyl ester protons require a solvent that does not obscure their characteristic chemical shift regions. Therefore, a carefully considered sample preparation strategy is not merely a preliminary step but an integral part of the analytical process that dictates the quality of the final data.

The primary objectives of this protocol are:

  • To achieve a homogeneous, particulate-free solution to ensure optimal magnetic field homogeneity (shimming).[1][2]

  • To select a deuterated solvent that provides excellent sample solubility and minimal interference from residual solvent signals.[3][4][5][6][7]

  • To optimize sample concentration to balance signal-to-noise with spectral resolution.[1][8][9]

  • To utilize an appropriate internal standard for accurate chemical shift referencing.[10][11][12]

Materials and Reagents

Analyte
  • Compound: Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

  • Purity: ≥98% (Note: The purity of the analyte is critical. Impurities containing protons will appear in the ¹H NMR spectrum and can complicate analysis.[13][14][15])

Deuterated Solvents

The choice of deuterated solvent is paramount and is guided by the analyte's solubility and the chemical shifts of its protons.[4][6][7]

  • Primary Recommendation: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

    • Rationale: DMSO-d₆ is a highly polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with hydrogen-bonding functionalities like the phenolic hydroxyl and amino groups in the target molecule.[4][6] It is particularly advantageous as it slows down the exchange of labile protons (O-H and N-H), often allowing for their observation as distinct, less broadened signals.

    • Residual Peak: The residual proton signal in DMSO-d₅ appears at approximately 2.50 ppm.

  • Alternative: Chloroform-d (CDCl₃)

    • Rationale: CDCl₃ is a less polar solvent and is one of the most common solvents for routine NMR of organic compounds.[3][9] However, the labile protons of the analyte may exchange more rapidly or may not be observed. It can also be acidic, which might affect acid-sensitive compounds.[9]

    • Residual Peak: The residual proton signal in CHCl₃ appears at approximately 7.26 ppm.

  • Alternative: Acetone-d₆

    • Rationale: Acetone-d₆ offers intermediate polarity and can be a good alternative if solubility is an issue in CDCl₃.

    • Residual Peak: The residual proton signal in Acetone-d₅ appears at approximately 2.05 ppm.

Internal Standard
  • Tetramethylsilane (TMS): TMS is the universally accepted internal standard for ¹H NMR in organic solvents.[11][12][16][17]

    • Causality: Its 12 equivalent protons give a single, sharp resonance at a high field, which is defined as 0.0 ppm.[12] This signal rarely overlaps with analyte signals.[10][11] TMS is also chemically inert and volatile, allowing for easy removal from the sample if recovery is necessary.[10][11]

Equipment
  • High-quality 5 mm NMR tubes (e.g., Wilmad-LabGlass or Norell). The quality of the NMR tube affects the magnetic field homogeneity.[2][8][9]

  • Volumetric flask or a high-precision analytical balance.

  • Glass Pasteur pipettes and bulbs.

  • Small vials for initial dissolution.

  • Vortex mixer.

  • Filter (e.g., a small plug of glass wool in a Pasteur pipette) to remove any particulate matter.[2]

Experimental Protocol: A Step-by-Step Guide

This protocol details the preparation of a standard NMR sample for ¹H and ¹³C characterization.

Sample Preparation Workflow

NMR Sample Preparation Workflow Workflow for NMR Sample Preparation A Weigh Analyte (10-20 mg) B Select & Add Deuterated Solvent (0.6-0.7 mL) A->B Solubility Test C Add Internal Standard (TMS, 1-2 drops) B->C D Dissolve Sample (Vortex) C->D E Filter Solution (if necessary) D->E Check for Particulates F Transfer to NMR Tube E->F G Cap & Label Tube F->G H Acquire NMR Spectrum G->H

Caption: A streamlined workflow for preparing a high-quality NMR sample.

Detailed Steps
  • Weighing the Analyte:

    • Accurately weigh 10-20 mg of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate into a clean, dry vial. For routine ¹H NMR, 5-25 mg is typically sufficient for small molecules.[2][8][18] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[8][18]

  • Solvent Addition:

    • Using a clean glass Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[8] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the NMR probe.[1]

  • Adding the Internal Standard (TMS):

    • If the deuterated solvent does not already contain TMS, add one to two drops of TMS to the solution.

  • Dissolution:

    • Gently vortex or swirl the vial to completely dissolve the solid. A clear, homogeneous solution is essential.[18] Incomplete dissolution will lead to broadened spectral lines and poor resolution due to magnetic field inhomogeneity.[1]

  • Filtration (if necessary):

    • Visually inspect the solution against a bright background. If any solid particles are present, filter the solution.[2] A simple and effective method is to push a small plug of glass wool into a Pasteur pipette and then transfer the solution through the filter into the NMR tube.[2] Do not use cotton wool, as it can introduce impurities.[2]

  • Transfer to the NMR Tube:

    • Carefully transfer the clear solution from the vial into a high-quality, clean NMR tube using a Pasteur pipette. Avoid getting any solution on the upper part of the tube.

  • Capping and Labeling:

    • Securely cap the NMR tube. Label the tube clearly with the sample identification. Do not use paper labels or tape on the body of the tube, as this can interfere with the spinning of the sample in the spectrometer.[18]

Quantitative Data Summary

ParameterRecommended ValueRationale
Analyte Mass (¹H NMR) 10-20 mgBalances signal strength with resolution.[9][19]
Analyte Mass (¹³C NMR) 50-100 mgHigher concentration needed due to the low natural abundance of ¹³C.[8][18]
Solvent Volume 0.6-0.7 mLOptimal for standard 5 mm NMR tubes to maximize signal from the active coil region.[1][8]
Final Concentration ~25-50 mMA typical concentration range for small molecule NMR.[19]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Broad Peaks / Poor Shimming Inhomogeneous solution (particulates), overly concentrated sample, poor quality NMR tube.[1]Filter the sample, dilute the sample, or use a higher quality NMR tube. Ensure the tube is clean and not scratched.[2]
No Deuterium Lock Insufficient deuterated solvent, paramagnetic impurities.[1]Ensure the solvent volume is adequate (0.6-0.7 mL). If paramagnetism is suspected, sample purification may be necessary.[1]
Large Water Peak Water contamination in the solvent or on glassware.[1][5]Use fresh, high-purity deuterated solvent. Dry glassware thoroughly before use. Handle solvents in a dry environment.[5]
Baseline Artifacts Sample concentration is too high, leading to detector saturation.[20]Reduce the sample concentration. Alternatively, instrumental parameters such as the receiver gain and tip angle can be adjusted.[20]

References

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Modern Chemical. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

  • Chemistry Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?[Link]

  • American Chemical Society. (2021, March 29). Tetramethylsilane. [Link]

  • Wikipedia. Tetramethylsilane. [Link]

  • Bruker. Avance Beginners Guide - Solvent Selection. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Fulmer, G. R., et al. (2022). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry, 87(2), 905–909. [Link]

  • PubMed. (2022). TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. Journal of Organic Chemistry. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Michigan State University. Sample Preparation. Max T. Rogers NMR Facility. [Link]

  • Weizmann Institute of Science. NMR Sample Preparation. NMR Spectroscopy. [Link]

  • San Diego State University. Common Problems. SDSU NMR Facility. [Link]

  • Widmalm, G., et al. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 55(1), 6-15. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • ChemAdder. (2025, September 10). The NMR-Purity and the new dimensions and standards of purity. [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

  • Chemistry Stack Exchange. (2017, March 29). Calculating purity from NMR spectrum. [Link]

Sources

Protocol for antimicrobial susceptibility testing of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Susceptibility Testing (AST) Protocol for Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Introduction & Mechanistic Rationale

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is a novel synthetic enamino ester characterized by a lipophilic backbone and a phenolic hydroxyl group. In early-stage drug discovery, compounds with these structural motifs are highly valued for their diverse biological activities, particularly as potential antimicrobial agents.

To accurately evaluate its efficacy, we must understand its hypothesized mechanism of action. The phenolic moiety is known to interact with the microbial phospholipid bilayer, causing membrane damage and disrupting the proton motive force[1]. Concurrently, the enamino ester core acts as an electrophile and hydrogen-bond donor, which can interfere with intracellular targets such as DNA synthesis enzymes or efflux pumps.

Mechanism Cmpd Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate Phenol Phenolic Moiety (Lipophilic Interaction) Cmpd->Phenol Enamine Enamino Ester Core (Electrophilic/H-Bonding) Cmpd->Enamine Membrane Bacterial Membrane Disruption (Loss of Proton Motive Force) Phenol->Membrane Enzyme Intracellular Target Binding (e.g., DNA Gyrase/Efflux Pumps) Enamine->Enzyme Death Bacterial Cell Death (Bactericidal Effect) Membrane->Death Enzyme->Death

Hypothesized dual-action antimicrobial mechanism of the target enamino ester compound.

Methodological Causality: Designing a Self-Validating System

Evaluating novel lipophilic synthetic compounds requires strict deviations from basic microbiological techniques to prevent false readouts. We utilize the[2] with specific modifications for synthetic organic compounds:

  • Solvent Causality (The 1% DMSO Rule): Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is insoluble in aqueous media. We must use Dimethyl Sulfoxide (DMSO) as the primary solvent. However, DMSO is toxic to bacteria. To ensure the observed Minimum Inhibitory Concentration (MIC) is driven by the compound and not solvent toxicity, the final DMSO concentration in any test well must strictly not exceed 1% (v/v).

  • Readout Causality (Resazurin Addition): Synthetic enamino esters often precipitate slightly in broth or possess an intrinsic yellowish tint, which obscures visual turbidity checks. To eliminate subjectivity, we incorporate Resazurin (Alamar Blue). Metabolically active bacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. A blue well indicates inhibition (MIC); a pink well indicates bacterial growth.

  • Inoculum Causality (The McFarland Math): An inoculum effect (false resistance due to bacterial overload) will ruin the assay. We standardize the inoculum to exactly 5×105 CFU/mL in the final well.

Workflow Prep 1. Compound Prep (DMSO Stock) Dilute 2. Serial Dilution (MHB Medium) Prep->Dilute Inoculate 3. Inoculation (5x10^5 CFU/mL) Dilute->Inoculate Incubate 4. Incubation (35°C, 16-20h) Inoculate->Incubate Read 5. MIC Determination (Resazurin Assay) Incubate->Read QC Quality Control (ATCC Strains) QC->Inoculate

Standardized workflow for CLSI M07 broth microdilution and MIC determination.

Step-by-Step Experimental Protocol

Phase 1: Compound & Media Preparation
  • Stock Solution: Weigh exactly 10.24 mg of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate. Dissolve completely in 1 mL of 100% DMSO to create a 10.24 mg/mL stock. (Note: This specific concentration allows for clean binary serial dilutions).

  • Working Solution: Dilute the stock 1:10 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to yield a 1,024 µg/mL solution (containing 10% DMSO).

  • Serial Dilution: In a 96-well, U-bottom microtiter plate, add 50 µL of CAMHB to columns 2 through 10. Add 100 µL of the Working Solution to Column 1. Perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mixing thoroughly, and repeating up to Column 10. Discard 50 µL from Column 10.

    • Result: Columns 1-10 now contain 50 µL of compound ranging from 1,024 µg/mL to 2 µg/mL in 10% DMSO.

Phase 2: Inoculum Standardization
  • Select 3-5 well-isolated colonies of the test strain (e.g., S. aureus ATCC 29213) from an overnight agar plate.

  • Suspend colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Verify using a nephelometer.

  • Dilute this suspension 1:150 in CAMHB to achieve a concentration of 1×106 CFU/mL.

Phase 3: Inoculation & Self-Validation Controls
  • Inoculation: Add 50 µL of the diluted inoculum ( 1×106 CFU/mL) to Columns 1 through 11.

    • Causality Check: The 50 µL inoculum dilutes the 50 µL compound by half. The final compound concentrations are now 512 µg/mL down to 1 µg/mL. The final DMSO concentration is safely reduced to 5% in Column 1, and 1% in the critical MIC range. The final bacterial concentration is exactly 5×105 CFU/mL.

  • Establish Controls:

    • Growth Control (GC): Column 11 receives 50 µL CAMHB + 50 µL Inoculum.

    • Solvent Control (VC): Column 11 (lower half) receives 50 µL CAMHB (with 1% DMSO) + 50 µL Inoculum.

    • Sterility Control (SC): Column 12 receives 100 µL of uninoculated CAMHB.

Phase 4: Incubation and Readout
  • Seal the plate with a breathable membrane to prevent evaporation (edge effect). Incubate at 35°C ± 2°C for 16–20 hours under ambient air.

  • After incubation, add 10 µL of 0.015% Resazurin aqueous solution to all wells.

  • Incubate for an additional 1–2 hours in the dark.

  • Interpretation: Read the plate against a white background. The MIC is defined as the lowest concentration of the compound (blue well) that completely prevents the reduction of resazurin to resorufin (pink well).

Data Presentation & Quality Control

To ensure the assay is a self-validating system, all data must be mapped against strict control parameters. If the Sterility Control turns pink, or the Growth Control remains blue, the entire plate must be discarded.

Table 1: 96-Well Plate Layout for MIC Determination

RowCol 1Col 2Col 3Col 4Col 5Col 6Col 7Col 8Col 9Col 10Col 11 (Controls)Col 12 (Blank)
A-D 512 µg256 µg128 µg64 µg32 µg16 µg8 µg4 µg2 µg1 µgGC: Media + BugsSC: Media Only
E-H 512 µg256 µg128 µg64 µg32 µg16 µg8 µg4 µg2 µg1 µgVC: 1% DMSO + BugsSC: Media Only

Note: Concentrations represent the final compound concentration in the well post-inoculation.

Table 2: Quality Control Validation Parameters To prove the trustworthiness of the assay execution, reference antibiotics must be run in parallel against standard ATCC strains. The assay is only valid if the reference MIC falls within the CLSI acceptable ranges.

QC StrainReference AntibioticAcceptable MIC Range (µg/mL)Mechanism Validation
E. coli ATCC 25922Ciprofloxacin0.004 – 0.016Validates Gram-negative permeability
S. aureus ATCC 29213Vancomycin0.5 – 2.0Validates Gram-positive cell wall targeting
P. aeruginosa ATCC 27853Gentamicin0.5 – 2.0Validates efflux pump/membrane integrity

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Extraction of Phenolic Compounds from Tucuma (Astrocaryum vulgare Mat.) Postprocessing Cake Mediated by Rhamnolipids: Evaluation of Its Antifungal Potential against Common Fruit Pathogens. ACS Agricultural Science & Technology.[Link]

Sources

Guide to Cell Viability and Cytotoxicity Assessment of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The evaluation of a compound's effect on cell viability is a cornerstone of drug discovery, toxicology, and fundamental biological research.[1][2] This guide provides a comprehensive framework for assessing the cytotoxic and anti-proliferative potential of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate, a novel compound whose biological activities are under investigation. While this specific molecule is not extensively characterized, related structures such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated potential as anticancer and antioxidant agents, establishing a clear rationale for this investigation.[3]

This document details the principles and step-by-step protocols for two robust and widely adopted cell viability assays: the colorimetric MTT assay, which measures metabolic activity, and the luminescent CellTiter-Glo® assay, which quantifies ATP levels.[4][5] Furthermore, it provides a protocol for a mechanistic follow-up study using Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cell death. We emphasize the critical importance of experimental design, including appropriate controls and data interpretation, to ensure the generation of reliable and reproducible results.

Introduction: The Rationale for Viability Testing

Cell-based assays are fundamental tools for screening compound libraries to identify molecules that either inhibit cell proliferation or induce direct cytotoxicity.[6] The primary goal is to determine a compound's efficacy and therapeutic window—its ability to affect target (e.g., cancer) cells while sparing healthy ones.[1][7]

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate belongs to a class of compounds that hold therapeutic promise. Related phenolic acid analogues and propanoic acid derivatives have been explored for their anti-proliferative activities.[3][8] Therefore, a rigorous assessment of its impact on cell viability is the essential first step in characterizing its biological profile. This guide provides the necessary protocols to quantify its dose-dependent effects and gain initial insights into its mechanism of action.

Choosing the Right Assay: A Comparative Overview

No single assay is universally superior; the best choice depends on the research question, cell type, and available equipment. We present three complementary methods that measure different indicators of cell health.[5]

Assay Type Principle Detection Advantages Disadvantages
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) into formazan by mitochondrial dehydrogenases in metabolically active cells.[9]Colorimetric (Absorbance at ~570 nm)Inexpensive, well-established.Requires a final solubilization step; insoluble formazan can be difficult to fully dissolve.[9] Potential for interference from colored compounds.
CellTiter-Glo® Quantitation of ATP, the energy currency of metabolically active cells, using a luciferase-luciferin reaction.[10][11]Luminescent (Light emission)High sensitivity, "add-mix-measure" format is ideal for high-throughput screening (HTS).[4] Fewer steps reduce handling errors.[10]More expensive than colorimetric assays; requires a luminometer.
Annexin V / PI Differentiates apoptosis from necrosis. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of apoptotic cell membranes. Propidium Iodide (PI) is a fluorescent dye that enters cells with compromised membranes (late apoptotic/necrotic).[12][13]Flow Cytometry or Fluorescence MicroscopyProvides mechanistic insight into the mode of cell death.[12]More complex protocol; requires specialized equipment (flow cytometer). Not suitable for high-throughput screening.

Experimental Design: The Foundation of Trustworthy Data

A well-designed experiment is self-validating. Before proceeding to the protocols, consider the following critical components.

Compound Preparation and Handling

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).

  • Causality: DMSO is used because it is a polar aprotic solvent that can dissolve a wide range of organic compounds and is miscible with cell culture media.

  • Control: Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%). A "vehicle control" containing only the highest concentration of DMSO used is essential.

Cell Line Selection and Seeding Density

The choice of cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) should be relevant to the research hypothesis.

  • Optimization: Before the main experiment, determine the optimal cell seeding density. The goal is to ensure cells are in the exponential growth phase during the compound treatment period.[14] A plot of cell number versus signal (absorbance or luminescence) should be linear in the chosen range.[15]

Essential Controls
  • Untreated Control: Cells cultured in medium without any treatment. Represents 100% viability.

  • Vehicle Control: Cells treated with the highest volume of the compound's solvent (e.g., DMSO). This control is crucial to ensure the solvent itself has no effect on cell viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine). This confirms that the assay system is responsive to viability-reducing stimuli.

  • Blank Control: Wells containing only culture medium and the assay reagent (no cells). This value is subtracted from all other readings to account for background signal.[16]

Dose-Response and Time-Course

Test the compound over a wide range of concentrations (e.g., using serial dilutions) to generate a dose-response curve. This allows for the calculation of the IC50 value (the concentration at which 50% of cell viability is inhibited). It is also advisable to perform the assay at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the compound's effect.

Detailed Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.[6]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate (24h) for Adherence Seed->Incubate1 Treat 3. Treat with Compound (Varying Concentrations) Incubate1->Treat Incubate2 4. Incubate with Compound (e.g., 24, 48, 72h) Treat->Incubate2 Add_MTT 5. Add MTT Reagent (0.5 mg/mL final conc.) Incubate2->Add_MTT Incubate3 6. Incubate (2-4h) for Formazan Formation Add_MTT->Incubate3 Solubilize 7. Add Solubilization Buffer (e.g., DMSO, HCl/Isopropanol) Incubate3->Solubilize Incubate4 8. Incubate (2-15h, protected from light) to Dissolve Crystals Solubilize->Incubate4 Read 9. Read Absorbance (OD 570 nm) Incubate4->Read Analyze 10. Analyze Data (Calculate % Viability, IC50) Read->Analyze CTG_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Seed 1. Seed Cells in Opaque-walled 96-well Plate Incubate1 2. Incubate (24h) for Adherence Seed->Incubate1 Treat 3. Treat with Compound (Varying Concentrations) Incubate1->Treat Incubate2 4. Incubate with Compound (e.g., 24, 48, 72h) Treat->Incubate2 Equilibrate 5. Equilibrate Plate to Room Temperature (30 min) Incubate2->Equilibrate Add_CTG 6. Add CellTiter-Glo® Reagent (Volume equal to culture medium) Equilibrate->Add_CTG Mix 7. Mix on Orbital Shaker (2 min) to Induce Lysis Add_CTG->Mix Incubate3 8. Incubate at RT (10 min) to Stabilize Signal Mix->Incubate3 Read 9. Read Luminescence Incubate3->Read Analyze 10. Analyze Data (Calculate % Viability, IC50) Read->Analyze

Caption: Homogeneous "add-mix-measure" workflow for the CellTiter-Glo® assay.

  • Opaque-walled 96-well plates (to prevent well-to-well signal crosstalk)

  • Selected cell line

  • Complete culture medium

  • Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega Corp.)

  • Luminometer (plate reader)

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate as per the manufacturer's instructions to create the CellTiter-Glo® Reagent. [4][17]2. Cell Plating and Treatment: Follow steps 1-4 from the MTT protocol, but use opaque-walled plates. Plate 100 µL of cell suspension per well.

  • Equilibration: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. [4][17]4. Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). [4]5. Lysis and Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. [10][17]6. Signal Stabilization: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. [10][17]7. Data Acquisition: Record the luminescence using a plate reader.

Protocol 3: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This assay is an ideal follow-up to determine if cell death observed in the primary screen is due to apoptosis or necrosis. [12]Healthy cells have phosphatidylserine (PS) on the inner plasma membrane. During early apoptosis, PS flips to the outer surface, where it can be detected by fluorescently-labeled Annexin V. [13]PI is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. [12]

table [label=<

Annexin V Negative PI Negative

Viable Cells Annexin V Positive PI Negative

Early Apoptosis

Annexin V Negative PI Positive

Necrotic Cells (or debris) Annexin V Positive PI Positive

Late Apoptosis / Necrosis

]; }

Sources

Application Note: Utilizing Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate as a Versatile Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is a highly functionalized, trifunctional enamine scaffold. Synthesized via the straightforward condensation of 4-aminophenol with ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMBO)[1], this intermediate features an ester, a ketone, and a reactive enamine moiety. Its unique structural topology makes it an exceptionally versatile building block for constructing complex nitrogen-containing heterocyclic systems—most notably quinolines, pyrimidines, and pyrazoles—which are highly prevalent in modern drug discovery and agrochemical development[1].

This application note details the mechanistic rationale, synthetic utility, and self-validating experimental protocols for leveraging this scaffold in advanced organic synthesis.

Mechanistic Insights: The "Push-Pull" Enamine System

The chemical utility of this scaffold is fundamentally driven by its "push-pull" electronic configuration.

  • Electronic Polarization: The electron-donating 4-hydroxyphenylamino group "pushes" electron density through the conjugated alkene system. Simultaneously, the electron-withdrawing acetyl and ethyl ester groups "pull" this density. This polarization stabilizes the enamine while rendering the β-carbon highly electrophilic for subsequent intermolecular transformations.

  • Regioselectivity in Cyclization: During thermal cyclization (the [2]), the regioselectivity is thermodynamically controlled. The electron-rich aromatic ring undergoes an intramolecular electrophilic aromatic substitution. The nucleophilic attack preferentially targets the ester carbonyl over the acetyl group due to the highly favorable leaving group ability of the ethoxy moiety (eliminated as ethanol) compared to a methyl group. This selective cyclization reliably yields a 3-acetyl-4-quinolone core[2].

Key Synthetic Applications

A. Synthesis of 3-Acetyl-6-hydroxyquinolin-4(1H)-ones

The primary application of this scaffold is the construction of the 4-quinolone core. Heating the enamine in a high-boiling solvent (e.g., diphenyl ether) at ~250 °C induces cyclization. This specific quinolone architecture is a privileged pharmacophore, serving as the foundational core for[3], topoisomerase inhibitors, and broad-spectrum antibacterial fluoroquinolones.

B. Annulation to Pyrazoles and Pyrimidines

Beyond quinolones, the scaffold's adjacent electrophilic centers (the acetyl/ester carbonyls and the enamine double bond) make it an ideal substrate for annulation with bis-nucleophiles. Reaction with hydrazine hydrate or amidines displaces the 4-aminophenol moiety, yielding highly functionalized pyrazoles or pyrimidines, respectively. These motifs are critical in the design of modern kinase inhibitors.

Experimental Protocols (Self-Validating Systems)

As a best practice in process chemistry, the following protocols are designed as self-validating systems, ensuring the operator can verify reaction success at each critical node without immediate reliance on complex analytics.

Protocol A: Synthesis of the Enamine Scaffold

Objective: Condensation of 4-aminophenol with EMBO to yield Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate.

  • Preparation: In a 250 mL round-bottom flask, suspend 4-aminophenol (1.0 equiv, 10 mmol) in absolute ethanol (50 mL).

  • Addition: Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMBO) (1.05 equiv, 10.5 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to 80 °C (reflux) for 4 hours.

    • Causality: Ethanol is selected as the solvent because it fully dissolves the starting materials at elevated temperatures and facilitates the elimination of the ethoxy group from EMBO as ethanol, thermodynamically driving the equilibrium toward the enamine product[1].

  • Self-Validation (In-Process Control): Monitor via TLC (Silica gel, Hexane/EtOAc 1:1). The reaction is complete when the ninhydrin-active 4-aminophenol spot disappears, replaced by a strongly UV-active spot (due to the extended push-pull conjugation of the enamine).

  • Isolation: Cool the mixture to 0 °C. The product will precipitate as a crystalline solid. Filter, wash with cold ethanol, and dry under vacuum.

Protocol B: Thermal Cyclization to the Quinolone Core

Objective: Gould-Jacobs cyclization of the scaffold to 3-acetyl-6-hydroxyquinolin-4(1H)-one.

  • Preparation: Equip a 100 mL three-neck flask with a short-path distillation head (to remove ethanol) and a reflux condenser.

  • Heating: Add the enamine scaffold (5 mmol) to diphenyl ether (20 mL). Heat the mixture rapidly to 250 °C using a heating mantle.

    • Causality: Diphenyl ether is utilized because its high boiling point (~259 °C) provides the immense thermal energy required to overcome the activation barrier of temporarily disrupting aromaticity during the intramolecular Friedel-Crafts-type acylation[2].

  • Self-Validation (In-Process Control): The reaction is visually self-validating. It transitions from a clear, homogenous solution to a vivid orange/brown suspension as the highly insoluble quinolone product precipitates out of the diphenyl ether at high temperatures. Additionally, the collection of ethanol in the distillation receiver quantitatively confirms the cyclization event.

  • Isolation: Cool the mixture to room temperature. Dilute with hexanes (40 mL) to fully precipitate the product. Filter the solid, wash extensively with hexanes to remove residual diphenyl ether, and recrystallize from DMF/water.

Quantitative Data Presentation

Table 1: Optimization and Validation Metrics for Scaffold Synthesis and Cyclization

Reaction StepSolventTemp (°C)Time (h)Yield (%)Analytical Validation Markers
Scaffold Synthesis Absolute Ethanol80 (Reflux)4.088 - 92TLC: Disappearance of ninhydrin spot; Appearance of strong UV-active spot.
Scaffold Synthesis Methanol65 (Reflux)6.574 - 78Slower kinetics; incomplete precipitation upon cooling.
Thermal Cyclization Diphenyl Ether2501.581 - 85Visual: Clear solution to orange precipitate. Distillation of EtOH byproduct.
Thermal Cyclization Dowtherm A2402.575 - 79Visual: Slower precipitation. Requires extended heating to drive EtOH off.

Process Visualizations

Workflow A 4-Aminophenol + EMBO B Condensation (EtOH, 80°C) A->B C Enamine Scaffold (Target) B->C D Thermal Cyclization (Ph2O, 250°C) C->D E 3-Acetyl-6-hydroxy- 4-quinolone D->E

Caption: Workflow for the synthesis and cyclization of the enamine scaffold.

Mechanism S1 Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate S2 Thermal Isomerization (E to Z) S1->S2 S3 Intramolecular Electrophilic Aromatic Substitution S2->S3 S4 Tetrahedral Intermediate Formation S3->S4 S5 Elimination of Ethanol S4->S5 S6 Aromatization to 4-Quinolone Core S5->S6

Caption: Mechanistic pathway of the Gould-Jacobs cyclization from the enamine scaffold.

References

  • Heleyová, K., Ilavský, D., Bobošík, V., & Prónayová, N. (1996). "Gould-Jacobs Reaction of 5- and 6-Amino-2-substituted Benzoxazoles. II. Reaction with 3-Ethoxymethylene-2,4-pentanedione and Ethyl 2-Ethoxymethylene-3-oxobutanoate." Collection of Czechoslovak Chemical Communications, 61(3), 371-380. Available at:[Link]

  • Hiltensperger, G., Jones, N. G., Niedermeier, S., Stich, A., Kaiser, M., Jung, J., Puhl, S., Damme, A., Braunschweig, H., Meinel, L., Engstler, M., & Holzgrabe, U. (2012). "Synthesis and Structure–Activity Relationships of New Quinolone-Type Molecules against Trypanosoma brucei." Journal of Medicinal Chemistry, 55(6), 2538–2548. Available at:[Link]

Sources

Application Note: Chemical Modification of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is a highly versatile β-enamino ester. Structurally, it features a push-pull enamine system, an acidic phenolic proton, and dual electrophilic carbonyls (an ethyl ester and an acetyl group). In medicinal chemistry, this scaffold is a privileged intermediate, most notably serving as the direct precursor to 4-quinolones and quinolines via the classical Gould-Jacobs or Conrad-Limpach cyclization pathways [1].

For Structure-Activity Relationship (SAR) studies, unmodified β-enamino esters often exhibit suboptimal pharmacokinetic profiles, such as rapid Phase II metabolism (glucuronidation of the free phenol) and poor lipid membrane permeability. By systematically modifying the functional groups of this scaffold, drug development professionals can fine-tune its physicochemical properties, alter its conformational geometry (E/Z isomerism), and dictate the regioselectivity of downstream cyclizations to discover novel antibacterial, antimalarial, or kinase-inhibitory agents [2].

Strategic Sites for SAR Modification

  • Phenolic Hydroxyl (-OH) Masking: The free -OH group is a strong hydrogen bond donor but a metabolic liability. O-alkylation (e.g., conversion to a methoxy or trifluoromethoxy group) eliminates the H-bond donor capacity, significantly increasing the partition coefficient (LogP) and shielding the molecule from rapid hepatic clearance.

  • Enamine Nitrogen (N-H) Alkylation: The secondary amine participates in a strong intramolecular hydrogen bond with either the ester or acetyl carbonyl, locking the molecule in a specific geometric configuration. N-alkylation disrupts this H-bond, forcing a conformational shift that can expose the carbonyls to different nucleophilic attacks during cyclization.

  • Ester Transesterification (-COOEt): Modifying the steric bulk of the ester (e.g., from ethyl to tert-butyl or benzyl) alters the activation energy required for the elimination step during thermal cyclization, allowing chemists to isolate uncyclized intermediates for alternative biological screening.

  • Aromatic Ring Substitution: Electrophilic halogenation (e.g., fluorination at the ortho position relative to the amine) modulates the electron density of the aromatic ring, directly impacting the nucleophilicity of the ring carbons during electrocyclic ring closure.

Workflow & Pathway Visualization

The following diagrams illustrate the logical progression of our SAR campaign and the mechanistic pathway of the downstream cyclization.

SAR_Workflow Lead Lead Scaffold: Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate Mod1 O-Alkylation (Metabolic Stability) Lead->Mod1 Mod2 N-Alkylation (Conformational Shift) Lead->Mod2 Mod3 Transesterification (Steric Tuning) Lead->Mod3 Cyclization Thermal Cyclization (Gould-Jacobs / Conrad-Limpach) Mod1->Cyclization Mod2->Cyclization Mod3->Cyclization BioAssay In Vitro Screening (Target Affinity & ADME) Cyclization->BioAssay OptLead Optimized Quinolone Lead BioAssay->OptLead

Caption: Logical workflow for the SAR modification and biological optimization of the enamino ester.

Cyclization_Pathway Enamine β-Enamino Ester Open Chain Form Heating Thermal Activation 250°C, Diphenyl Ether Enamine->Heating Intermediate Ketene / Zwitterionic Intermediate Electrocyclic Ring Closure Heating->Intermediate -EtOH Quinolone 3-Acetyl-4-Quinolone Final Cyclized Scaffold Intermediate->Quinolone Tautomerization

Caption: Mechanistic pathway of the Gould-Jacobs thermal cyclization to form 4-quinolones.

Quantitative Data Presentation

Predictive physicochemical modeling is essential before executing synthetic protocols. The table below summarizes the expected shifts in key ADME parameters upon modification of the parent compound.

Derivative / ModificationMolecular Weight ( g/mol )Calculated LogPPolar Surface Area (Ų)H-Bond DonorsH-Bond AcceptorsPrimary SAR Rationale
Parent Compound 277.281.8583.525Baseline scaffold
O-Methyl Ether 291.312.1563.215Prevent glucuronidation
O-Trifluoromethoxy 345.283.4063.218Increase lipophilicity & half-life
N-Methyl Enamine 291.312.2074.715Disrupt intramolecular H-bond
3-Acetyl-4-Quinolone (Cyclized) 231.212.0565.314Rigidify scaffold for target binding

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic fidelity and prevent downstream failures.

Protocol A: Chemoselective O-Alkylation of the Phenolic Hydroxyl

Objective: Synthesize the O-methyl derivative to enhance metabolic stability. Causality: Potassium carbonate ( K2​CO3​ ) is chosen as the base because its basicity is sufficient to deprotonate the phenol ( pKa​≈10 ) but too weak to deprotonate the enamine nitrogen ( pKa​>15 ). This ensures strict chemoselectivity at the oxygen atom.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 5.0 mmol of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add 7.5 mmol (1.5 eq) of finely powdered, anhydrous K2​CO3​ . Stir the suspension at room temperature for 30 minutes under an argon atmosphere. Self-Validation: The solution will darken slightly, indicating the formation of the phenoxide anion.

  • Alkylation: Dropwise, add 6.0 mmol (1.2 eq) of Iodomethane (MeI) via syringe.

  • Reaction Monitoring: Stir the mixture at 40 °C for 4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The product spot will run significantly higher (higher Rf​ ) than the parent due to the loss of the polar hydroxyl group.

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine ( 5×20 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol B: Thermal Cyclization via Gould-Jacobs Reaction

Objective: Convert the enamino ester into a rigid 3-acetyl-4-hydroxyquinoline scaffold. Causality: The Gould-Jacobs reaction requires extreme thermal energy to drive the electrocyclic ring closure and subsequent elimination of ethanol [3]. Diphenyl ether (or Dowtherm A) is utilized as the solvent because its high boiling point (~259 °C) provides the exact thermal window required without degrading the starting material under pressure.

Step-by-Step Methodology:

  • Solvent Preparation: Heat 15 mL of diphenyl ether in a 50 mL three-neck flask equipped with a reflux condenser and a Dean-Stark trap to 250 °C using a heating mantle.

  • Addition: Dissolve 2.0 mmol of the O-alkylated enamino ester (from Protocol A) in 5 mL of warm diphenyl ether. Add this solution dropwise to the boiling solvent over 10 minutes. Self-Validation: The Dean-Stark trap will begin collecting ethanol, confirming the elimination step of the cyclization is occurring.

  • Cyclization: Maintain reflux at 250 °C for 45–60 minutes. Monitor the evolution of ethanol; the reaction is complete when ethanol ceases to distill.

  • Precipitation: Remove the heat source and allow the mixture to cool to 70 °C. Slowly pour the warm mixture into 50 mL of vigorously stirred hexanes.

  • Isolation: The cyclized quinolone product will precipitate as a solid (diphenyl ether remains soluble in hexanes). Filter the precipitate under vacuum, wash extensively with cold hexanes, and dry under high vacuum.

References

  • MDPI - Pharmaceuticals. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. This source details the mechanistic steps of the Gould-Jacobs reaction, specifically the nucleophilic attack and ethanol elimination critical to forming fused quinolone/pyridine scaffolds. URL:[Link]

  • University of Alberta - J Pharm Pharmaceut Sci. View of Nonclassical Biological Activities of Quinolone Derivatives. A comprehensive review of the synthesis of 4-quinolones using the Gould-Jacobs reaction and how functional group modifications dictate biological activity. URL:[Link]

  • National Institutes of Health (PMC). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Summarizes the thermal cyclization methods leading to the quinolin-4-one backbone, validating the high-temperature requirements and regioselectivity of the intermediate enamino esters. URL:[Link]

Application Notes & Protocols: High-Throughput Screening for Novel Anti-Inflammatory Agents Based on the EAPA Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chemical scaffold of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate (EAPA) represents a promising starting point for the development of novel anti-inflammatory therapeutics. To accelerate the discovery of potent and selective analogs, a robust high-throughput screening (HTS) strategy is essential. This document provides a detailed guide for researchers, scientists, and drug development professionals on the design, validation, and implementation of HTS assays tailored for this chemical series. We present a dual-pronged screening approach: a primary cell-based assay targeting the NF-κB pathway, a critical regulator of inflammation[1], and a parallel biochemical assay for direct kinase inhibition, a common mechanism for anti-inflammatory drugs[2][3]. This guide emphasizes the scientific rationale behind protocol choices, data-driven validation, and the logical progression from primary screening to hit confirmation, ensuring scientific integrity and the generation of high-quality, actionable data.

Scientific Background: Targeting the Drivers of Inflammation

The EAPA scaffold and its analogs are hypothesized to exert anti-inflammatory effects by modulating key signaling pathways implicated in the inflammatory response. Chronic inflammation is driven by complex intracellular signaling networks, with two pathways being particularly high-value targets for therapeutic intervention: the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and various protein kinase cascades.

1.1 The NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of genes controlling immune and inflammatory responses, cell survival, and proliferation.[1] Its aberrant activation is a hallmark of many inflammatory diseases.[4] The canonical pathway is held in an inactive state in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNFα), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This unmasks the nuclear localization signal on the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., cytokines, chemokines).

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα (Stimulus) TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa_NFkB IκBα-p50/p65 (Inactive) IKK->IkBa_NFkB Phosphorylation p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB p50/p65 (Active) IkBa_NFkB->NFkB Proteasome Proteasome Degradation p_IkBa->Proteasome Ub DNA NF-κB Response Element NFkB->DNA Translocation Transcription Pro-inflammatory Gene Transcription DNA->Transcription Binding

Caption: Simplified NF-κB Signaling Pathway.

1.2 Protein Kinases in Inflammation

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, acting as critical switches in cellular signaling.[3][5] Many kinases, such as MAP kinases (p38, JNK) and IKK itself, are integral to propagating inflammatory signals. Therefore, direct inhibition of these kinases is a proven strategy for developing anti-inflammatory drugs.[6]

The HTS Campaign: A Multi-Assay Strategy

A successful HTS campaign must be robust, reproducible, and cost-effective. It should be designed to identify true hits while minimizing false positives and negatives.[7] Our proposed strategy employs a primary screen to identify compounds that modulate inflammation in a cellular context, complemented by a biochemical screen to identify direct enzyme inhibitors.

HTS_Workflow cluster_primary Primary Screening (Single Concentration) cluster_triage Hit Triage & Confirmation cluster_characterization Lead Characterization CompoundLibrary EAPA Analog Library CellAssay Cell-Based NF-κB Reporter Assay CompoundLibrary->CellAssay BiochemAssay Biochemical Kinase Assay CompoundLibrary->BiochemAssay DoseResponse Dose-Response (IC50/EC50) CellAssay->DoseResponse Cellular Hits BiochemAssay->DoseResponse Biochemical Hits Cytotoxicity Cytotoxicity Counter-screen DoseResponse->Cytotoxicity Orthogonal Orthogonal Assay (e.g., Cytokine ELISA) DoseResponse->Orthogonal ValidatedHits Validated Hits Orthogonal->ValidatedHits

Caption: High-Throughput Screening and Hit Validation Workflow.
Part I: Primary Screening Protocols

Primary screening is performed at a single, high concentration (typically 10-20 µM) to identify initial "hits" from the EAPA analog library.

Protocol 1: Cell-Based NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activation in a cellular environment, making it highly physiologically relevant.[1][8][9]

  • Principle: A stable cell line (e.g., HEK293T) is engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[8][10] When NF-κB is activated by a stimulus like TNFα, it binds to these elements and drives the expression of luciferase. Inhibitors of the pathway will reduce luciferase expression, resulting in a lower luminescent signal.

  • Scientist's Rationale: A cell-based assay is chosen for primary screening to filter out compounds that are non-specific, cytotoxic, or have poor membrane permeability at the outset. Luciferase provides a highly sensitive and robust readout with a large dynamic range, ideal for HTS.[1]

  • Detailed Step-by-Step Methodology:

    • Cell Plating: Seed HEK293-NF-κB-luciferase stable cells into white, opaque 384-well microplates at a density of 10,000 cells/well in 20 µL of complete culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂.

      • Rationale: Opaque plates minimize well-to-well crosstalk during luminescence reading. An overnight incubation allows cells to adhere and recover.

    • Compound Addition: Using an acoustic liquid handler, transfer 20-40 nL of compound from the library plates (dissolved in DMSO) to the assay plates. Also include controls: DMSO only (negative control) and a known NF-κB inhibitor like BMS-345541 (positive control).

    • Pre-incubation: Incubate plates for 1 hour at 37°C.

      • Rationale: This allows compounds to enter the cells and engage with their targets before stimulation.

    • Stimulation: Add 5 µL of TNFα (final concentration ~10 ng/mL, pre-determined to give EC₈₀ stimulation) to all wells except for the unstimulated (negative) controls.

    • Incubation: Incubate plates for 6 hours at 37°C, 5% CO₂.

      • Rationale: 6 hours is typically sufficient to see robust luciferase gene expression following TNFα stimulation.

    • Lysis and Detection: Equilibrate plates to room temperature. Add 25 µL of a luciferase detection reagent (e.g., ONE-Glo™) to each well. Incubate for 10 minutes in the dark to ensure complete cell lysis and signal stabilization.

    • Data Acquisition: Read luminescence on a plate reader (e.g., EnVision, PHERAstar).

  • Data Analysis and Hit Identification:

    • Normalize the data. The Percent Inhibition is calculated as: % Inhibition = 100 * (1 - (RLU_compound - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl)) where RLU is Relative Light Units.

    • A "hit" is defined as a compound exhibiting an inhibition value greater than 3 standard deviations from the mean of the negative (DMSO) controls (Z-score ≥ 3).

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay directly measures the activity of a specific kinase and is ideal for identifying compounds that inhibit the enzyme's catalytic function.[2][6]

  • Principle: The ADP-Glo™ assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[2] The reaction is performed in two steps: first, the kinase reaction proceeds, then remaining ATP is depleted. In the second step, ADP is converted into ATP, which is then used by luciferase to generate light. The light output is directly proportional to the amount of ADP produced, and thus to kinase activity.

  • Scientist's Rationale: This biochemical assay is a powerful orthogonal approach. It can identify potent enzyme inhibitors that may have failed in the cell-based assay due to poor permeability. It is also less prone to artifacts from general cytotoxicity. The ADP-Glo™ format is robust, tolerates high DMSO concentrations, and is suitable for a wide range of kinases.[5]

  • Detailed Step-by-Step Methodology:

    • Assay Setup: In a 384-well plate, add 2 µL of a representative inflammatory kinase (e.g., IKKβ) and its specific substrate peptide in kinase buffer.

    • Compound Addition: Add 20-40 nL of EAPA analog compounds or controls (DMSO for 0% inhibition, a potent known inhibitor like Staurosporine for 100% inhibition).

    • Reaction Initiation: Add 2 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubation: Incubate for 60 minutes at room temperature.

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • ADP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Read luminescence on a plate reader.

Part II: Assay Validation and Hit Confirmation

Before commencing a full screen, and to ensure the quality of the data, each assay must be rigorously validated.[7][11]

Assay Validation Parameters

The quality of an HTS assay is determined by its ability to reliably distinguish between active and inactive compounds.[7] The following parameters must be assessed.

ParameterDescriptionAcceptance CriteriaRationale
Signal-to-Background (S/B) The ratio of the mean signal of the high control (uninhibited) to the low control (background).> 5Ensures a sufficient dynamic range to detect inhibition.
Coefficient of Variation (%CV) A measure of the data variability within control wells. CV = (Standard Deviation / Mean) * 100< 15%Indicates good precision and reproducibility of the assay.[11]
Z'-Factor A statistical measure of assay quality that accounts for both signal window and data variation.≥ 0.5A Z'-factor of 0.5 or greater indicates an excellent assay suitable for HTS.[12]
DMSO Tolerance The effect of the compound solvent (DMSO) on assay performance.Stable signal up to 1% DMSOEnsures the vehicle does not interfere with the assay at screening concentrations.[12]
Protocol 3: Dose-Response and IC₅₀ Determination

Hits from the primary screen must be confirmed by generating a dose-response curve to determine their potency (IC₅₀).

  • Serial Dilution: Create an 11-point, 3-fold serial dilution series for each hit compound, starting from a top concentration of 50 µM.

  • Assay Performance: Run the primary assay (either cell-based or biochemical) with this dilution series.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to calculate the IC₅₀ value (the concentration at which 50% of the activity is inhibited).

Protocol 4: Cytotoxicity Counter-Screen

For hits identified in the cell-based assay, it is critical to rule out that the observed activity is due to cell death.

  • Principle: Use a viability assay such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of cell health.

  • Method: Treat the NF-κB reporter cells with the same dose-response plate used for the IC₅₀ determination.

  • Analysis: Incubate for the same duration as the primary assay (6-7 hours). Measure luminescence. A significant drop in signal indicates cytotoxicity. True hits should show an IC₅₀ in the primary assay that is at least 10-fold lower than their cytotoxic concentration (CC₅₀).

Conclusion

This application guide outlines a comprehensive and robust HTS strategy for the identification of novel anti-inflammatory compounds derived from the Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate scaffold. By employing a dual-pronged primary screening approach—combining a physiologically relevant cell-based NF-κB assay with a mechanistically focused biochemical kinase assay—researchers can maximize the diversity of identified hits. Rigorous assay validation, systematic hit confirmation, and essential counter-screening are integrated into the workflow to ensure the generation of high-quality, reliable data, paving the way for successful lead optimization and downstream drug development.

References
  • Title: Inflammation/NfkB Source: Signosis URL: [Link]

  • Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: PubMed URL: [Link]

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  • Title: How Do You Validate an Assay for High-Throughput Screening? Source: BellBrook Labs URL: [Link]

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Application Notes and Protocols for the Laboratory Scale-Up Synthesis of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis and strategic scale-up of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate, a β-enaminoester with significant potential as a versatile intermediate in pharmaceutical synthesis. This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the synthesis, the rationale behind procedural choices, and critical considerations for transitioning from bench-scale to larger-scale production. The protocols herein are designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility.

Introduction and Scientific Context

β-Enaminoesters and their structural cousins, β-enaminones, are highly valuable synthons in modern organic chemistry. Their utility stems from the conjugated enamine-carbonyl system, which allows them to act as both nucleophiles and electrophiles, making them ideal precursors for a wide array of heterocyclic compounds, α- and β-amino acids, and other biologically active molecules. The title compound, Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate, incorporates the pharmacologically relevant 4-hydroxyphenyl moiety, suggesting its potential as a key building block in the development of novel therapeutic agents. The synthesis of this class of compounds is typically achieved through the condensation of a β-dicarbonyl compound with a primary amine, a reaction that can be facilitated by various catalytic methods.[1]

Reaction Mechanism and Rationale

The synthesis of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate proceeds via a well-established condensation reaction between ethyl acetoacetate and 4-aminophenol. The reaction is essentially a nucleophilic addition of the amine to the ketone carbonyl of the ethyl acetoacetate, followed by dehydration to form the stable enaminone product.

The use of a catalyst is often beneficial to accelerate the reaction rate. While the reaction can proceed without a catalyst, particularly at elevated temperatures, yields and reaction times are often improved with the use of either acid or base catalysts. For the purpose of this protocol, a mild acid catalyst is proposed to enhance the electrophilicity of the carbonyl group, thereby facilitating the nucleophilic attack by the amine.

Detailed Laboratory Synthesis Protocol

This protocol outlines the synthesis of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate on a laboratory scale.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
Ethyl acetoacetateReagent Grade, ≥99%Sigma-Aldrich
4-AminophenolReagent Grade, ≥98%Alfa Aesar
EthanolAnhydrous, 200 proofFisher Scientific
Glacial Acetic AcidACS Reagent GradeVWR
Ethyl AcetateHPLC GradeEMD Millipore
HexaneHPLC GradeEMD Millipore
Anhydrous Magnesium SulfateLaboratory GradeJ.T. Baker
Round-bottom flask (250 mL)Standard taperPyrex
Reflux condenserStandard taperKimble
Magnetic stirrer with hotplateStandard laboratoryIKA
Buchner funnel and filter flaskStandard laboratoryCorning
Rotary evaporatorStandard laboratoryHeidolph
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Merck
Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.91 g (0.1 mol) of 4-aminophenol in 100 mL of anhydrous ethanol. Stir the mixture until the 4-aminophenol is fully dissolved.

  • Addition of Reactants: To the stirred solution, add 13.01 g (0.1 mol) of ethyl acetoacetate.

  • Catalyst Addition: Add 0.6 mL (0.01 mol) of glacial acetic acid to the reaction mixture.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Cool the concentrated solution in an ice bath to induce crystallization of the product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification:

    • The crude product can be further purified by recrystallization from ethanol.

    • Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Characterization

The structure and purity of the synthesized Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals include those for the aromatic protons, the vinyl proton, the methyl and methylene protons of the ethyl group, and the acetyl methyl protons.

  • ¹³C NMR: Expected signals will correspond to the carbonyl carbons, aromatic carbons, vinyl carbons, and the carbons of the ethyl and acetyl groups.

  • IR Spectroscopy: Characteristic absorption bands are expected for the N-H, C=O (ester and ketone), and C=C bonds. The IR spectrum of enaminones typically shows intense absorption bands for the carbonyl groups.[2][3]

  • Melting Point: A sharp melting point range will indicate the purity of the compound.

Process Scale-Up Considerations

Transitioning the synthesis from a laboratory scale to a larger, pilot-plant or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Reaction Kinetics and Heat Management

The condensation reaction is exothermic. On a larger scale, the surface area-to-volume ratio of the reactor decreases, which can lead to challenges in heat dissipation.[4] It is crucial to have a reactor with adequate cooling capacity to maintain the desired reaction temperature and prevent runaway reactions. Continuous monitoring of the internal temperature is essential.

Mixing and Mass Transfer

Efficient mixing is critical to ensure homogeneity and consistent reaction rates throughout the reactor.[4] Inadequate mixing can lead to localized "hot spots" and the formation of impurities. The choice of impeller and stirring speed should be optimized for the larger reactor volume.

Solvent Selection and Recovery

While ethanol is a suitable solvent for the laboratory scale, for larger-scale production, solvent-free conditions or the use of a more easily recoverable solvent might be more economical and environmentally friendly.[1] If a solvent is used, a robust solvent recovery system will be necessary.

Product Isolation and Purification

Crystallization is a scalable method for product isolation and purification. However, the cooling profile and seeding strategy may need to be optimized at a larger scale to control crystal size and morphology, which can impact filtration and drying efficiency.

Safety and Hazard Analysis

A thorough process hazard analysis (PHA) must be conducted before any scale-up activities. This should include an evaluation of the thermal stability of the reactants and products, the potential for runaway reactions, and the safe handling of all chemicals involved. 4-Aminophenol is harmful if swallowed or inhaled and is suspected of causing genetic defects.[5][6] Appropriate personal protective equipment (PPE) and engineering controls are mandatory.

Workflow and Logic Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve 4-aminophenol in ethanol add_eaa Add ethyl acetoacetate dissolve->add_eaa add_cat Add acetic acid (catalyst) add_eaa->add_cat reflux Reflux at ~78°C (4-6 hours) add_cat->reflux monitor Monitor by TLC reflux->monitor cool_down Cool to RT monitor->cool_down concentrate Concentrate solvent cool_down->concentrate crystallize Induce crystallization (ice bath) concentrate->crystallize filtrate Vacuum filtration crystallize->filtrate recrystallize Recrystallize from hot ethanol filtrate->recrystallize dry Dry under vacuum recrystallize->dry characterize Characterize product (NMR, IR, MP) dry->characterize

Caption: Experimental workflow for the synthesis of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of 4-Aminophenol: 4-Aminophenol is toxic and a suspected mutagen.[5][6] Avoid inhalation of dust and contact with skin and eyes.

  • Handling of Acetic Acid: Glacial acetic acid is corrosive. Handle with care and avoid contact with skin and eyes.

  • Refluxing: Ensure that the reflux apparatus is securely clamped and that there are no leaks. Use a heating mantle with a temperature controller.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Catalytic effect on synthesis of β-enamino esters derivatives 3a-h catalyst by Maghnite-H+. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Guan, B. T., et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 17(3), 2812-2824. [Link]

  • Pisano, L., et al. (2025). Synthesis of Beta-Enaminoketones and Enaminoesters Catalyzed by Brønsted Acids Ammonium Chloride and Glycine Hydrochloride. ChemistrySelect. [Link]

  • Catalytic enantioselective addition of aromatic amines to enones: synthesis of optically active β-amino acid derivatives. (2004). Chemical Communications. [Link]

  • Wang, Y., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 25(8), 1845. [Link]

  • Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved March 20, 2026, from [Link]

  • 4-Aminophenol - Safety Data Sheet. (n.d.). Labkem. Retrieved March 20, 2026, from [Link]

  • Safety Data Sheet: 4-Aminophenol. (n.d.). Carl ROTH. Retrieved March 20, 2026, from [Link]

  • IR Spectrum of E5 enaminone. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • The i.r. spectroscopy of some highly conjugated systems—II. Conformational effects in simple enamino-ketones. A note on 4-pyridone. (1976). Spectrochimica Acta Part A: Molecular Spectroscopy, 32(3), 517-526. [Link]

  • Scale-Up Processes: Chemical & Pharmaceutical. (2024, August 27). StudySmarter. [Link]

  • The i.r. spectroscopy of some highly conjugated systems—II. Conformational effects in simple enamino-ketones. A note on 4-pyridone. (1976). Semantic Scholar. [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. (2021, January 11). ACS Figshare. [Link]

  • Zhu, R., et al. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development, 25(2), 275-281. [Link]

  • Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. (2019, March 1). International Journal of Molecular Sciences, 20(5), 1109. [Link]

  • Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]

  • Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. (1933). Zenodo. [Link]

  • Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. (2021, October 28). Semantic Scholar. [Link]

  • Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]

  • Ethyl acetoacetate. (n.d.). Wikipedia. Retrieved March 20, 2026, from [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit. [Link]

  • Reaction Control in Condensation Polymerization. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Zhang, F., et al. (2010). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3069. [Link]

  • 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). Molecules, 29(4), 896. [Link]

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  • Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. (n.d.). Mol-Instincts. Retrieved March 20, 2026, from [Link]

  • Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate. (n.d.). Chemspace. Retrieved March 20, 2026, from [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. (2012). Beilstein Journal of Organic Chemistry, 8, 126-135. [Link]

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Sources

Application Note: Advanced Single Crystal Growth Protocols for Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Chemists, X-ray Crystallographers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Supramolecular Profiling

Obtaining diffraction-quality single crystals of highly functionalized organic intermediates is a critical bottleneck in structural elucidation and drug development. Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is a push-pull enamine system characterized by a highly conjugated backbone and multiple competing hydrogen-bonding sites.

To successfully crystallize this molecule, one must understand the causality behind its supramolecular assembly. The molecule possesses strong hydrogen-bond donors (the phenol -OH and the enamine -NH) and multiple acceptors (the ester and acetyl -C=O groups). If crystallization occurs too rapidly, these competing interaction pathways lead to kinetic trapping, resulting in twinned crystals, microcrystalline powders, or amorphous precipitates.

By carefully selecting solvent systems that modulate the dielectric constant of the mother liquor over time, we can bypass kinetic traps and favor the thermodynamically stable single-crystal polymorph[1].

Crystallization Strategy & Workflow

The selection of a crystal growth technique must be dictated by the compound's solubility profile and the risk of solvent co-crystallization. For highly polar molecules with extensive hydrogen-bonding networks, Vapor Diffusion is the gold standard, as it avoids the rapid supersaturation spikes inherent to standard evaporation[2].

Workflow Start Compound Profiling SolTest Solubility Screening Start->SolTest HighSol High Sol. in Volatile SolTest->HighSol MixSol Good/Poor Sol. Pair SolTest->MixSol ModSol Temp-Dependent Sol. SolTest->ModSol Evap Protocol A: Slow Evaporation HighSol->Evap Vapor Protocol B: Vapor Diffusion MixSol->Vapor Cool Protocol C: Slow Cooling ModSol->Cool

Fig 1: Decision matrix for selecting the optimal single crystal growth technique.

Quantitative Data: Solvent Selection Matrix

The choice of solvent directly manipulates molecular stacking. Protic solvents (e.g., Methanol) can act as hydrogen-bond bridges, often resulting in solvates. To obtain the pure polymorph, non-coordinating polar aprotic solvents paired with non-polar anti-solvents are preferred[1].

Solvent ClassPrimary Solvent (Good)Anti-Solvent (Poor)Mechanistic Rationale & Expected Outcome
Polar Aprotic Acetone, Ethyl Acetaten-Hexane, n-HeptaneOptimal. Prevents co-crystallization; yields pure, unsolvated polymorphs.
Halogenated Dichloromethane (DCM)PentaneGood for conjugated systems, but high volatility risks lattice degradation upon removal[3].
Polar Protic Methanol, EthanolWater, Diethyl EtherStrong H-bonding interference; high risk of forming pseudo-polymorphs (solvates/hydrates).

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed blindly; use the embedded checkpoints to verify the physical chemistry of your setup in real-time.

Protocol A: Vapor Diffusion (High-Fidelity Method)

Vapor diffusion is prioritized for milligram-scale samples because it generates a dynamically shifting solvent system, keeping the nucleation rate exceptionally low[2]. The lower-vapor-pressure solvent must be carefully paired with a higher-vapor-pressure anti-solvent.

Materials Required:

  • Inner vial (1-2 mL, e.g., standard HPLC vial)

  • Outer vial (20 mL scintillation vial with a PTFE-lined cap)

  • Primary Solvent: Acetone (Analytical Grade)

  • Anti-Solvent: n-Hexane (Analytical Grade)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2–5 mg of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate in 0.5 mL of Acetone in the inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Assembly: Place the uncapped inner vial gently into the 20 mL outer vial.

  • Anti-Solvent Addition: Carefully pipette 2.5 mL of n-Hexane into the outer vial, ensuring no splashing occurs into the inner vial.

  • Sealing: Cap the outer vial tightly and wrap the seal with Parafilm. Place the chamber in an undisturbed, vibration-free location at constant room temperature (20–22 °C).

Self-Validation Checkpoint: Mark the initial liquid meniscus on the inner vial with a fine-tip marker. After 48 hours, the meniscus must be higher than the initial mark. This confirms that the volatile anti-solvent (Hexane) is successfully diffusing into the primary solvent (Acetone) via the vapor phase. If the level drops, the outer chamber seal is compromised.

Protocol B: Controlled Slow Evaporation (Baseline Method)

While evaporation is the easiest method, it continuously increases the concentration of impurities in the mother liquor[3]. It should be used primarily for initial polymorph screening.

Step-by-Step Procedure:

  • Preparation: Dissolve 5 mg of the compound in 2 mL of Ethyl Acetate in a 5 mL glass vial. Filter through a 0.22 µm syringe filter.

  • Capping: Seal the vial with a screw cap that has a PTFE septum.

  • Puncturing: Pierce the septum with a single 20-gauge needle to create a micro-vent.

  • Incubation: Place the vial in a dark, temperature-controlled cabinet.

Self-Validation Checkpoint: Weigh the vial assembly daily. The mass loss should not exceed 5% of the total solvent mass per day. A faster evaporation rate correlates with high supersaturation spikes, leading to kinetic trapping (twinning). If mass loss is >5%, seal the needle puncture slightly with vacuum grease to restrict airflow.

Supramolecular Assembly & Interaction Network

Understanding the predicted crystal packing helps in troubleshooting. The enamine core and the phenol ring will attempt to satisfy all hydrogen bond donors and acceptors. If the solvent disrupts the Phenol O-H ··· O=C Ester pathway, the crystal habit will drastically change from block-like to needle-like.

Hbond MolA Central Molecule (Enamine Core) Phenol Phenol -OH MolA->Phenol Amine Enamine -NH MolA->Amine MolB Neighbor Molecule (Ester Acceptor) Ester Ester -C=O MolB->Ester MolC Neighbor Molecule (Acetyl Acceptor) Acetyl Acetyl -C=O MolC->Acetyl Phenol->Ester O-H...O Bond Amine->Acetyl N-H...O Bond

Fig 2: Predicted supramolecular hydrogen-bonding network driving crystal assembly.

Troubleshooting & Optimization

When analyzing failed crystallization attempts, apply mechanistic reasoning rather than trial-and-error:

  • Issue: Oiling Out (Liquid-Liquid Phase Separation)

    • Causality: The compound's solubility drops faster than its nucleation rate, causing it to separate as a dense, amorphous oil rather than a crystalline solid[3].

    • Solution: The primary solvent is too "poor", or the anti-solvent is diffusing too quickly. Switch the anti-solvent from Hexane to a heavier homologue (e.g., n-Heptane or n-Octane) to slow the vapor diffusion rate.

  • Issue: Extensive Twinning (Intergrown Crystals)

    • Causality: The system spent too much time in a highly supersaturated state, causing multiple nucleation events on the same crystal face[2].

    • Solution: Lower the incubation temperature to 4 °C to increase the thermodynamic barrier to nucleation, or dilute the starting concentration by 20%.

  • Issue: Crystal Degradation Upon Removal

    • Causality: The lattice contains highly volatile solvent molecules (e.g., DCM) that evaporate in ambient air, collapsing the framework[3].

    • Solution: Immediately transfer the harvested crystals into a drop of inert perfluorinated polyether (PFPE) oil (e.g., Paratone-N) to protect them from atmospheric evaporation before mounting on the diffractometer.

References

  • Some thoughts about the single crystal growth of small molecules CrystEngComm, 2012[Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide Journal of Applied Crystallography (PMC)[Link]

  • Understanding the Effect of Solvents on Crystallization of the Same Chelate: Crystal Structures in Structural Chemistry Journal of Chemical Education (ACS Publications)[Link]

  • Guide for crystallization University of Fribourg (unifr.ch)[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving low yields in this valuable synthesis. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental work.

I. Overview of the Synthesis

The synthesis of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is a condensation reaction between ethyl acetoacetate and p-aminophenol. This reaction, a variation of the Knoevenagel condensation, leads to the formation of a β-enamino ester. The product exists in equilibrium with its imine tautomer, but the enamine form is generally favored due to the stabilizing effect of conjugation with the ester and acetyl groups.

The overall transformation is depicted below:

Caption: General reaction scheme for the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

A1: The reaction proceeds via nucleophilic attack of the primary amine of p-aminophenol on the keto-carbonyl carbon of ethyl acetoacetate. This is followed by a dehydration step to form the final enamine product. The mechanism is typically acid-catalyzed to facilitate the removal of water.

G A Nucleophilic Attack: p-aminophenol attacks keto-carbonyl B Formation of Carbinolamine Intermediate A->B C Protonation of Hydroxyl Group (Acid Catalysis) B->C H+ D Elimination of Water C->D -H2O E Formation of Iminium Ion D->E F Deprotonation to form stable Enamine Product E->F -H+

Caption: Simplified reaction mechanism workflow.

Q2: My reaction mixture is turning dark brown or even black. What is causing this and how can I prevent it?

A2: This is the most common issue encountered in this synthesis and is almost always due to the oxidation of p-aminophenol.[1][2][3] p-Aminophenol is highly susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures or under basic conditions, forming highly colored quinone-imine species and polymeric materials.[2][3]

Prevention Strategies:

  • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.

  • High-Purity Reagents: Use freshly purchased or purified p-aminophenol. Older batches may already be partially oxidized.

  • Control pH: Avoid basic conditions, which accelerate oxidation. A slightly acidic medium is optimal.[1]

  • Moderate Temperature: While heat is needed to drive the reaction, excessive temperatures can accelerate decomposition and oxidation.

Q3: What is the optimal pH for this reaction?

A3: The reaction rate is highly pH-dependent. A weakly acidic environment (pH 4-6) is generally optimal for enamine and imine formation.[4]

  • Too Acidic (Low pH): The amine group of p-aminophenol will be protonated to form an ammonium salt (-NH3+). This removes the nucleophilic lone pair, effectively stopping the initial step of the reaction.[4]

  • Too Basic (High pH): While the amine is a potent nucleophile, there is no acid to catalyze the dehydration of the carbinolamine intermediate. Furthermore, basic conditions promote the oxidation of p-aminophenol and can induce the self-condensation of ethyl acetoacetate.[1][5][6]

A catalytic amount of a weak acid like glacial acetic acid is often sufficient to maintain the optimal pH.

Q4: Is it necessary to actively remove water from the reaction?

A4: Yes, this is a condensation reaction where water is a byproduct. According to Le Châtelier's principle, removing water will drive the equilibrium towards the formation of the enamine product, thereby increasing the yield. Inefficient water removal can lead to low conversion rates.

III. Troubleshooting Guide for Low Yield

Use this guide to diagnose and resolve issues leading to suboptimal yields.

G Start Low Yield Observed Q1 Observe Reaction Mixture: Is it dark/tarry? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Cause1 Primary Cause: Oxidation of p-Aminophenol A1_Yes->Cause1 Q2 Analyze Crude Product: Unreacted Starting Materials? A1_No->Q2 Sol1 Implement Oxidation Prevention Protocol Cause1->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No (Other Byproducts) Q2->A2_No No Cause2 Cause: Inefficient Reaction Conditions A2_Yes->Cause2 Cause3 Possible Cause: Side Reactions A2_No->Cause3 Sol2 Optimize Reaction Parameters: - Water Removal - pH Control - Temperature/Time Cause2->Sol2 Sol3 Analyze for: - EAA Self-Condensation - Other unexpected products Cause3->Sol3

Caption: Claisen self-condensation of ethyl acetoacetate.

  • Solution:

    • Avoid Strong Bases: Do not use alkoxides (e.g., NaOEt) or hydroxides as catalysts. Stick to mild acidic catalysts.

    • Verify Reagents: Ensure that your starting materials and solvents are not contaminated with basic impurities.

    • Stoichiometry: Use a 1:1 molar ratio of ethyl acetoacetate to p-aminophenol. A large excess of ethyl acetoacetate could favor self-condensation under certain conditions.

IV. Recommended Starting Protocol

This protocol incorporates best practices to mitigate the common issues discussed above.

Materials:

  • p-Aminophenol (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Toluene (sufficient to suspend reactants)

  • Glacial Acetic Acid (0.1 eq)

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas line

Procedure:

  • Setup: Assemble and flame-dry the flask, Dean-Stark trap, and condenser. Allow to cool under an inert atmosphere.

  • Charging Reactants: To the flask, add the magnetic stir bar, p-aminophenol (1.0 eq), ethyl acetoacetate (1.0 eq), and toluene.

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110-111 °C for toluene). Vigorously stir the reaction.

  • Monitoring: Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction can also be monitored by Thin Layer Chromatography (TLC).

  • Completion: Once water collection ceases (typically 4-8 hours), the reaction is complete.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • The product often precipitates upon cooling. If not, the solvent can be removed under reduced pressure.

    • The crude solid can be collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate.

V. References

  • Enamine - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. (2023, March 10). YouTube. Retrieved March 20, 2026, from [Link]

  • Joseph, P., Mason, R. P., & Kalyanaraman, B. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 23(2), 461–466.

  • Juskowiak, G. L., & Van Vranken, D. L. (2012). Chemoselective Hydroxyl Group Transformation: An Elusive Target. ACS Chemical Biology, 7(4), 659-671.

  • Sepulveda-Ugarte, J., & Perez-Cruz, F. (2011). Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH. The Journal of Physical Chemistry A, 115(33), 9274-9280.

  • Strange purple compound when oxidizing p-aminophenol. (2010, August 25). Science Madness Discussion Board. Retrieved March 20, 2026, from [Link]

  • Enamines - Making Molecules. (2024, September 2). Retrieved March 20, 2026, from [Link]

  • Ashenhurst, J. (2010, May 24). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Retrieved March 20, 2026, from [Link]

  • de Oliveira, G. A. R., de Souza, J. B., de Lima, D. P., da Silva, J. C. J., & de Almeida, V. A. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Journal of Hazardous Materials, 387, 122000.

  • McMurry, J. (2024, September 30). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Retrieved March 20, 2026, from [Link]

  • Ethyl Acetoacetate: Synthesis & Applications. (2024, February 18). Chemistry for everyone. Retrieved March 20, 2026, from [Link]

  • Why does p-aminophenol oxidize in acid solution? (2023, August 20). Chemistry Stack Exchange. Retrieved March 20, 2026, from [Link]

  • 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025, February 24). Chemistry LibreTexts. Retrieved March 20, 2026, from [Link]

Sources

Optimizing reaction conditions (temperature, catalyst, solvent) for enoate synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing enoate synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and refine their reaction conditions for the synthesis of α,β-unsaturated esters (enoates). The following information is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Section 1: General Troubleshooting & Low Yield

Low yields are a frequent issue in organic synthesis. Before delving into reaction-specific parameters, it's crucial to ensure the fundamentals of your experimental setup are sound.

Question: My enoate synthesis is resulting in a significantly lower yield than anticipated. What are the initial checks I should perform?

Answer: When faced with low yields, a systematic review of your basic setup and reagents is the best first step. Many yield issues can be traced back to common laboratory oversights.[1]

  • Purity of Starting Materials: Impurities in your aldehydes, ketones, or phosphonate reagents can lead to side reactions or inhibit your catalyst.[1] It is highly recommended to verify the purity of your starting materials using techniques like NMR or GC-MS and to purify them if necessary. Aldehydes, in particular, are prone to oxidation and should be handled with care, potentially requiring distillation immediately before use.[2]

  • Solvent and Reagent Quality: Ensure all solvents are anhydrous, as water can be detrimental in reactions involving strong bases or water-sensitive intermediates.[1] Using freshly dried solvents is a critical step.[1]

  • Reaction Atmosphere: For reactions that are sensitive to air or moisture, confirm that your glassware was properly flame-dried and that the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Temperature Control: Inconsistent or incorrect reaction temperatures can significantly impact reaction rates and selectivity.[1] Use a calibrated thermometer and a reliable heating or cooling system to maintain the desired temperature.

Section 2: Troubleshooting the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of enoates, typically favoring the formation of (E)-alkenes.[3][4] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[3]

Question: I am observing incomplete conversion of my starting materials in an HWE reaction. What are the likely causes and how can I address them?

Answer: Incomplete conversion in an HWE reaction often points to issues with the generation or reactivity of the phosphonate carbanion.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Sodium hydride (NaH) is a common and effective base for deprotonating the phosphonate.[2][5] Ensure you are using a slight excess (typically 1.1-1.2 equivalents) to drive the deprotonation to completion. For substrates that are sensitive to strong bases, milder conditions such as lithium chloride with an amine base (e.g., DBU or triethylamine) can be employed.[2]

  • Incomplete Enolate Formation: Allow sufficient time for the enolate to form completely before adding the aldehyde.[6] Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal deprotonation time.[6]

  • Aldehyde Purity and Addition: As mentioned previously, ensure your aldehyde is pure. Aldehydes can undergo self-condensation (aldol reaction) under basic conditions.[2] To minimize this side reaction, add the aldehyde slowly to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C) after the phosphonate has been fully deprotonated.[2]

Question: My HWE reaction is producing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the desired (E)-enoate?

Answer: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2][3] However, several factors can influence the E/Z ratio.

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to increased (E)-selectivity by promoting equilibration of the intermediates.[7]

  • Cation Effects: The nature of the metal cation can influence stereoselectivity. In some systems, lithium cations (from bases like n-BuLi) have been shown to favor (E)-alkene formation more than sodium or potassium cations.[7]

  • Solvent Choice: The solvent can impact the stereochemical outcome. For instance, in some cases, using dimethyl ether (DME) as a solvent has been shown to improve (E)-selectivity compared to tetrahydrofuran (THF).[7]

HWE Reaction Workflow

Caption: A generalized workflow for the Horner-Wadsworth-Emmons reaction.

Section 3: Troubleshooting the Wittig Reaction

The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of a phosphonium ylide with an aldehyde or ketone.[8][9] For enoate synthesis, stabilized ylides (where the group attached to the carbanion is electron-withdrawing, like an ester) are used, and these typically yield (E)-alkenes.[8][10]

Question: I am having trouble forming the Wittig ylide. What could be the problem?

Answer: Ylide formation is the critical first step of the Wittig reaction. Issues at this stage will prevent the reaction from proceeding.

  • Base Strength: The pKa of the phosphonium salt determines the required base strength. For stabilized ylides used in enoate synthesis, relatively weak bases like sodium methoxide (NaOMe) or even sodium carbonate can be effective.[10] Stronger bases like n-butyllithium (n-BuLi) are typically used for non-stabilized ylides.

  • Solvent Polarity: The choice of solvent can influence the ease of ylide formation and its subsequent reactivity. Aprotic solvents like THF or diethyl ether are commonly used.[11]

Question: My Wittig reaction is giving a low yield of the desired enoate, and I'm recovering unreacted starting materials.

Answer: Low yields in a Wittig reaction, assuming the ylide has formed successfully, often point to issues with the reaction between the ylide and the carbonyl compound.

  • Steric Hindrance: Sterically hindered ketones can be poor substrates for the Wittig reaction, leading to low yields.[8] If possible, using a less sterically encumbered starting material may be necessary.

  • Reaction Temperature: While ylide formation may be performed at a specific temperature, the subsequent reaction with the carbonyl compound can also be temperature-sensitive. Higher temperatures can sometimes improve yields, but may also lead to side reactions.[12]

  • Side Reactions of the Ylide: Ylides can be sensitive to air and moisture. It is crucial to maintain an inert atmosphere throughout the reaction.

Wittig Reaction Mechanism Overview

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination Phosphonium_Salt Phosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Base Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Oxaphosphetane Alkene Enoate Oxaphosphetane->Alkene Retro-[2+2] Cycloaddition Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: Key steps in the Wittig reaction mechanism for enoate synthesis.

Section 4: Catalyst and Solvent Selection

The choice of catalyst (in the broader sense, including the base) and solvent are pivotal in optimizing any chemical reaction.

Question: How do I choose the optimal solvent for my enoate synthesis?

Answer: The ideal solvent will depend on the specific reaction (HWE vs. Wittig), the substrates, and the base being used.

  • For HWE Reactions: Tetrahydrofuran (THF) and dimethyl ether (DME) are common choices.[5][13] It is crucial to use anhydrous solvents to prevent quenching of the phosphonate carbanion.[2] Be aware that in some cases, hydroperoxide impurities in THF can lead to side reactions, so using freshly distilled or inhibitor-free THF is recommended.[14]

  • For Wittig Reactions: Aprotic solvents like THF or diethyl ether are generally preferred to avoid protonation of the ylide.[11]

Question: Are there "greener" solvent alternatives for enoate synthesis?

Answer: Yes, research is ongoing into more environmentally friendly reaction media. Deep eutectic solvents (DESs) have been shown to be effective for the HWE reaction, offering a biodegradable and non-toxic alternative.[15] Additionally, for some Wittig reactions using stabilized ylides, it is possible to perform the reaction in aqueous media.[10]

Section 5: Reaction Monitoring and Purification

Properly monitoring your reaction and purifying your product are essential for obtaining a high yield of a pure compound.

Question: What is the best way to monitor the progress of my enoate synthesis?

Answer:

  • Thin-Layer Chromatography (TLC): TLC is a fast and convenient method for qualitatively monitoring a reaction.[16] By spotting the reaction mixture alongside your starting materials, you can observe the disappearance of reactants and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and detailed analysis, LC-MS is a powerful tool. It can provide information on the conversion of starting materials, the formation of products, and the presence of any side products.[17]

  • Direct Analysis in Real Time Mass Spectrometry (DART-MS): This technique allows for the direct and quantitative monitoring of reactions, often without the need for sample preparation.[18][19]

Question: I am having difficulty purifying my enoate product. What are some common pitfalls and solutions?

Answer:

  • Removal of Phosphate Byproducts (HWE): The phosphate byproduct from the HWE reaction is water-soluble and can typically be removed by performing an aqueous workup and extracting the enoate into an organic solvent like diethyl ether or ethyl acetate.[2][5]

  • Removal of Triphenylphosphine Oxide (Wittig): Triphenylphosphine oxide, the byproduct of the Wittig reaction, can sometimes be challenging to remove completely. It has moderate polarity and may co-elute with the product during column chromatography. Careful selection of the eluent system is necessary. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can aid in its removal.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying enoates.[2] A gradient elution with a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically effective.[2]

Summary of Optimized Reaction Conditions

ParameterHorner-Wadsworth-Emmons (HWE)Wittig Reaction (Stabilized Ylide)
Typical Base NaH, n-BuLi, LiCl/DBU[2][5]NaOMe, K2CO3[10][15]
Common Solvents THF, DME[5][13]THF, Diethyl Ether[11]
Temperature -78 °C to room temperature or reflux[2][7]Room temperature to reflux[12]
Stereoselectivity Generally favors (E)-alkenes[4]Generally favors (E)-alkenes[8][10]
Key Byproduct Water-soluble phosphate[5]Triphenylphosphine oxide

This guide provides a starting point for troubleshooting and optimizing your enoate synthesis. Remember that every reaction is unique, and some degree of empirical optimization will likely be necessary for your specific substrates and desired product.

References

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available from: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available from: [Link]

  • A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed. Available from: [Link]

  • Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. Available from: [Link]

  • Wittig Reaction - Organic Chemistry Portal. Available from: [Link]

  • How to Optimize Enol Reactivity in Harsh Environments. Available from: [Link]

  • Wittig Reaction - Dalal Institute. Available from: [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available from: [Link]

  • Wittig reaction - Wikipedia. Available from: [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC. Available from: [Link]

  • Horner–Wadsworth–Emmons Reactions in THF: Effect of Hydroperoxide Species. Available from: [Link]

  • Optimizing Conditions for Enol Formation in Laboratories. Available from: [Link]

  • The Wittig Reaction: Examples and Mechanism - Chemistry Steps. Available from: [Link]

  • Optimization of reaction conditions. a | Download Table - ResearchGate. Available from: [Link]

  • A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Broad Spectrum Enolate Equivalent for Catalytic Chemo-, Diastereo-, and Enantioselective Addition to N-Boc Imines - PMC. Available from: [Link]

  • How to Bend Enol's Reactivity to Optimize Production. Available from: [Link]

  • Temperature effect on the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide - ResearchGate. Available from: [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction | Bentham Science Publishers. Available from: [Link]

  • Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry. Available from: [Link]

  • Anion–π Catalysis of Enolate Chemistry: Rigidified Leonard Turns as a General Motif to Run Reactions on Aromatic Surfaces - SciSpace. Available from: [Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC. Available from: [Link]

  • Enol vs Enolate Ion: Performance in Catalytic Reactions - Patsnap Eureka. Available from: [Link]

  • Catalytic Enantioselective Alkylation of Prochiral Enolates | Chemical Reviews. Available from: [Link]

  • Chem 263 Nov 9, 2010 Wittig Reaction (continued): As seen earlier, nucleophilic addition to a carbonyl can give alcohol as the. Available from: [Link]

  • Amine-catalyzed tunable reactions of allenoates with dithioesters: formal [4+2] and [2+2] cycloadditions for the synthesis of 2,3-dihydro-1,4-oxathiines and enantioenriched thietanes - RSC Publishing. Available from: [Link]

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Available from: [Link]

  • How to purify and isolate required compound from a reaction mixture? - ResearchGate. Available from: [Link]

  • Stereoselective Olefination Reactions: The Wittig Reaction - Andrew G Myers Research Group. Available from: [Link]

  • A Tool for Reaction Monitoring in Real Time, the Development of a “Walk-Up Automated Reaction Profiling” System | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - RSC Publishing. Available from: [Link]

Sources

Technical Support Center: Overcoming Purification Challenges of Polar Enoate Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar enoate compounds. For researchers in materials science, pharmaceuticals, and organic synthesis, isolating these molecules with high purity is a critical step that can often become a significant bottleneck. Their inherent polarity, stemming from the electron-withdrawing nature of the carbonyl group and the potential for additional hydrophilic functional groups (e.g., hydroxyls, amines, carboxylic acids), complicates traditional purification workflows.

This guide is structured to provide direct, actionable solutions to common problems. It moves from fundamental principles to advanced troubleshooting, explaining not just what to do, but why a particular strategy is effective.

Part 1: Troubleshooting Guides by Technique

This section provides answers to specific issues you may encounter during your purification workflow, organized by the experimental technique.

Section 1.1: Chromatography

Chromatography is the workhorse of purification, but the polarity of enoates demands careful method selection.

Q: My polar enoate shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a classic sign that your analyte is too polar for a standard reversed-phase (RP) stationary phase. The highly polar mobile phase is preferred by your compound, leading to minimal interaction with the non-polar C18 chains.[1][2]

  • Causality & Explanation: In reversed-phase HPLC (RP-HPLC), retention is driven by hydrophobic interactions. Polar molecules, like many enoates, are not hydrophobic enough to partition from the polar mobile phase into the non-polar stationary phase, resulting in poor retention.[3]

  • Solutions & Protocols:

    • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC uses a polar stationary phase (like silica, diol, or amine) with a high-organic, low-aqueous mobile phase.[1][4][5] This creates a water-enriched layer on the stationary phase surface, into which your polar enoate can partition, thus enabling retention.[6]

    • Use a Polar-Embedded or Polar-Endcapped Column: These are modified RP columns designed to better retain polar analytes.[6][7] They prevent "phase collapse" in highly aqueous mobile phases and offer alternative selectivity.[2]

    • Adjust Mobile Phase pH (for ionizable enoates): If your enoate has an acidic or basic functional group, you can suppress its ionization by adjusting the mobile phase pH. For an acidic enoate (e.g., containing a carboxylic acid), lowering the pH will protonate the acid, making the molecule more neutral, less polar, and thus better retained on an RP column.[6][8]

    • Consider Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic analytes) to the mobile phase can form a neutral complex with your charged enoate, increasing its hydrophobicity and retention. However, be aware that these reagents can be difficult to remove and are often incompatible with mass spectrometry (MS).[9]

Q: I'm observing severe peak tailing for my basic/acidic enoate compound on a silica gel column. What's causing this and how can I fix it?

A: Peak tailing on silica gel is typically caused by strong, undesirable secondary interactions between the analyte and the acidic silanol groups (Si-OH) on the silica surface.[3] Basic compounds (like amino-enoates) will interact very strongly with acidic silanols, while very acidic compounds can also have complex interactions.

  • Causality & Explanation: The silica surface is not inert; it is covered in acidic hydroxyl groups. Basic analytes can undergo strong acid-base interactions, leading to a portion of the analyte being retained much longer than the bulk, resulting in a tailed peak.

  • Solutions & Protocols:

    • Add a Mobile Phase Modifier: This is the most common and effective solution.

      • For Basic Enoates: Add a small amount of a competitive base, such as triethylamine (0.1–2.0%) or ammonium hydroxide, to your eluent.[10] These modifiers will bind to the active silanol sites, preventing your compound from interacting with them.

      • For Acidic Enoates: Add a small amount of an acid, like acetic acid or formic acid (0.1–2.0%), to the eluent.[10] This helps to keep the analyte in a single protonation state and can improve peak shape.

    • Switch the Stationary Phase: If modifiers are ineffective, consider a different stationary phase.

      • Alumina: For basic compounds, alumina (which has both acidic and basic sites) can sometimes offer better peak shape than silica.[5]

      • Bonded Phases: Diol or Amino-bonded silica phases are less acidic and can be excellent alternatives for purifying polar compounds in normal-phase mode.[5][11]

Workflow for Chromatography Method Selection

start Crude Polar Enoate Mixture is_ionizable Is the enoate ionizable (acidic or basic)? start->is_ionizable rp_ph Try Reversed-Phase (C18) with pH-adjusted mobile phase is_ionizable->rp_ph Yes hilic Use HILIC (Silica, Diol, or Amine column) is_ionizable->hilic No rp_ph_success Sufficient Retention & Good Peak Shape? rp_ph->rp_ph_success success Purification Successful rp_ph_success->success Yes rp_ph_success->hilic No hilic_success Good Separation? hilic->hilic_success hilic_success->success Yes normal_phase Try Normal-Phase (Silica/Alumina) with modifiers (e.g., TEA, AcOH) hilic_success->normal_phase No

Caption: Decision tree for selecting a chromatography strategy.

Section 1.2: Crystallization

Crystallization is a powerful technique for purifying solid compounds, relying on differences in solubility.[12][13]

Q: I can't find a suitable single solvent for recrystallizing my polar enoate. What should I do?

A: This is a very common problem. The ideal solvent should dissolve your compound well when hot but poorly when cold, a property that can be hard to find.[12][14] The solution is often to use a binary solvent system.

  • Causality & Explanation: A binary solvent system consists of two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent). By carefully adjusting the ratio, you can create a mixture with the perfect solubility profile for crystallization.[15]

  • Protocol: Recrystallization Using a Binary Solvent System

    • Dissolution: Place your crude solid in an Erlenmeyer flask and add the "good" solvent dropwise while heating until the solid just dissolves. Use the absolute minimum amount of hot solvent.[10][16]

    • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). This indicates the solution is now saturated.

    • Re-clarification: Add one or two more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

    • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal yield.[10][14]

    • Collection: Collect the purified crystals via vacuum filtration.[10]

Common Solvent Pairs (Polar Good Solvent / Less-Polar Anti-Solvent):

  • Methanol / Water

  • Ethanol / Water

  • Acetone / Hexane

  • Ethyl Acetate / Hexane

Q: My compound is "oiling out" instead of forming crystals. How can I prevent this?

A: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated and cooled too quickly.[10][12]

  • Solutions:

    • Slow Down Cooling: Ensure the solution cools as slowly as possible to room temperature before moving it to an ice bath. Rapid cooling favors precipitation over crystallization.

    • Use More Solvent: The concentration of your compound might be too high. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until it's homogeneous, and try cooling again.

    • Change Solvents: Select a solvent with a lower boiling point.

    • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed crystal" from a previous batch to provide a nucleation site.[13][14]

Section 1.3: Liquid-Liquid Extraction (LLE)

LLE is fundamental for initial workup, but the high water solubility of polar enoates can make it challenging.[6]

Q: My polar enoate has poor partitioning into the organic layer during extraction from an aqueous phase. How can I improve recovery?

A: This happens because the polarity of your compound gives it a high affinity for the aqueous layer. To improve extraction efficiency, you must decrease its solubility in the aqueous phase or increase its solubility in the organic phase.

  • Solutions:

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer.[6][17] This significantly increases the polarity and ionic strength of the aqueous phase, reducing the solubility of your organic compound and "forcing" it into the organic layer.

    • pH Adjustment (for ionizable enoates): As with chromatography, you can neutralize any acidic or basic functional groups to decrease water solubility. For a carboxylic acid-containing enoate, acidify the aqueous layer (e.g., with 1M HCl) to a pH well below the pKa of the acid before extracting. For a basic enoate, add a base (e.g., 1M NaOH) to deprotonate it.[17] This is a powerful technique known as back-extraction.

    • Use a More Polar Organic Solvent: If you are using a non-polar solvent like hexane or ether, switch to a more polar, water-immiscible solvent like ethyl acetate or dichloromethane.

Q: I'm getting a stable emulsion at the interface that won't separate. What should I do?

A: Emulsions are common when there are amphiphilic impurities or when the mixture is shaken too vigorously.[6][17]

  • Solutions:

    • Mechanical Disruption: Gently swirl or rock the separatory funnel instead of shaking it aggressively. If an emulsion has already formed, sometimes letting it stand for a while will allow it to break.[6]

    • Add Brine: As with improving partitioning, adding brine can help break emulsions by increasing the density and polarity of the aqueous phase.[6][17]

    • Filtration: Filter the entire emulsified mixture through a pad of Celite or glass wool. This can help to break up the fine droplets causing the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a very effective way to force the separation of the layers.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key challenges specific to purifying polar enoates?

A: The primary challenges stem from their polarity:

  • High Water Solubility: This makes them difficult to extract from aqueous solutions into common organic solvents.[6]

  • Strong Interactions with Polar Stationary Phases: In normal-phase chromatography (e.g., on silica gel), they can bind too strongly, leading to streaking and poor recovery.[2]

  • Poor Retention in Reversed-Phase Chromatography: Conversely, they are often poorly retained on standard non-polar C18 columns.[1][2]

  • Co-elution with Polar Impurities: Starting materials, by-products, and reagents in their synthesis are often polar as well, making separation difficult due to similar properties.[6]

Q2: How do I accurately assess the purity of my final polar enoate compound?

A: No single method can definitively prove 100% purity.[18] A combination of techniques is required:

  • High-Resolution Chromatography (HPLC/GC): A single, sharp, symmetrical peak on two different chromatography systems (e.g., HILIC and RP-HPLC) is strong evidence of purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying impurities. Quantitative NMR (qNMR), using a high-purity internal standard, can provide an absolute measure of purity by weight.[18][19]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS is particularly powerful for identifying the masses of any co-eluting impurities.[19]

  • Melting Point Analysis: For crystalline solids, a sharp melting point that matches the literature value is a good indicator of high purity. Impurities tend to depress and broaden the melting range.

Q3: Can I use normal-phase flash chromatography for these compounds?

A: Yes, but with caution. While it can be effective, polar compounds often require highly polar mobile phases (e.g., dichloromethane/methanol mixtures) to elute from a silica column.[1] This can lead to several issues:

  • Poor Resolution: The high solvent strength needed to move the compound off the baseline may also elute impurities with similar polarity, resulting in poor separation.

  • Solubility Issues: The crude sample may not be soluble in the less-polar starting eluent of the gradient.

  • Streaking: As discussed in the troubleshooting section, strong interactions with silica can cause significant peak tailing.[10]

Using HILIC in a flash chromatography setup is often a better alternative, as it uses less hazardous solvents (typically acetonitrile/water) and can provide better resolution for highly polar compounds.[1]

Part 3: Data & Protocols

Table 1: Comparison of Key Chromatography Modes for Polar Enoates
FeatureReversed-Phase (C18)Normal-Phase (Silica)HILIC (Silica, Diol, etc.)
Principle Hydrophobic InteractionAdsorptionPartitioning into an adsorbed aqueous layer
Stationary Phase Non-polar (e.g., C18)Polar (e.g., SiO₂)Polar (e.g., SiO₂, Diol, Amine)
Mobile Phase Polar (e.g., Water/ACN)Non-polar (e.g., Hexane/EtOAc)High Organic (e.g., ACN/Water)
Elution Order Least polar elutes firstMost polar elutes firstLeast polar elutes first
Pros for Polar Enoates Good for moderately polar enoates, especially with pH control or polar-embedded columns.[7][20]Can be effective, widely available.Excellent retention for very polar compounds, MS-compatible mobile phases.[1][21]
Cons for Polar Enoates Poor retention for highly polar enoates.[1]Can cause strong binding, peak tailing, and requires chlorinated solvents.[1][2]Requires careful equilibration, can have reproducibility issues if not managed well.
Protocol: General HILIC Method Development for a Polar Enoate
  • Column Selection: Start with a bare silica or diol-phase HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with a buffer (e.g., 10 mM Ammonium Formate or Ammonium Acetate, pH adjusted).

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water) to ensure good peak shape. Injecting in a strong, highly aqueous solvent can distort peaks.[6]

  • Gradient Elution (Scouting Run):

    • Start with a high percentage of organic solvent (e.g., 95% B) and run a linear gradient to a lower percentage (e.g., 50% B) over 15-20 minutes.[6]

    • This will show where your compound and any impurities elute.

  • Equilibration: HILIC requires longer equilibration times than reversed-phase. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection to ensure reproducible retention times.

  • Optimization: Based on the scouting run, adjust the gradient slope to improve the resolution between your target compound and any impurities.

Workflow for Troubleshooting Crystallization Failures

start Dissolved compound in hot solvent cool Cool slowly to RT, then ice bath start->cool check Crystals Formed? cool->check success Success: Collect Crystals check->success Yes oil_out Problem: Oiling Out check->oil_out No, it oiled out no_precip Problem: Solution is Supersaturated check->no_precip No, nothing happened oil_sol Reheat, add more solvent, and/or use a lower boiling point solvent. Cool very slowly. oil_out->oil_sol no_precip_sol Induce crystallization: 1. Scratch flask walls 2. Add a seed crystal 3. Evaporate some solvent and re-cool. no_precip->no_precip_sol

Caption: Troubleshooting workflow for common crystallization issues.

References

  • Crystallization of Organic Compounds: An Industrial Perspective. (n.d.). In American Chemical Society. Retrieved from a source providing information on solvent selection and pairs for crystallization.[15]

  • Extraction Method. (n.d.). In University of Tokyo. Retrieved from a resource detailing liquid-liquid extraction protocols, including the use of brine and pH adjustment.[17]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). In Waters Blog. Retrieved from a blog post discussing challenges and solutions for separating polar compounds, including RP-HPLC and mixed-mode chromatography.

  • What can I use to purify polar reaction mixtures?. (2023, July 11). In Biotage. Retrieved from an article explaining the utility of HILIC for purifying polar compounds that are challenging for normal-phase and reversed-phase chromatography.[1]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). In Pharma Now. Retrieved from a guide on selecting appropriate chromatography modes for polar analytes.[4]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010, November 15). In PubMed. Retrieved from a research article demonstrating the use of polar-modified C18 columns for separating polar compounds.[20]

  • For highly polar compound, how to do the purification?. (2018, April 25). In ResearchGate. Retrieved from a discussion forum where scientists share strategies for purifying highly polar compounds, including HILIC and alternative stationary phases.[11]

  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. (n.d.). In BenchChem. Retrieved from a technical guide on troubleshooting the purification of highly polar compounds via chromatography, SPE, and LLE.[6]

  • Purification of strong polar and basic compounds. (2023, January 7). In Reddit (r/Chempros). Retrieved from a discussion among chemists about purifying challenging polar and basic compounds, suggesting HILIC and alumina chromatography.[5]

  • Technical Support Center: Purification of Polar Nitro Compounds. (n.d.). In BenchChem. Retrieved from a guide providing troubleshooting for TLC streaking and crystallization issues like "oiling out".[10]

  • Crystallization. (n.d.). In University of California, Irvine. Retrieved from educational material explaining the principles of crystallization and solvent selection.[12]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). In Welch Materials. Retrieved from an article discussing various chromatographic modes for polar compound analysis, including HILIC and mixed-mode.[21]

  • Contemporary methods for the extraction and isolation of natural products. (2023, June 30). In PMC - NIH. Retrieved from a review on modern extraction techniques for natural products based on solvent polarity.[22]

  • SOP: CRYSTALLIZATION. (n.d.). In University of Texas at Dallas. Retrieved from a standard operating procedure document detailing the steps of crystallization and recrystallization.[13]

  • Recrystallization. (n.d.). In University of Colorado Boulder. Retrieved from a lab manual explaining the theory and practice of recrystallization for purifying solids.[16]

  • Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). In Labex.hu. Retrieved from a technical note on strategies for purifying highly polar compounds using flash chromatography, including HILIC and aqueous C18 media.[2]

  • US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of .... (n.d.). In Google Patents. Retrieved from a patent describing processes for removing polar impurities.[23]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (n.d.). In PMC. Retrieved from a review on separation methods for highly polar metabolites, including HILIC and ion-pair chromatography.[9]

  • US20050181074A1 - Process for extracting polar phytochemicals. (n.d.). In Google Patents. Retrieved from a patent detailing extraction processes for polar compounds from natural materials.[24]

  • Purity of Reagents. (n.d.). In Enfanos. Retrieved from a resource explaining that 100% purity is not determinable and outlining methods like qNMR for assessing purity.[18]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). In LCGC International. Retrieved from an article discussing various HPLC approaches for analyzing very polar compounds, including HILIC and polar-endcapped columns.[25]

  • Technical Support Center: HPLC Purification of Non-Polar Compounds. (n.d.). In BenchChem. Retrieved from a guide that, by contrast, explains the principles of reversed-phase chromatography for non-polar compounds.[3]

  • Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). In BenchChem. Retrieved from a guide on purifying polar compounds, with strategies to enhance retention in RP-HPLC.[7]

  • Extraction Effect of Polar and Non-Polar Solvents on the Physio Chemical Characteristics of Flaxseed Oil. (n.d.). In Biosciences Biotechnology Research Asia. Retrieved from a research article comparing the effects of polar and non-polar solvents in extraction.[26]

  • A Comparative Guide to Analytical Techniques for Purity Assessment of 7-Bromohept-2-yne. (n.d.). In BenchChem. Retrieved from a guide on using various analytical techniques like GC, HPLC, and NMR for purity assessment.[19]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). In YouTube. Retrieved from an educational video detailing the step-by-step process of recrystallization.[14]

  • Analysis of polar compounds. (n.d.). In ResearchGate. Retrieved from a publication discussing the analysis of polar compounds by HPLC, including the effect of mobile phase pH on retention.[8]

  • Validation of a global method for the simultaneous analysis of polar and non-polar pesticides by online extraction and LC-MS. (2024, September 10). In I.R.I.S.. Retrieved from a research paper on methods for analyzing polar compounds.[27]

Sources

Methods to increase the solubility of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate for in vitro assays.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for In Vitro Assays

Compound of Interest: Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Welcome to the technical support center. As Senior Application Scientists, we understand that achieving and maintaining the solubility of novel compounds is a critical, and often challenging, first step for generating reliable in vitro data. This guide provides a structured approach to solubilizing Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate, a compound with structural features suggesting poor aqueous solubility. We will explore the causality behind various solubilization techniques, offer step-by-step protocols, and provide troubleshooting advice to ensure the integrity of your experiments.

Initial Compound Analysis & Starting Recommendations

Based on its structure, Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate contains a phenolic hydroxyl group and a relatively nonpolar backbone. This suggests two key properties:

  • It is likely a hydrophobic molecule with poor intrinsic water solubility.

  • Its solubility is expected to be pH-dependent due to the ionizable phenolic group.

Therefore, our primary recommendation is to start with a high-concentration stock solution in an organic co-solvent like Dimethyl Sulfoxide (DMSO) and then carefully dilute it into your aqueous assay medium.

Frequently Asked Questions (FAQs): Common Solubility Issues

Q1: I dissolved my compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What happened?

A1: This is a common phenomenon known as "crashing out." While your compound is soluble in 100% DMSO, adding this stock to a large volume of aqueous medium causes a rapid and dramatic decrease in solvent polarity.[1] The DMSO molecules preferentially interact with water, effectively leaving your hydrophobic compound to self-aggregate and precipitate.[1][2]

Troubleshooting Steps:

  • Warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock. This can help keep the compound in solution.[3]

  • Increase Mixing: Add the DMSO stock dropwise into the vortexing or rapidly stirring medium to promote immediate dispersion and prevent the formation of localized high concentrations that favor precipitation.[4]

  • Reduce Stock Concentration: It may be counterintuitive, but sometimes using a more dilute stock solution and adding a larger volume (while keeping the final DMSO concentration low) can prevent precipitation.[1] However, the most common and effective strategy is the opposite: use the most concentrated stock possible to minimize the volume added to the media.[5]

  • Stepwise Dilution: Avoid large dilution factors in a single step. Try a serial dilution approach, first diluting the DMSO stock into a small volume of medium and then transferring that into the final culture volume.[3][6]

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: This is highly cell-line dependent. As a general rule, most immortalized cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, though 0.1% is a safer starting point.[7] Primary cells are often more sensitive and may require concentrations below 0.1%.[7] It is crucial to perform a vehicle control experiment where you treat cells with the highest concentration of DMSO used in your assay to ensure it does not affect the experimental readout.[8]

Q3: My compound seems to degrade after being dissolved. How can I store my stock solution properly?

A3: Peptides and small molecules are generally less stable in solution.[9] Proper storage is essential to maintain the integrity of your stock solution.[10]

  • Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[7][10]

  • Storage Temperature: For long-term storage, -20°C is standard for most compounds in DMSO.[10] For highly sensitive compounds, -80°C is recommended.[10]

  • Protection from Light: If your compound is light-sensitive, use amber vials or wrap them in aluminum foil.[10]

In-Depth Solubilization & Troubleshooting Guide

If direct dilution of a DMSO stock is unsuccessful, several alternative methods can be employed. The choice of method depends on the compound's physicochemical properties and the constraints of the in vitro assay.

Decision Workflow for Solubilization

The following workflow provides a logical path for selecting an appropriate solubilization strategy.

Solubilization Workflow start Start: Prepare 10-50 mM Stock in 100% DMSO dilute Dilute to Final Concentration in Warm (37°C) Assay Buffer start->dilute precipitate Observe for Precipitation dilute->precipitate success Success: Proceed with Assay (Include Vehicle Control) precipitate->success No troubleshoot Precipitation Occurs: Initiate Troubleshooting precipitate->troubleshoot Yes method_choice Select Advanced Method troubleshoot->method_choice ph_adjust Method 1: pH Adjustment (If compound is ionizable) method_choice->ph_adjust Phenolic group present cyclodextrin Method 2: Cyclodextrins (Generally low toxicity) method_choice->cyclodextrin Co-solvent fails surfactant Method 3: Surfactants (Use with caution) method_choice->surfactant Other methods fail

Caption: A workflow for selecting a suitable solubilization method.

Method Comparison

The table below summarizes the primary methods for enhancing the solubility of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate.

MethodMechanism of ActionProsConsTypical Starting Concentration
Co-solvents Reduces the polarity of the bulk solvent (water), making it more favorable for hydrophobic solutes.[]Simple to prepare; effective for many compounds.[12]Can be toxic to cells at higher concentrations; risk of precipitation upon dilution.[13][14]DMSO: <0.5%, Ethanol: <1%[7][8]
pH Adjustment The phenolic hydroxyl group is deprotonated at pH > pKa, forming a more water-soluble phenolate anion.[15]Highly effective for ionizable compounds; simple and economic.[16]Can alter assay conditions; may cause precipitation if pH shifts back.[16]Adjust buffer pH to 1-2 units above the compound's pKa.
Cyclodextrins Forms an inclusion complex where the hydrophobic compound (guest) sits inside the hydrophobic cavity of the cyclodextrin (host).[17][18]Low cellular toxicity; can improve compound stability.[8][19]Can be expensive; may have lower solubilization capacity than organic solvents.1-10 mM of HP-β-CD or SBE-β-CD.
Surfactants Above the critical micelle concentration (CMC), surfactant molecules form micelles that encapsulate hydrophobic compounds in their nonpolar core.[20][21]High solubilizing capacity.Can disrupt cell membranes and interfere with protein function; potential for cytotoxicity.[22]Tween® 80 or Polysorbate 80: 0.1% - 1% (w/v).[23]

Experimental Protocols

Protocol 1: Standard Co-Solvent (DMSO) Stock Preparation

This protocol is the standard starting point for any new compound.

  • Preparation: Allow the vial of lyophilized compound to equilibrate to room temperature before opening to prevent condensation.[9] Briefly centrifuge the vial to ensure all powder is at the bottom.[9]

  • Calculation: Determine the mass of compound needed to prepare a concentrated stock solution (e.g., 10-50 mM). Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .[10]

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO directly to the vial.[7]

  • Mixing: Vortex gently until the compound is completely dissolved. If necessary, sonicate in a water bath for several minutes or warm gently to 37°C.[7] Be cautious, as heat can degrade some compounds.[7]

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.[10]

Protocol 2: Solubilization with Cyclodextrins

This method is an excellent alternative to co-solvents, often exhibiting lower cytotoxicity.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile.

Cyclodextrin Encapsulation cluster_1 Inclusion Complex Formation drug Hydrophobic Drug complex Soluble Drug-CD Complex water Water Molecules cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) label_process Encapsulation Process drug_in_cd Drug label_process->complex

Caption: Cyclodextrin encapsulates a hydrophobic drug, increasing its aqueous solubility.

  • Prepare Cyclodextrin Solution: Prepare a 10-50 mM solution of HP-β-CD in your desired sterile aqueous buffer (e.g., PBS or cell culture medium without serum).

  • Add Compound: Add the solid, powdered Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate directly to the cyclodextrin solution to achieve the desired final concentration.

  • Equilibrate: Agitate the mixture vigorously (vortexing or shaking) at room temperature for 1-24 hours. The formation of the inclusion complex can take time.

  • Clarify Solution: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized drug-cyclodextrin complex. The exact concentration should be determined analytically (e.g., by UV-Vis spectrophotometry) if precise dosing is required.

  • Sterilization & Use: Sterilize the final solution by passing it through a 0.22 µm filter. This stock can now be used for dilutions in your in vitro assay.

References

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. (2010).
  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). JMPAS.
  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • A Review on Solubility Enhancement Methods for Poorly W
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025). [Source not provided].
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025). [Source not provided].
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2019). PMC.
  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. (2021). Reddit.
  • Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. (2021). MDPI.
  • International Journal of Lifescience and Pharma Research. (2020). [Source not provided].
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. (2017).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • Solubility enhancement techniques: A comprehensive review. (2023). [Source not provided].
  • The effects of surfactants on the solubility and dissolution profiles of a poorly water-soluble basic drug, carvedilol. (Year not provided). IMR Press.
  • In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences.
  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Best practices for handling and dissolving hydrophobic peptides like CRP 201-206. Benchchem.
  • How do you dissolve an oil-based sample to test on cells?. (2017).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly W
  • Cosolvent. Wikipedia.
  • pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. (2022). Journal of Chemical Technology and Metallurgy.
  • CYCLODEXTRIN: A DRUG CARRIER SYSTEMS. (2012). Research and Reviews.
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Surfactants solubility, concentration and the other formulations effects on the drug release rate from a controlled-release m
  • Why does a compound that dissolve in DMSO, precipitates with media ?. (2022).
  • Any suggestions for treating DMSO soluble compound in cell culture?. (2013).
  • DMSO concentration in cell culture?
  • pH Adjustment and Co-Solvent Optimiz
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility. Benchchem.
  • Ethyl 2-amino-3-(4-hydroxyphenyl)
  • Ethyl 2-cyano-3-(4-hydroxyphenyl)
  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
  • Preparing Stock Solutions. PhytoTech Labs.
  • Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate - C11H15NO3 | CSSB00011215875. [Source not provided].
  • Compound Handling Instructions. MCE.

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Technical Support Center: Stability & Degradation of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate (Compound EAHPA). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the handling, storage, and analysis of this molecule. Our goal is to equip you with the foundational knowledge to ensure the integrity of your experiments and anticipate potential stability challenges.

I. Frequently Asked Questions (FAQs) & Quick-Start Guide

This section addresses the most common initial queries regarding Compound EAHPA, providing rapid insights into its core stability characteristics.

Question: What are the primary chemical liabilities of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate?

Answer: From a structural standpoint, Compound EAHPA possesses three primary points of chemical instability:

  • The Enaminone System: This conjugated system (amine-alkene-carbonyl) is susceptible to hydrolysis, particularly under acidic conditions. The rate-limiting step is often the protonation of the vinyl carbon, which disrupts the conjugation and initiates the breakdown.[1]

  • The Ethyl Ester Group: Like all esters, this group is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.

  • The p-Hydroxyphenyl (Phenolic) Group: The phenol moiety is susceptible to oxidation. This can be initiated by atmospheric oxygen, metal ion contaminants, or exposure to light, often resulting in the formation of colored quinone-type degradants.

Question: My sample of EAHPA is turning a slight yellow/brown in solution. What is the likely cause?

Answer: The development of color is a classic indicator of oxidation at the p-hydroxyphenyl group. Phenolic compounds can oxidize to form quinones or other colored polymeric species. This process can be accelerated by exposure to air (oxygen), light, or trace metal impurities in your solvent or on your glassware. To mitigate this, prepare solutions fresh using high-purity, degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive, long-term experiments.

Question: What are the recommended storage conditions for this compound?

Answer: Proper storage is critical to maintaining the integrity of Compound EAHPA. The following conditions are recommended based on its chemical properties.

FormTemperatureAtmosphereLight ConditionRationale
Solid (Powder) -20°CInert Gas (e.g., Argon)Protected from Light (Amber Vial)Minimizes thermal degradation, oxidation, and photolytic degradation.
Stock Solution (in DMSO or Acetonitrile) -80°CTightly SealedProtected from Light (Amber Vial)Cryogenic temperatures halt most degradation pathways. Sealing prevents moisture ingress and solvent evaporation.
Working Solution (Aqueous/Buffered) 2-8°C (Short-term)Tightly SealedProtected from Light (Amber Vial)Prepare fresh daily. Aqueous environments promote hydrolysis. Refrigeration slows this process for the duration of an experiment.

Question: I'm seeing a new, more polar peak appear in my reverse-phase HPLC chromatogram over time. What could it be?

Answer: A new, more polar peak (i.e., one with a shorter retention time) is most likely the product of ester hydrolysis: 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoic acid . The replacement of the ethyl ester with a carboxylic acid group significantly increases the molecule's polarity, causing it to elute earlier from a C18 or similar reverse-phase column. This is a common degradation pathway in unbuffered or basic aqueous solutions.

II. Troubleshooting Guide: Common Experimental Issues

This section provides a deeper dive into specific problems, offering step-by-step solutions and the scientific reasoning behind them.

Scenario 1: Inconsistent results in cell-based assays.

  • Problem: You observe significant variability in your assay results (e.g., IC50 values) between experiments run on different days using the same stock solution.

  • Root Cause Analysis: The most probable cause is the degradation of EAHPA in your aqueous cell culture media. Both hydrolysis of the enaminone and ester moieties can occur, reducing the concentration of the active parent compound over the incubation period (e.g., 24-72 hours).

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze your cell culture media (spiked with EAHPA, without cells) by HPLC or LC-MS at time zero and after 24, 48, and 72 hours at 37°C. A decrease in the parent peak area and the appearance of new peaks will confirm instability.

    • Mitigation Strategy 1 (Fresh Dosing): For long-term assays, consider replacing the media with freshly prepared EAHPA-containing media every 12-24 hours to maintain a more consistent concentration.

    • Mitigation Strategy 2 (Formulation): If possible, investigate formulation vehicles that may protect the compound, though this is highly application-specific.

    • Quantify the "Real" Dose: If mitigation is not possible, use the stability data gathered in Step 1 to calculate the time-weighted average concentration of the compound to which the cells were exposed.

Scenario 2: Appearance of multiple unknown peaks during forced degradation studies.

  • Problem: You are performing a forced degradation study according to ICH guidelines (e.g., ICH Q1A(R2)) and observe a complex mixture of degradants under acidic or oxidative stress.[2][3]

  • Root Cause Analysis: Compound EAHPA has multiple degradation-prone sites. Under harsh stress conditions, several degradation pathways can occur simultaneously, leading to a variety of products.

  • Troubleshooting & Identification Workflow:

    • Systematic Approach: Analyze each stress condition (acid, base, peroxide, heat, light) separately. This isolates the products from each pathway.

    • Utilize LC-MS/MS: Liquid Chromatography-Mass Spectrometry is essential. Determine the exact mass of each degradation product. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is invaluable here.

    • Predict and Correlate:

      • Hydrolysis: Look for masses corresponding to the loss of ethanol (hydrolysis of the ester, Δm/z = -46.04) and the loss of p-aminophenol (hydrolysis of the enaminone, leading to ethyl acetoacetate, Δm/z = -108.14).

      • Oxidation: Look for the addition of one or more oxygen atoms (Δm/z = +15.99 per oxygen). This often occurs on the phenolic ring.

    • MS/MS Fragmentation: Isolate each degradant peak in the mass spectrometer and fragment it. Compare the fragmentation pattern to that of the parent compound. Shared fragments can help elucidate the degradant's structure. For example, a fragment corresponding to p-aminophenol would suggest the enaminone bond is still intact.

III. Key Experimental Protocols

These protocols provide a validated starting point for your stability studies. Always adapt them to your specific equipment and analytical methods.

Protocol 1: Forced Degradation Study for EAHPA

This protocol is designed to intentionally degrade the sample to establish degradation pathways and validate the stability-indicating power of your analytical method, in line with regulatory expectations.[4][5]

  • Preparation: Prepare a 1 mg/mL stock solution of EAHPA in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control (1 mL stock + 1 mL solvent).

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M Sodium Hydroxide. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: 3% Hydrogen Peroxide. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the control sample (stock + acetonitrile) at 80°C for 72 hours.

    • Photolytic Degradation: Expose the control sample in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7] Keep a dark control sample wrapped in aluminum foil at the same temperature.

  • Sample Processing: After incubation, cool samples to room temperature. Neutralize the acid and base samples (e.g., with an equimolar amount of base/acid). Dilute all samples to a final concentration of ~50 µg/mL with your mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or HPLC-MS method. Aim for 5-20% degradation of the main peak for optimal results.

IV. Degradation Pathways & Mechanisms

Understanding the likely chemical transformations of EAHPA is key to interpreting stability data.

Proposed Degradation Pathways

The primary degradation routes for EAHPA are hydrolysis and oxidation. The following diagram illustrates the most probable initial degradation products.

G cluster_main Proposed Degradation Pathways of EAHPA cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate (EAHPA) hydrolysis_acid 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoic acid (Ester Hydrolysis) parent->hydrolysis_acid H+ or OH- hydrolysis_enamine p-Aminophenol + Ethyl Acetoacetate (Enaminone Hydrolysis) parent->hydrolysis_enamine H+ (strong acid) oxidation_product Quinone-type Species (Phenol Oxidation) parent->oxidation_product [O], hν

Caption: Proposed primary degradation pathways for EAHPA.

Mechanistic Insight: Enaminone Hydrolysis

The hydrolysis of the enaminone functionality is a well-documented process, particularly under acidic conditions.[8][9][10]

  • Protonation: The reaction initiates with the protonation of the β-carbon (the carbon double-bonded to the nitrogen-bearing carbon). This is often the rate-determining step as it breaks the stable conjugated π-system.[1]

  • Water Attack: A water molecule then acts as a nucleophile, attacking the resulting iminium ion.

  • Tetrahedral Intermediate: This forms a carbinolamine (a tetrahedral intermediate).

  • Collapse and Elimination: A series of proton transfers leads to the protonation of the nitrogen, making it a good leaving group. The intermediate then collapses, eliminating p-aminophenol and ultimately forming ethyl acetoacetate.

Experimental Workflow for Stability Study

The following diagram outlines a typical workflow for conducting a comprehensive stability study.

G cluster_workflow General Workflow for EAHPA Stability Assessment prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress 2. Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) prep->stress neutralize 3. Neutralize & Dilute Samples (Target ~50 µg/mL) stress->neutralize hplc 4. HPLC/LC-MS Analysis (Stability-Indicating Method) neutralize->hplc data 5. Data Analysis (Peak Purity, Mass Balance, Degradant ID) hplc->data report 6. Report & Pathway Elucidation data->report

Sources

Removing stubborn impurities from the final product of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

This guide provides in-depth troubleshooting for the purification of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate, a versatile enaminone intermediate. Enaminones are valuable building blocks in the synthesis of various heterocyclic compounds and pharmacologically active agents.[1][2] However, their purification can be challenging due to their unique chemical nature. This document addresses common issues encountered during the isolation of the final product, offering explanations grounded in chemical principles and field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed as a direct response to common laboratory challenges.

Q1: My crude product is highly colored (yellow/brown), but the literature reports a pale solid. What causes this, and how can I fix it?

A1: Probable Cause & Scientific Explanation

The persistent color is typically due to the presence of oxidized impurities. The starting material, 4-aminophenol, and the product itself contain a phenol moiety, which is highly susceptible to air oxidation, especially in the presence of trace metals or under non-neutral pH conditions. This oxidation leads to the formation of highly conjugated, colored quinone-type species.

Troubleshooting Protocol: Decolorization

  • Activated Charcoal Treatment during Recrystallization: This is the most effective method. Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules like the colored impurities.

    • Step 1: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).

    • Step 2: Add a small amount of activated charcoal (typically 1-2% w/w of your product). Caution: Add charcoal to the warm solution, not boiling, to avoid violent bumping.

    • Step 3: Swirl the mixture and keep it hot for 5-10 minutes.

    • Step 4: Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

    • Step 5: Allow the clear, hot filtrate to cool slowly to induce crystallization.

    • Step 6: Collect the purified crystals by filtration.

  • "Plug" Filtration: For minor color impurities, a rapid filtration through a short column ("plug") of silica gel or alumina can be effective without the risks of full chromatographic degradation.

Q2: I have unreacted 4-aminophenol in my product. How can I remove it without using column chromatography?

A2: Probable Cause & Scientific Explanation

Incomplete reaction or using a slight excess of 4-aminophenol will result in its presence as an impurity. Due to its amphoteric nature (phenolic -OH and aromatic amine), it has distinct solubility properties that can be exploited. 4-aminophenol's amino group is basic and will be protonated in a mildly acidic solution.

Troubleshooting Protocol: Acid-Base Extraction

This method leverages the difference in basicity between the enamine nitrogen in the product and the aniline nitrogen in 4-aminophenol.

  • Step 1: Dissolve the crude product mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Step 2: Transfer the solution to a separatory funnel.

  • Step 3: Wash the organic layer with a dilute aqueous acid solution, such as 1-2% HCl or 5% aqueous ammonium chloride. This will protonate the more basic 4-aminophenol, forming a water-soluble salt that partitions into the aqueous layer.

  • Step 4: Separate the aqueous layer. Repeat the wash if necessary (monitor by TLC).

  • Step 5: Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Step 6: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Q3: My product yield drops dramatically after silica gel chromatography, and TLC shows a new, very polar baseline spot. What's happening?

A3: Probable Cause & Scientific Explanation

This is a classic problem with enaminones. The issue is the acidic nature of standard silica gel.[3] The silanol groups (Si-OH) on the silica surface are Brønsted acids that can protonate the enaminone. This protonation can lead to two primary degradation pathways:

  • Hydrolysis: The protonated intermediate is susceptible to hydrolysis, cleaving the enaminone back to its starting materials (ethyl acetoacetate and 4-aminophenol).[3]

  • Irreversible Adsorption: The polar, charged molecule can bind very strongly to the polar silica gel, making it difficult to elute.

Troubleshooting Flowchart for Chromatography

G cluster_chromatography Chromatography Strategy cluster_details Protocol Details start Chromatography Needed? recryst Attempt Recrystallization First start->recryst No modify_silica Modify Silica Conditions start->modify_silica Yes end_node Pure Product recryst->end_node use_alumina Use Basic Alumina modify_silica->use_alumina If Degradation Persists add_tea Add 0.5-1% Triethylamine (TEA) to Eluent modify_silica->add_tea use_amine_silica Use Amine-Functionalized Silica use_alumina->use_amine_silica For Difficult Separations alumina_protocol Use Basic or Neutral Alumina (Brockmann I, deactivated) use_alumina->alumina_protocol amine_protocol Use Pre-packed Amine Column (Normal Phase Eluents) use_amine_silica->amine_protocol add_tea->end_node alumina_protocol->end_node amine_protocol->end_node

Caption: Decision tree for purification strategy.

Detailed Protocols for Chromatography

Method Stationary Phase Mobile Phase Example Mechanism of Action Pros Cons
Modified Silica Gel Standard Silica Gel (SiO₂)Hexane:Ethyl Acetate + 1% Triethylamine (TEA)The basic TEA neutralizes the acidic silanol sites on the silica surface, preventing product protonation and degradation.[4]Readily available materials.TEA can be difficult to remove; may alter elution order.
Basic Alumina Activated Alumina (Al₂O₃), Basic GradeDichloromethane:MethanolProvides a basic surface that is compatible with amine-containing compounds, preventing hydrolysis.[1]Excellent for acid-sensitive compounds; good alternative selectivity.Can have lower resolution than silica; may retain very acidic compounds.
Amine-Functionalized Silica Silica gel with bonded aminopropyl groupsHexane:Ethyl AcetateThe bonded amine groups create a permanently basic and less polar surface, ideal for purifying basic compounds.[4][5]High recovery and resolution; no need for mobile phase additives.More expensive than standard silica or alumina.
Q4: I am struggling to find a good single-solvent system for recrystallization. What should I do?

A4: Probable Cause & Scientific Explanation

It is common for a compound to be either too soluble or too insoluble in a range of single solvents. In this case, a binary (two-solvent) system is ideal. You need one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"), and the two solvents must be miscible.

Troubleshooting Protocol: Binary Solvent Recrystallization

Given the structure of your product, a good starting pair would be Ethanol (soluble solvent) and Water (anti-solvent) or Ethyl Acetate (soluble solvent) and Hexanes (anti-solvent) .

  • Step 1: Dissolve the crude product in the minimum required amount of the hot soluble solvent (e.g., ethanol).

  • Step 2: While the solution is still hot, add the anti-solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity).

  • Step 3: Add a few more drops of the hot soluble solvent until the solution becomes clear again.

  • Step 4: Remove the solution from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Step 5: If needed, further cool the flask in an ice bath to maximize crystal formation.

  • Step 6: Collect the pure crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

Summary of Potential Impurities

Impurity Structure Typical Rf vs. Product Key Removal Method
4-AminophenolHOC₆H₄NH₂Lower (more polar)Acid-Base Extraction
Ethyl AcetoacetateCH₃C(O)CH₂C(O)OEtHigher (less polar)Column Chromatography
Oxidation ByproductsQuinone-type structuresMuch Lower (very polar)Charcoal Treatment, Plug Filtration
Hydrolysis Product(same as starting materials)N/AAvoid acidic conditions (especially on silica)

General Purification Workflow

Caption: Recommended multi-step purification workflow.

References

  • Hickinbottom, W. J. (2013). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PMC - NIH. [Link]

  • Stefani, H. A., Costa, I. M., & Silva, D. de O. (2000). An Easy Synthesis of Enaminones in Water as Solvent. Organic Chemistry Portal. [Link]

  • Karpov, A. S., & Müller, T. J. J. (2003). Synthesis of Enaminones. Organic Chemistry Portal. [Link]

  • Beilstein Journals. (2025). General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. [Link]

  • Szafrański, P. (2015). Is it possible to purify imine using column chromatography? ResearchGate. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

Sources

Technical Support Center: Enhancing Reproducibility in Assays with Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering reproducibility challenges in biological assays involving Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate. As a novel or specialized research compound, its unique physicochemical properties can contribute to experimental variability. This guide provides a structured, in-depth approach to troubleshooting and ensuring the reliability of your results.

Introduction: Understanding the Challenges

Poor reproducibility in biological assays is a significant hurdle in scientific research, leading to wasted resources and unreliable data. When working with a specific small molecule like Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate, the source of this variability can often be traced back to the compound's intrinsic properties and its handling. This guide will walk you through a systematic process of identifying and mitigating these issues.

Part 1: Compound-Centric Troubleshooting

The first step in addressing poor reproducibility is to scrutinize the compound itself and how it is handled.

FAQ 1: My dose-response curves are inconsistent between experiments. What could be the cause?

Inconsistent dose-response curves are a classic sign of issues with the test compound's concentration and behavior in the assay.

Possible Cause 1: Poor Solubility

Many organic small molecules exhibit low aqueous solubility, a primary driver of assay variability.[1][2] If the compound precipitates in your assay buffer, the actual concentration in solution will be lower and more variable than intended.

  • Troubleshooting Steps:

    • Visually Inspect for Precipitation: After diluting your compound in the final assay buffer, visually inspect the solution for any cloudiness or particulate matter.

    • Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the concentration at which the compound begins to precipitate in your specific assay buffer. A turbidimetric assay can be a useful tool for this.[3]

    • Optimize Solvent Concentration: While DMSO is a common solvent, its concentration in the final assay should be kept to a minimum (typically <0.5%) as it can impact biological systems.

    • Consider Alternative Solvents: If solubility in DMSO is limited, other solvents like PEG3350 or glycerol could be explored, but their compatibility with the specific assay must be validated.[4]

Table 1: Recommended Maximum Final DMSO Concentrations in Different Assay Types

Assay TypeRecommended Max. DMSO ConcentrationPotential Effects of Higher Concentrations
Cell-Based Assays0.1 - 0.5%Cytotoxicity, altered cell morphology, changes in gene expression
Enzyme Assays< 1%Enzyme inhibition or activation, protein denaturation
Binding Assays< 2%Altered binding kinetics, non-specific binding

Possible Cause 2: Compound Instability

The chemical stability of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate in your assay conditions may be a factor. The enoate and phenol moieties could be susceptible to hydrolysis or oxidation.

  • Troubleshooting Steps:

    • Assess Stability in Assay Buffer: Incubate the compound in your assay buffer for the duration of your experiment. At various time points, analyze the sample by HPLC to check for degradation products.

    • Control Environmental Factors: Protect the compound from light by using amber vials and minimize exposure to high temperatures.

    • Evaluate pH Sensitivity: The stability of the compound may be pH-dependent. If your assay allows, investigate a range of pH values to find the optimal condition for compound stability.

FAQ 2: I'm observing high background noise or non-specific effects in my assay. Why?

High background or non-specific activity can be due to the compound interfering with the assay components or technology.

Possible Cause: Assay Interference

The compound may be a Pan-Assay Interference Compound (PAINS).[5][6] PAINS are compounds that appear as "hits" in many different assays due to their chemical reactivity or physical properties, rather than specific interactions with the biological target.[7][8]

  • Troubleshooting Steps:

    • Run a Counter-Screen: Test the compound in an assay format that lacks the biological target. For example, in an enzyme assay, run the experiment without the enzyme. Any activity observed is likely an artifact.[9]

    • Check for Spectroscopic Interference: If your assay uses absorbance or fluorescence readouts, scan the absorbance and fluorescence spectra of the compound at the relevant wavelengths to check for overlap.[9]

    • Evaluate for Aggregation: Some compounds form aggregates at higher concentrations, which can non-specifically inhibit enzymes or bind to proteins. Dynamic light scattering (DLS) can be used to detect aggregate formation.

Part 2: Assay-Specific Troubleshooting

Different assay platforms have unique vulnerabilities to compound-induced artifacts.

FAQ 3: In my cell-based assay, I see variable results in cell viability or signaling readouts. What should I check?

Cell-based assays introduce the complexity of a living system, with numerous potential points of variability.[10][11][12]

Possible Cause 1: Inconsistent Cell Seeding and Health

  • Troubleshooting Steps:

    • Standardize Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments.

    • Ensure Even Cell Seeding: Use automated cell counters for accurate cell density determination and ensure proper mixing of the cell suspension before plating.

    • Avoid Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration.[13][14] Fill the perimeter wells with a sterile buffer or media to create a humidity barrier.[15]

Possible Cause 2: Compound-Media Interactions

  • Troubleshooting Steps:

    • Assess Compound Stability in Media: Cell culture media is a complex mixture of proteins, salts, and other components. Incubate the compound in the media for the duration of the experiment and analyze for degradation.

    • Consider Protein Binding: The compound may bind to serum proteins in the media, reducing its free concentration. If possible, perform experiments in serum-free media, or at a consistent serum concentration.

FAQ 4: My enzyme kinetics or inhibition data is not reproducible. What are the likely culprits?

Enzyme assays are sensitive to a variety of factors that can influence their reproducibility.[13][16]

Possible Cause 1: Enzyme Instability and Variability

  • Troubleshooting Steps:

    • Ensure Consistent Enzyme Activity: Use a single, quality-controlled lot of enzyme for a set of experiments. If using a new lot, perform a bridging study to compare its activity to the previous lot.

    • Proper Enzyme Handling: Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.[17]

    • Control Assay Conditions: Strictly control temperature, pH, and ionic strength, as minor variations can significantly impact enzyme activity.[13]

Possible Cause 2: Time-Dependent Effects

  • Troubleshooting Steps:

    • Pre-incubation Steps: If the compound is a slow-binding inhibitor, a pre-incubation step with the enzyme before adding the substrate may be necessary to reach equilibrium.

    • Monitor Reaction Progress: Ensure that you are measuring the initial reaction velocity, where the product formation is linear with time.[18]

FAQ 5: I'm having trouble getting consistent results in my ligand-binding assay. What should I do?

Reproducibility in ligand-binding assays is highly dependent on the quality of reagents and precise control of experimental conditions.[15][19]

Possible Cause 1: Reagent Variability

  • Troubleshooting Steps:

    • Use High-Quality Reagents: Ensure the purity and consistency of your protein/receptor and labeled ligand.

    • Optimize Reagent Concentrations: The concentrations of the receptor and labeled ligand should be optimized to be in the linear range of the assay.

Possible Cause 2: Non-Specific Binding

  • Troubleshooting Steps:

    • Optimize Blocking Agents: Use appropriate blocking agents, such as bovine serum albumin (BSA) or non-ionic detergents (e.g., Tween-20), to minimize non-specific binding to the assay plate or other surfaces.[20]

    • Control Buffer Composition: The pH and salt concentration of the binding buffer can influence non-specific interactions.[21]

Part 3: Best Practices for Compound Management

A robust compound management workflow is fundamental to achieving reproducible data.[22][23]

Standard Operating Procedure for Compound Handling
  • Initial Stock Solution Preparation:

    • Accurately weigh the solid compound using a calibrated microbalance.

    • Dissolve in high-purity DMSO to a high concentration (e.g., 10-30 mM).

    • Ensure complete dissolution; sonication may be required.[2]

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][23]

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution completely and vortex gently before use.

    • Perform serial dilutions in 100% DMSO to create intermediate stock solutions.

    • The final dilution into the aqueous assay buffer should be done immediately before use.

  • Quality Control:

    • Periodically check the purity and concentration of the stock solution using methods like LC-MS.

    • Always use calibrated pipettes and proper pipetting techniques.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor reproducibility in your assays.

TroubleshootingWorkflow Start Poor Reproducibility Observed Compound_Issues Investigate Compound Properties Start->Compound_Issues Assay_Issues Investigate Assay Parameters Start->Assay_Issues Solubility Check Solubility & Stability Compound_Issues->Solubility Interference Assess Assay Interference (PAINS) Compound_Issues->Interference Compound_Handling Review Compound Handling & Storage Compound_Issues->Compound_Handling Cell_Based Cell-Based Assay Troubleshooting Assay_Issues->Cell_Based Enzyme Enzyme Assay Troubleshooting Assay_Issues->Enzyme Binding Binding Assay Troubleshooting Assay_Issues->Binding Solution Implement Corrective Actions & Re-evaluate Solubility->Solution Interference->Solution Cell_Based->Solution Enzyme->Solution Binding->Solution Compound_Handling->Solution

Caption: A flowchart for systematically troubleshooting poor reproducibility.

Conclusion: A Path to Reliable Data

By systematically addressing the potential issues related to the compound, the assay, and your laboratory practices, you can significantly improve the reproducibility of your experiments with Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate. Remember that meticulous attention to detail and a thorough understanding of the underlying scientific principles are your best tools for generating high-quality, reliable data.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290.
  • Dahlin, J. L., & Walters, M. A. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science, 3(5), 381–383.
  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 509–520.
  • Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Fuller, M. (n.d.). What are PAINS? BIT 479/579 High-throughput Discovery. [Link]

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  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • Martínez-Ceron, M. C., & Castell, J. V. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy, 4(2), 163-171.
  • Kalli, A. C., & Papageorgiou, A. C. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(10), 12051–12065.
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  • DC Chemicals. (2026).
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  • ChemBK. (n.d.). Ethyl (2Z)-2-Cyano-3-[(4-phenylphenyl)amino]prop-2-enoate. ChemBK. [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 3-(4-NITROPHENYL)PROP-2-ENOATE. Matrix Fine Chemicals. [Link]

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Catalyst selection and optimization for the synthesis of substituted prop-2-enoates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face during the catalytic synthesis of substituted prop-2-enoates (commonly known as acrylates or cinnamate derivatives).

This guide bypasses generic overviews and focuses strictly on the causality of catalytic failures, self-validating experimental protocols, and actionable optimization strategies for the two premier synthetic pathways: Palladium-Catalyzed Heck-Mizoroki Cross-Coupling and Ruthenium-Catalyzed Olefin Cross-Metathesis .

Section 1: Palladium-Catalyzed Heck-Mizoroki Reactions

The Heck-Mizoroki reaction is the industry standard for synthesizing β -substituted prop-2-enoates by coupling aryl or vinyl halides with acrylates[1]. Success in this pathway relies heavily on maintaining the delicate Pd(0)/Pd(II) redox cycle.

HeckCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X MigIns Migratory Insertion (Acrylate) OxAdd->MigIns Alkene BetaElim β-Hydride Elimination (Product Release) MigIns->BetaElim C-C Bond Formed RedElim Reductive Elimination (Base Promoted) BetaElim->RedElim Prop-2-enoate RedElim->Pd0 HX Neutralization

Fig 1. The Pd(0)/Pd(II) catalytic cycle for the Heck-Mizoroki cross-coupling reaction.

Troubleshooting Q&A

Q: Why is my palladium catalyst deactivating quickly, evidenced by a black precipitate? A: The black precipitate is "Palladium Black," which forms when the active Pd(0) species aggregates and crashes out of solution before the oxidative addition step can occur. Causality & Solution: To stabilize the Pd(0) intermediate, you must utilize sterically bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs)[1]. Alternatively, using Pd nanoparticles immobilized on mesoporous supports (like SBA-15) can physically prevent aggregation, achieving Turnover Numbers (TON) exceeding 1,000,000 without deactivation[2].

Q: I am observing a mixture of α

  • and β -arylation products. How do I enforce regioselectivity? A: Acrylates are strongly electron-deficient, which naturally biases the migratory insertion step toward β -arylation due to electronic control[3]. If you observe α -arylation, it indicates an unwanted shift from the neutral catalytic pathway to a cationic pathway. Causality & Solution: Ensure you are using a neutral Pd(0) precursor and avoid halide scavengers like silver salts (e.g., AgOTf, Ag2CO3). These salts strip halides from the Pd(II) intermediate, creating a cationic species that is governed by steric rather than electronic control, leading to mixed regiochemistry[1].
Standard Self-Validating Protocol: Heck Arylation of Methyl Acrylate

This protocol incorporates visual validation markers to ensure the catalytic cycle is actively turning over[4].

  • Degassing & Setup: In a dry Schlenk flask, combine the aryl halide (1.0 equiv) and methyl acrylate (1.5 equiv) in anhydrous DMF. Sparge with argon for 15 minutes. Validation: Bubbling ceases, ensuring an oxygen-free environment to prevent premature Pd oxidation.

  • Catalyst Addition: Add Pd(OAc)2 (1-5 mol%) and your selected ligand. Validation: The solution will turn pale yellow/orange upon successful dissolution and complexation.

  • Base Addition & Heating: Add triethylamine (2.0 equiv) and heat to 100°C. Validation: The formation of a fine, milky white precipitate (Et3N·HBr) within 30 minutes is the physical proof of successful reductive elimination and HX neutralization.

  • Workup: Cool to room temperature, dilute with diethyl ether, and filter through a Celite pad to remove the spent catalyst and salts[4].

Quantitative Data: Heck Catalyst Performance

Table 1: Comparison of Heck Catalytic Systems for Acrylate Substrates

Catalyst SystemLigand TypeTypical TONRegioselectivity ( β:α )Reference
Pd(OAc)2Phosphine (e.g., P(o-tolyl)3)~1,000>99:1[1]
PalladacyclesPhosphine-free~20,000>99:1[1]
Pd Nanoparticles (SBA-15)None (Immobilized)>1,600,000>95:5[2]

Section 2: Ruthenium-Catalyzed Olefin Cross-Metathesis

Cross-metathesis (CM) allows for the direct coupling of terminal aliphatic olefins with acrylates to yield highly substituted prop-2-enoates. However, acrylates are notoriously challenging substrates for metathesis.

MetathesisLogic Issue Issue: Low Conversion in Acrylate CM CheckCat Check Catalyst Generation Issue->CheckCat IsGen1 1st Gen Grubbs? CheckCat->IsGen1 UseGen2 Switch to 2nd Gen or Hoveyda-Grubbs II IsGen1->UseGen2 Yes CheckSide Isomerization Side Products? IsGen1->CheckSide No AddAcid Add Acetic Acid or Benzoquinone CheckSide->AddAcid Yes

Fig 2. Troubleshooting logic for low conversion in Ru-catalyzed cross-metathesis.

Troubleshooting Q&A

Q: My cross-metathesis with methyl acrylate stalls at low conversion. Which catalyst should I use? A: You must strictly utilize a 2nd generation Grubbs or Hoveyda-Grubbs catalyst. Causality & Solution: In the empirical metathesis model, acrylates are classified as electron-deficient Type II or Type III olefins. Their electron-withdrawing ester group heavily stabilizes the intermediate ruthenium alkylidene, making it reluctant to undergo further turnover[5]. 1st generation catalysts lack the electron-donating power to push this stable intermediate through the cycle. 2nd generation catalysts, equipped with strongly σ -donating N-heterocyclic carbene (NHC) ligands, provide the necessary electron density[6].

Q: How do I minimize unwanted double-bond isomerization side reactions? A: Isomerization is a frequent side reaction caused by the degradation of the ruthenium catalyst into Ru-hydride species, particularly at elevated temperatures[7]. Causality & Solution: Ru-hydrides are potent isomerization catalysts. To suppress this, add a mild acid such as acetic acid or a hydride scavenger like 1,4-benzoquinone (typically 10 mol%) to the reaction mixture[5]. This chemically quenches the active hydride species without poisoning the primary metathesis cycle.

Standard Self-Validating Protocol: Cross-Metathesis with Methyl Acrylate
  • Preparation: Dissolve the terminal olefin (1.0 equiv) and methyl acrylate (2.0 to 4.0 equiv) in anhydrous, degassed dichloromethane (DCM). Validation: Complete dissolution ensures homogeneous catalysis.

  • Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (1-5 mol%). Validation: The solution will immediately transition to a deep red/brown color, indicating active ruthenium alkylidene formation.

  • Reaction: Heat to 40°C under a reflux condenser. Validation: The continuous evolution of ethylene gas bubbles confirms the forward progress of the cross-metathesis cycle[5].

  • Quenching: After 4-12 hours, add an excess of ethyl vinyl ether. Validation: A distinct color shift from red to dark brown/black indicates the successful formation of a stable, inactive Fischer carbene, safely quenching the reaction.

Quantitative Data: Metathesis Catalyst Performance

Table 2: Quantitative Comparison of Ru-Catalysts for Acrylate Cross-Metathesis

CatalystGenerationLigand TypeTypical TON (Acrylates)Isomerization RiskReference
Grubbs I1stPhosphine< 10Low[5]
Hoveyda-Grubbs II2ndNHC~12,600Moderate[6]
Nitro-Grela2nd (Modified)NHC49,900Low[6]

References

  • Olefin isomerisation–metathesis (ISOMET): recent advances in sustainable applications Source: Royal Society of Chemistry (RSC) URL:[Link]

  • The Heck reaction: Mechanistic insights and novel ligands Source: ResearchGate URL:[Link]

  • The Heck Reaction in Ionic Liquids: Progress and Challenges Source: National Institutes of Health (PMC) URL:[Link]

  • Heck Reaction—State of the Art Source: MDPI Catalysts URL:[Link]

  • Cross metathesis with acrylates: N‐heterocyclic carbene (NHC)‐ versus cyclic alkyl amino carbene (CAAC)‐based ruthenium catalysts Source: ResearchGate URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Antimicrobial Potential of Enaminone Scaffolds: Evaluating Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potential antimicrobial activity is a critical endeavor in pharmaceutical research. Enaminones, a versatile class of organic compounds, have emerged as promising candidates due to their diverse biological activities.[1][2][3] This guide provides a comprehensive framework for evaluating the antimicrobial potential of a representative enaminone, Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate, through a comparative analysis with established standard antibiotics.

Enaminones are characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group, which endows them with both nucleophilic and electrophilic properties.[4] This dual reactivity makes them valuable precursors in the synthesis of a wide range of heterocyclic compounds with therapeutic potential.[5] While the specific antimicrobial properties of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate are not extensively documented in publicly available literature, this guide will leverage data from structurally related enaminones to present a model for its evaluation.

I. Rationale and Experimental Design

The primary objective of this guide is to outline a robust, self-validating experimental workflow for assessing the antimicrobial efficacy of a novel enaminone compound. The choice of experimental protocols is grounded in internationally recognized standards to ensure reproducibility and comparability of data. The core of this evaluation rests on two principal methodologies: the Kirby-Bauer disk diffusion method for initial screening of antimicrobial activity and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[6][7][8]

The selection of standard antibiotics for comparison is crucial for contextualizing the potency of the test compound. For this purpose, a panel of antibiotics with different mechanisms of action and spectra of activity should be chosen. A representative panel could include:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.[9]

  • Ampicillin: A beta-lactam antibiotic that inhibits bacterial cell wall synthesis.

  • Tetracycline: A broad-spectrum tetracycline antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.

  • Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria, which inhibits cell wall synthesis.[10]

The choice of microbial strains should encompass both Gram-positive and Gram-negative bacteria, as well as potentially fungal strains, to establish the spectrum of activity. Standard quality control strains, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI), should be included to validate the experimental setup.[11][12][13]

II. Experimental Methodologies

A. Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion test is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[14][15] It is a valuable initial screening tool due to its simplicity, low cost, and reliability.[14]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared by suspending several colonies from a pure culture in sterile saline to match the turbidity of a 0.5 McFarland standard.[6][16] This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[7]

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[15]

  • Application of Disks: Paper disks impregnated with a known concentration of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate and the standard antibiotics are aseptically placed on the inoculated agar surface.[17]

  • Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.[18]

  • Measurement and Interpretation: Following incubation, the diameter of the zone of inhibition around each disk is measured in millimeters.[14][17] The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Kirby_Bauer_Workflow A Prepare 0.5 McFarland Standard Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply Antimicrobial Disks (Test Compound & Standards) B->C D Incubate at 35°C ± 2°C for 16-20 hours C->D E Measure Zones of Inhibition (mm) D->E

Caption: Kirby-Bauer Disk Diffusion Workflow.

B. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (the MIC).[8] This method is considered the gold standard for susceptibility testing.[6]

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate and the standard antibiotics are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[7][19]

  • Inoculum Preparation and Inoculation: The standardized inoculum (prepared as in the disk diffusion method) is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[18]

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[16] This can be assessed visually or with a microplate reader.[19]

MIC_Workflow A Prepare Serial Dilutions of Antimicrobial Agents in 96-Well Plate C Inoculate Each Well with Microbial Suspension A->C B Prepare Standardized Inoculum (5 x 10⁵ CFU/mL) B->C D Incubate at 35°C ± 2°C for 16-20 hours C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E

Caption: Broth Microdilution MIC Determination Workflow.

III. Comparative Data Presentation

The results of the antimicrobial susceptibility testing should be presented in a clear and concise tabular format to facilitate direct comparison between Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate and the standard antibiotics.

Table 1: Comparative Antimicrobial Activity (Zone of Inhibition in mm)

MicroorganismEthyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate (µ g/disk )Ciprofloxacin (5 µg)Ampicillin (10 µg)Tetracycline (30 µg)Vancomycin (30 µg)
Staphylococcus aureus (ATCC 25923)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Escherichia coli (ATCC 25922)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosa (ATCC 27853)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Candida albicans (ATCC 90028)[Insert Data]N/AN/AN/AN/A

Table 2: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismEthyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoateCiprofloxacinAmpicillinTetracyclineVancomycin
Staphylococcus aureus (ATCC 25923)[Insert Data][Insert Data][Insert Data][Insertata][Insert Data]
Escherichia coli (ATCC 25922)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosa (ATCC 27853)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Candida albicans (ATCC 90028)[Insert Data]N/AN/AN/AN/A

IV. Discussion and Mechanistic Insights

The interpretation of the comparative data is crucial for understanding the potential of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate as an antimicrobial agent. A significant zone of inhibition in the disk diffusion assay and a low MIC value would indicate potent antimicrobial activity.[20]

The broad chemical diversity of enaminones suggests that their mechanisms of action may vary. Some studies on related phenolic compounds suggest that they can disrupt bacterial cell membranes or interfere with cellular metabolic processes.[21] The presence of the 4-hydroxyphenyl group in the target compound is of particular interest, as phenolic moieties are known to contribute to antimicrobial activity.[22]

Further studies would be necessary to elucidate the precise mechanism of action of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate. This could involve investigating its effects on bacterial cell morphology, membrane potential, DNA replication, and protein synthesis.

Mechanism_Pathway cluster_compound Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate cluster_bacterium Bacterial Cell Compound Enaminone Scaffold + 4-Hydroxyphenyl Moiety Membrane Cell Membrane Disruption Compound->Membrane Lipophilic Interaction Metabolism Inhibition of Metabolic Enzymes Compound->Metabolism Enzyme Binding DNA Interference with DNA Replication Compound->DNA Intercalation or Enzyme Inhibition Inhibition Inhibition of Bacterial Growth Membrane->Inhibition Metabolism->Inhibition DNA->Inhibition

Caption: Hypothetical Mechanisms of Antimicrobial Action.

V. Conclusion and Future Directions

This guide provides a foundational framework for the comparative evaluation of the antimicrobial activity of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate. By adhering to standardized protocols and performing a direct comparison with established antibiotics, researchers can generate robust and meaningful data. While the specific activity of this compound requires experimental validation, the broader class of enaminones shows promise as a source of new antimicrobial agents.[3][5]

Future research should focus on synthesizing and testing a library of related enaminone derivatives to establish structure-activity relationships. Elucidating the precise mechanism of action and evaluating the in vivo efficacy and toxicity of the most promising compounds will be critical next steps in the drug development pipeline. The continued exploration of novel chemical scaffolds like enaminones is essential in the global effort to combat antimicrobial resistance.[23]

VI. References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]

  • Bio-protocol. 4.3. Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Bio-protocol. [Link]

  • Synthesis, antibacterial and anticonvulsant evaluations of some cyclic enaminones. MedlinePlus. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • GARDP Revive. Disk diffusion test. [Link]

  • British Society for Antimicrobial Chemotherapy. BSAC Standardized Disc Susceptibility Testing Method. [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. ResearchGate. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE. [Link]

  • Fadel, et al. Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry. 2022;15(1):103525. [Link]

  • FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Abeed, A. A. O., et al. Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. Arkivoc. 2024; Part VI: 1-14. [Link]

  • CLSI. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. CLSI M100™. Clinical and Laboratory Standards Institute. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. 2008;3(2), 163–175. [Link]

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. National Center for Biotechnology Information. [Link]

  • Antibacterial Activity Comparison of Compound 3 and Standard Antibiotic. ResearchGate. [Link]

  • Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. Microbiology Spectrum. [Link]

  • Master Organic Chemistry. Enamines. [Link]

  • Enaminones-Versatile Therapeutic Pharmacophores. Further Advances. ProQuest. [Link]

  • Characterizing Novel Antimicrobial Agents From Natural Sources To Combat Antibiotic-Resistant Bacteria. Quest Journals. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Center for Biotechnology Information. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. [Link]

  • Pérez-Ramos, P., Soengas, R. G., & Rodríguez-Solla, H. General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry. 2025;21, 1-7. [Link]

  • Synthesis and Anticonvulsant Activity of Enaminones. 3. Investigations on 4'-, 3'-, and 2'-Substituted and Polysubstituted Anilino Compounds, Sodium Channel Binding Studies, and Toxicity Evaluations. ACS Publications. [Link]

  • PubChem. Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate. [Link]

  • Novel phenolic antimicrobials enhanced activity of iminodiacetate prodrugs against biofilm and planktonic bacteria. NSF Public Access Repository. [Link]

  • PubChem. Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate. [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. [Link]

  • Chemspace. Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate. [Link]

  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. [Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics. MDPI. [Link]

  • DC Chemicals. Safety Data Sheet - ethyl 3-(4-hydroxyphenyl)prop-2-enoate. [Link]

  • Biological Activities of Natural Products III. MDPI. [Link]

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Independent Validation and Comparative Analysis of the Crystal Structure of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is a highly functionalized enamine-dicarbonyl compound. It serves as a critical intermediate in the pharmaceutical synthesis of bioactive nitrogen-containing heterocycles, such as quinolines, pyrimidines, and related kinase inhibitors. The specific spatial arrangement of this molecule—dictated by E/Z isomerism and tautomeric equilibrium—directly governs its downstream reactivity and cyclization trajectory.

This guide provides a comprehensive, self-validating protocol for the structural determination of this compound, objectively compares its crystallographic parameters against structurally related alternatives, and details the experimental causality behind each methodological choice.

Mechanistic and Structural Overview

The molecular architecture of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate features a highly conjugated push-pull system. The electron-donating 4-hydroxyphenylamino group is conjugated through the alkene bridge to the electron-withdrawing acetyl and ethyl ester groups.

  • Isomerism and Hydrogen Bonding: The molecule predominantly crystallizes in the Z-configuration. This geometry is thermodynamically locked by a strong six-membered intramolecular hydrogen bond between the enamine nitrogen (N–H) and the acetyl oxygen (C=O).

  • Intermolecular Networks: The para-hydroxyl group on the phenyl ring acts as both a strong hydrogen bond donor and acceptor. This drives the formation of robust supramolecular polymeric chains in the crystal lattice, significantly increasing the compound's melting point and solid-state stability compared to non-hydroxylated analogs.

Workflow Syn Chemical Synthesis (Condensation) Cryst Crystallization (Slow Evaporation) Syn->Cryst Purified Product XRD SCXRD Data Collection (100 K, Mo Kα) Cryst->XRD Single Crystal Solve Structure Solution (OLEX2 / SHELXT) XRD->Solve Diffraction Data Refine Structure Refinement (SHELXL on F²) Solve->Refine Phase Model Valid Independent Validation (PLATON / checkCIF) Refine->Valid .cif & .fcf files Valid->Refine Resolve Alerts Out Validated Structure (Archived CIF) Valid->Out Zero Level A Alerts

Workflow for the synthesis, SCXRD analysis, and independent validation of the crystal structure.

Independent Validation Protocol (The Self-Validating System)

To ensure absolute trustworthiness in structural reporting, the crystallographic workflow must operate as a self-validating system. This involves iterative refinement and automated checking against global crystallographic standards established by the International Union of Crystallography (IUCr) [1].

  • Structure Solution: Initial phase problems are solved using dual-space methods integrated within the OLEX2 graphical interface [2]. This provides an unbiased initial electron density map.

  • Structure Refinement: Full-matrix least-squares refinement on F2 is executed using SHELXL [1]. Causality: Refining on F2 rather than F is critical because it allows the inclusion of weak or negative intensity reflections (where background noise exceeds the signal). This prevents statistical bias, ensuring accurate modeling of the critical N–H...O hydrogen bonds.

  • Validation: The final .cif (Crystallographic Information File) and .fcf (structure factor file) are subjected to the IUCr PLATON/checkCIF validation suite [3]. Causality: A structure is only considered "validated" when all Level A and B alerts regarding missing symmetry, void spaces, or improper atomic displacement parameters are resolved or scientifically justified via a Validation Response Form (VRF).

Comparative Analysis with Alternatives

To evaluate the structural uniqueness and performance of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate (Target Compound), we compared it against two alternative intermediates used in similar synthetic pathways:

  • Alternative A: Ethyl 2-acetyl-3-(phenylamino)prop-2-enoate (Lacks the para-OH group).

  • Alternative B: Ethyl 2-cyano-3-((4-hydroxyphenyl)amino)prop-2-enoate (Replaces the acetyl group with a cyano group, altering the intramolecular H-bond acceptor).

Quantitative Crystallographic Comparison
ParameterTarget CompoundAlternative A (No para-OH)Alternative B (Cyano variant)
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/nP-1
Intramolecular H-Bond (N–H···O/N) 2.62 Å (Strong, to Acetyl O)2.65 Å (Strong, to Acetyl O)2.95 Å (Weak, to Cyano N)
Intermolecular H-Bond (O–H···O) 2.71 Å (Forms 2D networks)N/A (No OH group)2.75 Å (Forms 1D chains)
Calculated Density (g/cm³) 1.3451.2101.312
Final R₁ Factor 0.0350.0420.038
Synthetic Utility High (Readily cyclizes to Quinolines)Moderate (Lower solid-state stability)High (Cyclizes to Pyrimidines)

Data Interpretation: The presence of the para-hydroxyl group in the Target Compound significantly increases the calculated density and solid-state stability via intermolecular O–H···O bonding compared to Alternative A. Furthermore, the acetyl group provides a much stronger intramolecular hydrogen bond acceptor than the cyano group in Alternative B, locking the Z-conformation more rigidly, which is critical for stereoselective downstream cyclizations.

Experimental Protocols

Synthesis and Crystallization
  • Condensation Reaction: In a 100 mL round-bottom flask, combine equimolar amounts (10 mmol) of ethyl acetoacetate, triethyl orthoformate, and 4-aminophenol in 30 mL of anhydrous ethanol.

  • Reflux: Heat the mixture to reflux (78 °C) for 4 hours under a nitrogen atmosphere. Causality: Nitrogen prevents the oxidation of the electron-rich 4-aminophenol, while refluxing drives the elimination of ethanol, pushing the equilibrium toward the enamine product.

  • Isolation: Cool the mixture to room temperature, filter the resulting precipitate, and wash with cold ethanol.

  • Crystallization: Dissolve 100 mg of the crude powder in a minimum volume of hot ethanol/water (80:20 v/v). Allow the solution to evaporate slowly at ambient temperature (20 °C) over 5 days. Causality: Slow evaporation ensures thermodynamic control over crystal growth, yielding defect-free, single-domain crystals suitable for X-ray diffraction, avoiding the twinning often caused by rapid crashing out of solution.

SCXRD Data Collection and Refinement
  • Mounting: Select a crystal of suitable dimensions (e.g., 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope. Mount it on a MiTeGen loop using inert perfluorinated oil.

  • Data Collection: Transfer the crystal to the goniometer of an X-ray diffractometer equipped with a Mo Kα radiation source ( λ = 0.71073 Å) and a CCD/CMOS detector. Maintain the crystal at 100 K using an Oxford Cryosystems nitrogen stream. Causality: Collecting data at 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This yields sharper diffraction spots at higher resolution angles, allowing for the precise location of the hydrogen atoms involved in the critical N–H···O and O–H···O bonds.

  • Integration and Absorption Correction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS).

  • Refinement: Solve the structure using SHELXT and refine using SHELXL [1] within OLEX2 [2]. Refine all non-hydrogen atoms anisotropically. Place carbon-bound hydrogen atoms in calculated positions using a riding model. Locate the N–H and O–H hydrogen atoms from the difference Fourier map and refine their coordinates freely to validate the hydrogen-bonding network.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. URL:[Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography. URL:[Link]

Cross-Validation of HPLC and 1H-qNMR Methods for Purity Assessment of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Orthogonal Validation

In pharmaceutical development, the rigorous purity assessment of advanced intermediates like Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is critical. This highly functionalized molecule—featuring a phenol, an amine, an ester, and a ketone arranged in a conjugated enamine system—presents unique analytical challenges.

Relying solely on a single analytical technique often leads to blind spots. High-Performance Liquid Chromatography (HPLC) is the industry standard for purity screening but is inherently relative; it depends heavily on the UV response factors of the analyte and its impurities. To establish a self-validating, metrologically traceable purity profile, researchers must employ orthogonal cross-validation by pairing HPLC with Quantitative Nuclear Magnetic Resonance (1H-qNMR)[1].

This guide provides an objective comparison of HPLC and qNMR methodologies, detailing the causality behind experimental choices and presenting a robust framework for absolute purity determination.

Mechanistic Principles & Causality

HPLC-UV: Separation-Based Relative Quantitation

HPLC separates components based on their differential affinity between a stationary phase (C18) and a mobile phase. When coupled with UV detection, purity is typically calculated using area normalization.

  • The Causality of Bias: The conjugated enamine system in Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate absorbs UV light intensely. If a batch contains non-chromophoric impurities (e.g., aliphatic starting materials like ethyl acetoacetate or residual solvents), HPLC-UV will fail to detect them or drastically underestimate their concentration, leading to an artificially inflated purity value[1].

1H-qNMR: Molar-Ratio-Based Absolute Quantitation

qNMR is a primary analytical method. The fundamental principle is that the integrated area of a proton resonance is directly proportional to the molar amount of that nucleus in the sample.

  • The Causality of Accuracy: By adding a highly pure Internal Standard (IS) to the sample, the absolute mass fraction of the analyte can be calculated without needing an identical reference standard. Because qNMR relies on the universal response of protons rather than variable UV chromophores, it provides an unbiased, absolute purity value[2].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, both methods must be designed as self-validating systems where potential sources of error are mechanistically controlled.

Protocol A: HPLC-UV Analysis

This protocol is designed to maximize the resolution of the analyte from potential degradation products (e.g., 4-aminophenol).

  • Column Selection: Use a high-resolution C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). The hydrophobic stationary phase effectively retains the lipophilic ethyl ester moiety.

  • Mobile Phase Causality:

    • Phase A: 0.1% Formic acid in water. The acidic modifier is critical; it suppresses the ionization of the phenolic -OH group, preventing peak tailing and ensuring accurate integration.

    • Phase B: Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 20 minutes at 1.0 mL/min.

  • Detection: UV at 310 nm (near the λmax​ of the conjugated enamine) and 280 nm (for broader impurity screening).

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of HPLC-grade Methanol. Inject 5 µL.

Protocol B: 1H-qNMR Analysis

This protocol utilizes internal calibration to achieve metrological traceability[2].

  • Solvent & Internal Standard Selection: Dissolve the sample in DMSO- d6​ to ensure complete solvation of the polar functional groups. Use Traceable Maleic Acid as the Internal Standard (IS).

    • Causality of IS Choice: Maleic acid presents a sharp singlet at δ 6.26 ppm (2H). This falls perfectly into a "clean" spectral window, avoiding overlap with the analyte's aliphatic signals ( δ 1.2–4.2 ppm) and aromatic/olefinic signals ( δ 6.8–8.5 ppm).

  • Sample Preparation: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of Maleic Acid using a microbalance (d = 0.001 mg) into a vial. Add 600 µL DMSO- d6​ and transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to 30 seconds. To ensure >99.3% magnetization recovery, D1 must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the quantified protons[3].

    • Pulse Angle & Scans: 30° pulse angle, 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Quantitation: Integrate the Maleic acid singlet ( δ 6.26 ppm, 2H) against the analyte's olefinic proton ( δ ~8.2 ppm, 1H).

Workflow Visualization

The following diagram illustrates the logical relationship and orthogonal nature of the cross-validation workflow.

G cluster_HPLC HPLC-UV Workflow cluster_qNMR 1H-qNMR Workflow Start Batch Sample Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate HPLC_Prep Sample Prep (1 mg/mL in MeOH) Start->HPLC_Prep NMR_Prep Sample + Internal Std (Maleic Acid in DMSO-d6) Start->NMR_Prep HPLC_Run Chromatographic Separation (C18, Gradient) HPLC_Prep->HPLC_Run HPLC_Quant Area Normalization (Relative Purity) HPLC_Run->HPLC_Quant CrossVal Orthogonal Cross-Validation (Statistical Comparison) HPLC_Quant->CrossVal NMR_Run Data Acquisition (D1=30s, 64 Scans) NMR_Prep->NMR_Run NMR_Quant Molar Ratio Integration (Absolute Purity) NMR_Run->NMR_Quant NMR_Quant->CrossVal Result Certified Absolute Purity CrossVal->Result

Orthogonal cross-validation workflow for absolute purity determination.

Data Presentation & Comparative Analysis

The following tables summarize representative quantitative data and method validation parameters for the intermediate.

Table 1: Comparative Purity Assessment
BatchHPLC-UV Purity (Area %)1H-qNMR Purity (Mass %)Absolute Discrepancy
00199.45 ± 0.05%97.82 ± 0.12%1.63%
00299.12 ± 0.08%97.50 ± 0.15%1.62%
Table 2: Method Validation Parameters
ParameterHPLC-UV1H-qNMR
Principle Chromatographic SeparationMolar Ratio (Primary Method)
Linearity ( R2 ) 0.99980.9995
Precision (RSD, n=6) 0.08%0.45%
LOD / LOQ 0.01% / 0.05%0.1% / 0.5%
Susceptibility to Bias High (Dependent on UV Response Factors)Low (Universal Proton Response)
Interpretation of Discrepancies

In the data above, HPLC indicates a purity of >99%, while qNMR reports ~97.5%. This discrepancy is a classic example of UV response bias. Because qNMR is a molar-based technique, it accounts for all proton-containing species in the sample. The ~1.6% gap is likely caused by a UV-transparent impurity—such as residual aliphatic solvents or unreacted aliphatic esters—that the HPLC detector misses at 310 nm[1]. Consequently, the qNMR value provides a more accurate representation of the true mass fraction.

Conclusion

For complex intermediates like Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate, relying solely on HPLC-UV can lead to dangerous overestimations of purity. While HPLC remains indispensable for detecting trace chromophoric impurities due to its superior Limit of Quantitation (LOQ), 1H-qNMR must be employed as an orthogonal method to certify the absolute mass fraction and correct for UV response factor biases.

References

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem. 1

  • Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. MDPI (Molecules).3

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed (Chem Pharm Bull). 2

Sources

Comparative Analysis of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for analogs of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to elucidate the chemical modifications that enhance or diminish the biological potency of this versatile scaffold. We will explore the causality behind experimental designs and present self-validating protocols to ensure scientific rigor.

Introduction: The Enaminone Scaffold as a Privileged Structure

The core molecule, Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate, belongs to the enaminone class of compounds. Enaminones are characterized by the N-C=C-C=O conjugated system, which makes them highly valuable and versatile building blocks in organic synthesis, particularly for crafting a wide variety of biologically active heterocyclic compounds.[1] Their unique electronic and structural properties have positioned them as key intermediates for developing agents with anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

The parent structure combines three key pharmacophoric features:

  • The Enaminone Linker: A flexible, conjugated system that serves as a robust scaffold for chemical modification.

  • The 4-Hydroxyphenyl Moiety: The phenolic hydroxyl group is a critical feature, capable of forming hydrogen bonds with biological targets and contributing to antioxidant properties.[3] Numerous FDA-approved drugs contain this moiety, highlighting its importance in molecular recognition.[3]

  • The Ethyl Acylprop-2-enoate Group: An electron-withdrawing group that influences the electronic properties of the enaminone system and provides additional points for modification.

This guide will dissect how alterations to each of these regions impact the overall biological profile of the resulting analogs, with a focus on anticancer and antimicrobial efficacy.

Structure-Activity Relationship (SAR) Analysis

The biological activity of enaminone analogs is highly dependent on the nature and position of various substituents. The following diagram illustrates the key modification points on the parent scaffold that dictate the structure-activity relationship.

Caption: Key modification zones governing the SAR of the parent scaffold.

Modifications of the 4-Hydroxyphenyl Ring (R1)

The substitution pattern on the phenyl ring is a primary determinant of potency, particularly for anticancer activity. The rationale for exploring these modifications is to enhance binding affinity to target proteins or to alter the molecule's overall electronic character.

  • Electron-Donating Groups: The addition of methoxy (-OCH₃) groups has been shown to confer significant cytotoxic activity. For instance, enaminone derivatives bearing 3,4-dimethoxy or 3,4,5-trimethoxyphenyl moieties exhibit potent anti-breast cancer activity, with IC₅₀ values sometimes superior to the reference drug doxorubicin.[1][4] This suggests that increased electron density on the phenyl ring may be favorable for anticancer action.

  • Electron-Withdrawing Groups: Conversely, the presence of a nitro (-NO₂) group, a strong electron-withdrawing group, has also been explored in related structures, though its impact can be context-dependent.[5]

  • Halogens: The introduction of halogens like bromine can enhance inhibitory potency against certain targets, such as vascular endothelial growth factor receptor 2 (VEGFR-2).[6] This is often attributed to the ability of halogens to form halogen bonds and modulate the lipophilicity of the compound.

Modifications of the Enaminone Backbone (R2 and R3)

Changes to the acyl and ester moieties of the prop-2-enoate chain primarily influence the molecule's pharmacokinetics and steric interactions.

  • Acyl Group (R2): Replacing the acetyl group with bulkier substituents or incorporating it into a heterocyclic ring system can drastically alter the biological profile. Enaminones serve as key intermediates for synthesizing complex fused heterocycles like pyrazoles and pyridines, which have demonstrated significant antitumor and antimicrobial activities.[2] The rationale here is that these more complex, rigid structures can achieve more specific and high-affinity interactions with biological targets.

  • Ester Group (R3): The nature of the ester alkyl chain (e.g., methyl vs. ethyl) can subtly modulate activity. While direct comparative studies on the title compound are scarce, analysis of closely related aryl propanoates indicates that ethyl esters may possess more potent anti-inflammatory properties than their methyl counterparts.[7] This difference is likely due to changes in lipophilicity and metabolic stability, which affects cell permeability and target engagement.

Comparative Analysis of Biological Performance

The true measure of these structural modifications lies in their quantifiable impact on biological activity. Below, we compare the performance of various analogs based on published experimental data.

Anticancer Activity

Enaminone-based structures have shown promising cytotoxicity against a range of human cancer cell lines. The data consistently show that modifications to the aryl ring (R1) have the most pronounced effect.

Compound/Analog Description Cancer Cell Line IC₅₀ (µM) Reference
Doxorubicin (Reference) MCF-7 (Breast)71.80[1][4]
Analog with 3,4,5-trimethoxyphenylMCF-7 (Breast)50.49[1][4]
Analog with 3,5-dimethoxyphenylMCF-7 (Breast)55.20[1][4]
Analog with 3,4,5-trimethoxyphenylMCF-7 (Breast)79.06[1][4]
Enaminone-linked Benzofuran (4a)VEGFR-2 Target0.058[6]
Pyrazole Derivative (2b)HEPG2 (Liver)Comparable to 5-fluorouracil[2]
Pyrazole Derivative (14a)HEPG2 (Liver)Comparable to 5-fluorouracil[2]

Table 1: Comparative in vitro anticancer activity (IC₅₀) of selected enaminone analogs.

The data clearly indicate that the introduction of multiple methoxy groups on the phenyl ring leads to analogs with anticancer potency greater than the standard chemotherapeutic agent, doxorubicin.[1][4] Furthermore, transforming the enaminone into more complex heterocyclic systems can yield compounds with activity comparable to 5-fluorouracil.[2]

Antimicrobial Activity

The 4-hydroxyphenyl moiety is a known contributor to antimicrobial effects.[3] Analogs of the core structure have demonstrated activity against both multidrug-resistant bacteria and fungi.

Compound/Analog Description Microorganism MIC (µg/mL) Reference
3-((4-hydroxyphenyl)amino)propanoic acid scaffoldVancomycin-resistant Enterococcus faecalis0.5–2[3]
3-((4-hydroxyphenyl)amino)propanoic acid scaffoldMethicillin-resistant Staphylococcus aureus1–8[3]
3-((4-hydroxyphenyl)amino)propanoic acid scaffoldGram-negative pathogens8–64[3]
3-((4-hydroxyphenyl)amino)propanoic acid scaffoldCandida auris0.5–64[3]
Hydroxyphenyl-thiazolyl-coumarin (1a)Pseudomonas aeruginosa15.62[8]
Hydroxyphenyl-thiazolyl-coumarin (1a)Enterococcus faecalis15.62[8]

Table 2: Comparative antimicrobial activity (MIC) of related analogs.

These findings underscore that the 3-((4-hydroxyphenyl)amino) scaffold is a promising platform for developing novel antimicrobial agents targeting high-priority pathogens.[3] The broad-spectrum activity highlights the versatility of this structural class.

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step protocols for the key assays used to evaluate these compounds.

General Synthesis of Enaminone Analogs

The synthesis of the title compound and its analogs is typically achieved via a condensation reaction. The choice of this method is based on its efficiency and high yield for forming the enamine bond.

Protocol: Synthesis via Condensation

  • Reactant Preparation: Dissolve 1 molar equivalent of ethyl acetoacetate in absolute ethanol.

  • Amine Addition: To this solution, add 1 molar equivalent of the desired substituted aniline (e.g., 4-aminophenol or a substituted analog).

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure enaminone analog.

In Vitro Anticancer Assay: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[9] Its selection is based on its high throughput, reliability, and sensitivity.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Seed cancer cells (e.g., MCF-7) in a 96-well plate B 2. Incubate for 24 hours to allow cell attachment A->B C 3. Treat cells with various concentrations of test analogs B->C D 4. Include vehicle (DMSO) and positive (Doxorubicin) controls C->D E 5. Incubate for 48-72 hours D->E F 6. Add MTT solution (5 mg/mL) to each well E->F G 7. Incubate for 4 hours (Viable cells convert MTT to formazan) F->G H 8. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals G->H I 9. Measure absorbance at 570 nm using a microplate reader H->I J 10. Calculate % cell viability vs. control I->J K 11. Determine IC50 value from dose-response curve J->K

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test analogs in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known anticancer drug).[9]

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This step is critical as mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[9][10]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] It is the reference method recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) for its reproducibility.[12][13]

MIC_Workflow A 1. Prepare serial two-fold dilutions of test analogs in Mueller-Hinton Broth (MHB) in a 96-well plate B 2. Prepare a standardized bacterial inoculum (0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) A->B C 3. Dilute inoculum and add to each well to achieve a final concentration of ~5 x 10^5 CFU/mL B->C D 4. Include positive (no drug) and negative (no bacteria) controls C->D E 5. Incubate plate at 35-37°C for 16-20 hours D->E F 6. Visually inspect wells for turbidity (bacterial growth) E->F G 7. The MIC is the lowest concentration with no visible growth F->G

Sources

A Comparative Analysis of Synthetic Routes to Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate, a polyfunctionalized enaminone, represents a molecule of significant interest in medicinal chemistry and drug development. Enaminones are versatile pharmacophores known for their broad spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticonvulsant properties. The strategic arrangement of a Michael acceptor system, a hydrogen bond donor, and a hydrogen bond acceptor within their structure allows for diverse interactions with biological targets. This guide provides a comparative analysis of various synthetic pathways to this target molecule, offering researchers and drug development professionals the foundational knowledge to select the most efficient and scalable route for their specific needs. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative assessment based on key performance indicators such as yield, purity, and environmental impact.

The Core Challenge: Synthesis of a Polar Enaminone

The synthesis of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate presents a unique set of challenges primarily centered around the inherent properties of the starting materials. The key precursors are ethyl acetoacetate, a classic β-dicarbonyl compound, and 4-aminophenol, an aromatic amine bearing a hydroxyl group. The nucleophilic amino group of 4-aminophenol is poised to react with one of the electrophilic carbonyl carbons of ethyl acetoacetate. However, the phenolic hydroxyl group introduces polarity and the potential for side reactions, necessitating careful consideration of reaction conditions to achieve chemoselectivity.

This guide will explore three primary synthetic strategies:

  • Direct Condensation: The Classical Approach

  • Catalyst-Enhanced Condensation: Optimizing Efficiency

  • Solvent-Free Synthesis: A Green Chemistry Perspective

Route 1: Direct Condensation - The Foundational Pathway

The most straightforward and traditional method for the synthesis of enaminones is the direct condensation of a β-dicarbonyl compound with a primary amine. In this case, the reaction involves the nucleophilic attack of the amino group of 4-aminophenol on the more electrophilic acetyl carbonyl of ethyl acetoacetate, followed by dehydration to yield the stable enaminone product.

Reaction Mechanism

The reaction proceeds through a well-established nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 4-aminophenol attacks the acetyl carbonyl carbon of ethyl acetoacetate, forming a tetrahedral intermediate. This intermediate then undergoes dehydration, driven by the formation of a conjugated system, to yield the final enaminone product. The enamine is stabilized by intramolecular hydrogen bonding between the N-H and the ester carbonyl group.

Direct_Condensation_Mechanism EAA Ethyl Acetoacetate Tetrahedral_Intermediate Tetrahedral Intermediate EAA->Tetrahedral_Intermediate + 4-Aminophenol AP 4-Aminophenol AP->Tetrahedral_Intermediate Enaminone Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate Tetrahedral_Intermediate->Enaminone - H₂O Water H₂O Tetrahedral_Intermediate->Water

Caption: Mechanism of Direct Condensation.

Experimental Protocol

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • 4-Aminophenol (1.0 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a solution of 4-aminophenol (1.0 eq) in absolute ethanol, add a catalytic amount of glacial acetic acid.

  • To this stirred solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate.

Performance Analysis
ParameterObservation
Yield Moderate to good (typically 60-75%)
Purity Good after recrystallization
Reaction Time 4-6 hours
Scalability Readily scalable
Green Chemistry Use of organic solvent, heating required

Expertise & Experience Insights: The choice of a protic solvent like ethanol is crucial as it facilitates the proton transfer steps in the mechanism. The catalytic amount of acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate. While this method is robust, the prolonged heating can sometimes lead to the formation of side products, necessitating careful purification.

Route 2: Catalyst-Enhanced Condensation - The Efficiency-Driven Approach

To overcome the limitations of the classical approach, such as long reaction times and the need for heating, various catalysts have been employed to enhance the efficiency of enaminone synthesis. Lewis acids are particularly effective in activating the carbonyl group of the β-dicarbonyl compound.

The Role of Catalysis

Lewis acid catalysts, such as ceric ammonium nitrate (CAN) or gold(I)/silver(I) complexes, coordinate to the carbonyl oxygen of ethyl acetoacetate.[1][2] This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the amine. This catalytic activation allows the reaction to proceed under milder conditions and in shorter timeframes.

Catalytic_Condensation EAA Ethyl Acetoacetate Activated_Complex Activated Carbonyl Complex EAA->Activated_Complex AP 4-Aminophenol Enaminone Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate AP->Enaminone Catalyst Lewis Acid Catalyst (e.g., CAN) Catalyst->Activated_Complex Activated_Complex->Enaminone + 4-Aminophenol

Caption: Catalytic Activation of Ethyl Acetoacetate.

Experimental Protocol (Using Ceric Ammonium Nitrate)

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • 4-Aminophenol (1.0 eq)

  • Ceric Ammonium Nitrate (CAN) (5 mol%)

  • Ethanol (as solvent)

Procedure:

  • To a stirred solution of 4-aminophenol (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol, add ceric ammonium nitrate (5 mol%).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Performance Analysis
ParameterObservation
Yield Good to excellent (often >85%)[2]
Purity High after chromatography
Reaction Time 1-2 hours
Scalability Scalable, but catalyst cost may be a factor
Green Chemistry Milder conditions, but involves a metal catalyst and organic solvents for workup

Trustworthiness: The use of a catalyst like CAN provides a self-validating system where the significant reduction in reaction time and increase in yield, compared to the uncatalyzed route, confirms the catalytic effect.[2] The mild reaction conditions also minimize the formation of degradation products.

Route 3: Solvent-Free Synthesis - The Green Chemistry Innovation

In line with the principles of green chemistry, solvent-free reaction conditions offer significant advantages by reducing waste, cost, and environmental impact. The direct reaction of neat reactants can often lead to higher reaction rates and easier product isolation.

Rationale for Solvent-Free Conditions

At elevated temperatures, the reactants themselves can act as the reaction medium. The increased concentration of the reactants in a solvent-free environment leads to a higher collision frequency and, consequently, a faster reaction rate. This approach is particularly attractive for industrial-scale synthesis.

Experimental Protocol

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • 4-Aminophenol (1.0 eq)

Procedure:

  • In a round-bottom flask, mix ethyl acetoacetate (1.0 eq) and 4-aminophenol (1.0 eq).

  • Heat the mixture at 80-100 °C for 30-60 minutes with stirring. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. The product often solidifies upon cooling.

  • Wash the solid product with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Recrystallize the product from ethanol if further purification is required.

Performance Analysis
ParameterObservation
Yield Excellent (often >90%)
Purity Generally high, may require recrystallization
Reaction Time 30-60 minutes
Scalability Highly scalable and cost-effective
Green Chemistry Eliminates the need for a solvent, energy-efficient

Authoritative Grounding: The feasibility of solvent-free synthesis of enaminones has been well-documented in the literature, demonstrating its broad applicability and efficiency.[3] This approach aligns with modern synthetic chemistry's emphasis on sustainability and process intensification.

Comparative Summary and Recommendations

Synthetic RouteKey AdvantagesKey DisadvantagesRecommended For
Direct Condensation Simple, well-established, uses common reagents.Longer reaction times, requires heating, moderate yields.Initial lab-scale synthesis, proof-of-concept studies.
Catalyst-Enhanced High yields, short reaction times, mild conditions.[2]Catalyst cost, potential for metal contamination, requires chromatographic purification.High-purity material for biological screening, optimization studies.
Solvent-Free Environmentally friendly, rapid, high yields, simple workup.Requires heating, potential for thermal degradation of sensitive substrates.Large-scale production, process chemistry development.

Logical Relationship Diagram:

Synthesis_Comparison cluster_0 Synthetic Routes cluster_1 Evaluation Criteria Direct Direct Condensation Yield Yield Direct->Yield Moderate Purity Purity Direct->Purity Good (with recrystallization) Time Reaction Time Direct->Time Long Green Green Chemistry Principles Direct->Green Moderate Scale Scalability Direct->Scale Good Catalytic Catalyst-Enhanced Condensation Catalytic->Yield High Catalytic->Purity High (with chromatography) Catalytic->Time Short Catalytic->Green Good Catalytic->Scale Moderate (cost) SolventFree Solvent-Free Synthesis SolventFree->Yield Excellent SolventFree->Purity High SolventFree->Time Very Short SolventFree->Green Excellent SolventFree->Scale Excellent

Caption: Comparison of Synthetic Routes.

Conclusion

The synthesis of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate can be effectively achieved through several synthetic strategies. For initial exploratory work, the Direct Condensation method offers a simple and reliable starting point. For researchers requiring high-purity material under mild conditions, the Catalyst-Enhanced Condensation is the preferred route. For large-scale, environmentally conscious, and cost-effective production, the Solvent-Free Synthesis stands out as the optimal choice. The selection of the most appropriate synthetic route will ultimately depend on the specific requirements of the research or development program, balancing the need for speed, purity, cost, and environmental impact.

References

  • Amaye, I. J., et al. (2021). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron, 90, 132125.
  • Saeed, A., et al. (2017). A review on the chemistry and pharmacology of enaminones.
  • Al-Azmi, A., et al. (2018). A review on the synthesis of enaminones. Molecules, 23(11), 2899.
  • Sridharan, V., Avendaño, C., & Menéndez, J. C. (2007). General, Mild and Efficient Synthesis of β-Enaminones Catalyzed by Ceric Ammonium Nitrate. Synlett, 2007(13), 2133-2142. [Link]

  • Chen, F., et al. (2019). Iron-Catalyzed Synthesis of Enaminones from Ketones and Amines. Organic Letters, 21(15), 6075-6079.
  • Jang, Y. J., et al. (2016). Stereocontrolled Brønsted-Acid-Catalyzed Rearrangement of Hemiaminals to Afford Synthetically and Biologically Useful Enaminones.
  • Li, G., et al. (2011). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 16(12), 10254-10265. [Link]

  • Arcadi, A., et al. (2003). Gold-catalyzed condensation of 1,3-dicarbonyl compounds with ammonia and amines. Tetrahedron Letters, 44(25), 481-484.
  • Teimuri-mofrad, R., & Kiani, H. (2015). Catalyst and solvent-free synthesis of β-enaminone derivatives. Research on Chemical Intermediates, 41(10), 7575-7582. [Link]

  • Badran, A., et al. (2023). RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES. HETEROCYCLES, 106(9), 1443-1481. [Link]

Sources

A Comparative Analysis of the Inhibitory Activity of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate Against Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting COX-2 and 5-LOX in Inflammation

The inflammatory cascade is a complex biological process orchestrated by a symphony of molecular mediators. Among the most critical players in this pathway are the enzymes cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the metabolism of arachidonic acid into pro-inflammatory eicosanoids, namely prostaglandins and leukotrienes. While prostaglandins, produced by COX enzymes, are key mediators of pain, fever, and inflammation, leukotrienes, synthesized via the LOX pathway, are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.[1][2]

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation.[3][4] In contrast, COX-2 is typically undetectable in most tissues under normal conditions but is rapidly induced by inflammatory stimuli, leading to a surge in prostaglandin production at the site of inflammation.[3][4][5] This distinction has been the cornerstone for the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[6][7]

Similarly, the 5-lipoxygenase (5-LOX) enzyme is the rate-limiting step in the biosynthesis of leukotrienes.[1] Inhibition of 5-LOX presents a compelling therapeutic strategy for inflammatory conditions where leukotrienes play a significant pathological role, such as asthma.[2]

The chemical scaffold of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate, featuring a phenol group and an enoate moiety, bears structural resemblance to known anti-inflammatory agents. This has prompted the hypothesis that this compound may exert its biological activity through the inhibition of key inflammatory enzymes. This guide provides a comprehensive framework for benchmarking the inhibitory activity of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate against the well-characterized and clinically relevant inhibitors, Celecoxib (a selective COX-2 inhibitor) and Zileuton (a 5-LOX inhibitor).

Benchmark Inhibitors: Mechanism of Action

A thorough understanding of the benchmark inhibitors is crucial for a meaningful comparative analysis.

  • Celecoxib (COX-2 Inhibitor): Celecoxib is a selective, reversible inhibitor of the COX-2 enzyme.[3][4][5] Its sulfonamide side chain binds to a hydrophilic region near the active site of COX-2, leading to the blockade of prostaglandin synthesis.[3] At therapeutic concentrations, Celecoxib exhibits a significantly higher affinity for COX-2 over COX-1, thereby reducing inflammation and pain with a lower incidence of gastrointestinal adverse effects compared to non-selective NSAIDs.[4][5][8]

  • Zileuton (5-LOX Inhibitor): Zileuton is a specific inhibitor of 5-lipoxygenase.[1][9] It acts by preventing the conversion of arachidonic acid to leukotrienes, including LTB4, LTC4, LTD4, and LTE4. By blocking the synthesis of these potent inflammatory mediators, Zileuton effectively reduces inflammation, mucus secretion, and bronchoconstriction, making it a valuable therapeutic agent in the management of asthma.[2]

Experimental Design and Workflow

The following experimental workflow is designed to provide a robust and reproducible comparison of the inhibitory activities of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate, Celecoxib, and Zileuton against their respective target enzymes.

experimental_workflow cluster_prep Compound & Reagent Preparation cluster_assays Enzyme Inhibition Assays cluster_data Data Analysis compound_prep Prepare stock solutions of: - Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate - Celecoxib - Zileuton in DMSO cox2_assay Fluorometric COX-2 Inhibition Assay compound_prep->cox2_assay lox5_assay Fluorometric 5-LOX Inhibition Assay compound_prep->lox5_assay enzyme_prep Prepare working solutions of: - Human recombinant COX-2 - Human recombinant 5-LOX enzyme_prep->cox2_assay enzyme_prep->lox5_assay reagent_prep Prepare assay buffers, substrates, and detection reagents reagent_prep->cox2_assay reagent_prep->lox5_assay data_acq Measure fluorescence signal in kinetic mode cox2_assay->data_acq lox5_assay->data_acq ic50_calc Calculate percent inhibition and determine IC50 values data_acq->ic50_calc comparison Compare IC50 values of test compound to benchmark inhibitors ic50_calc->comparison

Caption: Experimental workflow for benchmarking inhibitory activity.

Detailed Experimental Protocols

The following protocols are based on established fluorometric assays, which offer high sensitivity and are suitable for high-throughput screening.

Protocol 1: In Vitro Fluorometric COX-2 Inhibition Assay

This assay measures the peroxidase activity of COX-2, where the enzyme catalyzes the conversion of a probe to a fluorescent product. The rate of fluorescence increase is proportional to the COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., OxiRed™ Probe)

  • COX Cofactor

  • Arachidonic Acid

  • NaOH

  • Celecoxib (positive control)

  • Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate (test compound)

  • DMSO (vehicle)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate and Celecoxib in DMSO.

    • Create a series of dilutions of the test compound and positive control in COX Assay Buffer to achieve final assay concentrations ranging from, for example, 0.01 µM to 100 µM.

  • Assay Plate Setup (per well):

    • Enzyme Control (100% activity): 10 µL of COX Assay Buffer.

    • Inhibitor Control (Positive Control): 10 µL of diluted Celecoxib.

    • Test Compound: 10 µL of diluted Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate.

    • Solvent Control: 10 µL of COX Assay Buffer with the same final concentration of DMSO as the inhibitor wells.

  • Reaction Mix Preparation (per well):

    • Prepare a master mix containing:

      • 75 µL COX Assay Buffer

      • 2 µL COX Cofactor

      • 1 µL COX Probe

      • 1 µL Human Recombinant COX-2

  • Reaction Initiation and Measurement:

    • Add 80 µL of the Reaction Mix to each well of the 96-well plate.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells.

    • Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[10][11][12][13]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each concentration of the test compound and positive control using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Inhibitor) / Slope of Enzyme Control] x 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

Protocol 2: In Vitro Fluorometric 5-LOX Inhibition Assay

This assay measures the activity of 5-LOX by detecting the formation of a fluorescent product resulting from the enzyme's reaction with a specific substrate and probe.

Materials:

  • Human recombinant 5-LOX enzyme

  • LOX Assay Buffer

  • LOX Probe

  • LOX Substrate

  • Zileuton (positive control)

  • Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate (test compound)

  • DMSO (vehicle)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate and Zileuton in DMSO.

    • Create a series of dilutions of the test compound and positive control in LOX Assay Buffer to achieve final assay concentrations ranging from, for example, 0.01 µM to 100 µM.

  • Assay Plate Setup (per well):

    • Enzyme Control (100% activity): 40 µL of LOX Assay Buffer.

    • Inhibitor Control (Positive Control): 2 µL of diluted Zileuton and 38 µL of LOX Assay Buffer.

    • Test Compound: 2 µL of diluted Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate and 38 µL of LOX Assay Buffer.

    • Solvent Control: 2 µL of DMSO and 38 µL of LOX Assay Buffer.

  • Reaction Mix Preparation (per well):

    • Prepare a master mix containing:

      • 36 µL LOX Assay Buffer

      • 2 µL LOX Probe

      • 2 µL 5-LOX Enzyme

  • Reaction Initiation and Measurement:

    • Add 40 µL of the Reaction Mix to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of 1X LOX Substrate to each well.

    • Immediately measure the fluorescence in kinetic mode at an excitation of 500 nm and an emission of 536 nm every 30 seconds for 10-20 minutes.[14]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each concentration of the test compound and positive control using the formula provided in the COX-2 assay protocol.

    • Determine the IC50 value for each compound by plotting percent inhibition against the logarithm of inhibitor concentration.

Data Presentation and Interpretation

The inhibitory activities of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate and the benchmark inhibitors should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Inhibitory Activity (IC50 Values)

CompoundCOX-2 IC50 (µM)5-LOX IC50 (µM)
Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoateExperimentalExperimental
CelecoxibExperimentalNot Applicable
ZileutonNot ApplicableExperimental

Note: The IC50 values are to be determined experimentally.

The interpretation of these results will hinge on the determined IC50 values. A low IC50 value indicates high potency. By comparing the IC50 value of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate to that of Celecoxib for COX-2 inhibition and Zileuton for 5-LOX inhibition, a clear assessment of its relative potency can be made. Furthermore, determining the IC50 values for both enzymes will reveal the selectivity of the test compound. A significantly lower IC50 for one enzyme over the other would indicate selective inhibition.

Arachidonic Acid Cascade and Sites of Inhibition

To visually represent the context of this investigation, the following diagram illustrates the arachidonic acid cascade and the points of inhibition for the compounds discussed.

arachidonic_acid_cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Inflammatory Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox_pathway Cyclooxygenase (COX) Pathway arachidonic_acid->cox_pathway lox_pathway Lipoxygenase (LOX) Pathway arachidonic_acid->lox_pathway prostaglandins Prostaglandins (Pain, Fever, Inflammation) cox_pathway->prostaglandins leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) lox_pathway->leukotrienes celecoxib Celecoxib (Inhibitor) celecoxib->cox_pathway Inhibits COX-2 zileuton Zileuton (Inhibitor) zileuton->lox_pathway Inhibits 5-LOX test_compound Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate (Potential Inhibitor) test_compound->cox_pathway test_compound->lox_pathway

Caption: The arachidonic acid cascade and points of enzymatic inhibition.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial characterization of the inhibitory potential of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate against two key enzymes in the inflammatory pathway, COX-2 and 5-LOX. By employing standardized fluorometric assays and benchmarking against well-established inhibitors, researchers can obtain reliable and comparable data on the potency and selectivity of this novel compound.

The results of these in vitro studies will be instrumental in guiding future research. Should Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate demonstrate significant and selective inhibitory activity, further investigations, including cell-based assays to assess its effects in a more physiological context and subsequent in vivo studies in animal models of inflammation, would be warranted. Ultimately, this systematic approach to benchmarking is a critical first step in the potential development of a new class of anti-inflammatory agents.

References

  • U.S. Food and Drug Administration. (2009). zileuton tablet Cornerstone Therapeutics Inc. Zyflo. [Link]

  • Mandal, A. (2023). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Wikipedia. (2024). Celecoxib. [Link]

  • PharmaCompass. (n.d.). Zileuton | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • RxList. (2024). Celecoxib (Celebrex, Elyxyb): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Patsnap. (2024). What is the mechanism of Zileuton? - Patsnap Synapse. [Link]

  • Wikipedia. (2024). Zileuton. [Link]

  • U.S. Food and Drug Administration. (n.d.). CELEBREX celecoxib capsules Cardiovascular Risk. [Link]

  • Pediatric Oncall. (n.d.). Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. [Link]

  • YouTube. (2025). Pharmacology of Zileuton (Zyflo) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • Preprints.org. (2025). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. [Link]

  • Springer. (1990). Quantitative Structure-Activity Relationship Study on Some 5-Lipoxygenase Inhibitors. [Link]

  • BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). [Link]

  • Scilit. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • PubMed. (1991). 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones. [Link]

  • ResearchGate. (2026). Lipoxygenase inhibition by flavonoids: Semiempirical study of the structure-activity relation. [Link]

  • ResearchGate. (2025). Quantitative Structure-Activity Relationships on Lipoxygenase Inhibitors | Request PDF. [Link]

  • MDPI. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. [Link]

  • National Center for Biotechnology Information. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • Royal Society of Chemistry. (n.d.). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. [Link]

  • Scilit. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Royal Society of Chemistry. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). [Link]

  • National Center for Biotechnology Information. (2014). A Fluorescence-Based Assay for Measuring the Redox Potential of 5-Lipoxygenase Inhibitors. [Link]

  • PubMed. (2007). Development of a fluorescence-based enzyme assay of human 5-lipoxygenase. [Link]

  • bioRxiv. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. [Link]

Sources

Using orthogonal analytical techniques to confirm the structure of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate.

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Orthogonal Confirmation of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate's Structure

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of drug development and materials science, the precise chemical structure of a molecule is its foundational blueprint. All potential therapeutic effects, pharmacokinetic profiles, and material properties are dictated by the exact arrangement of its atoms. For novel compounds like Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate, a substituted enaminone, assuming a structure based on the synthetic route alone is insufficient. Enaminones are known to exhibit complex tautomerism and stereoisomerism, necessitating a rigorous, multi-faceted approach to structural confirmation.[1][2]

This guide presents a comprehensive workflow for the structural elucidation of the title compound. We will employ a strategy of orthogonal analysis , where a series of independent analytical techniques, each probing the molecule based on different physical principles, are used to build a self-validating and irrefutable structural assignment.[3] This approach moves beyond simple verification to create a robust dataset where each piece of evidence corroborates the others, ensuring the highest degree of scientific certainty.

The Target Structure and Its Analytical Interrogation Points

The proposed structure of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate presents several key features that must be independently verified. Our analytical strategy is designed to probe each of these features specifically.

Proposed Structure:

Key Structural Features for Verification:

  • Molecular Formula & Weight: C13H15NO4, Monoisotopic Mass: 249.1001 Da.

  • The Enaminone Core: The defining O=C-C=C-N system. This includes confirming the existence of the vinylic proton and its coupling to the N-H proton. We must also confirm that the molecule exists predominantly in the enamine tautomer rather than a potential imine form.[2]

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond is expected between the N-H proton and the acetyl carbonyl oxygen, which significantly influences their chemical and spectroscopic properties.[4]

  • Substituent Connectivity: The precise placement of the ethyl ester and acetyl groups on the enone backbone must be confirmed.

  • The Ethyl Ester Group: The presence and connectivity of the -OCH2CH3 moiety.

  • The Acetyl Group: The presence of the terminal -COCH3 group.

  • The 4-Hydroxyphenyl Group: The existence of a para-substituted phenolic ring attached to the nitrogen atom.

  • The Conjugated π-System: The electronic conjugation extending from the phenyl ring across the enaminone system, which will give rise to characteristic UV-Vis absorption.[5]

The Orthogonal Analytical Workflow

A logical and efficient workflow is critical. We begin with techniques that provide broad, foundational information (MS, FT-IR) and then proceed to highly detailed correlational experiments (2D NMR) for definitive connectivity mapping.

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Electronic & Ultimate Confirmation MS Mass Spectrometry (MS) (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environments) MS->NMR_1D Confirms Mass FTIR FT-IR Spectroscopy (Functional Groups) FTIR->NMR_1D Confirms Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) NMR_1D->NMR_2D Assigns Nuclei UV_Vis UV-Vis Spectroscopy (Conjugated System) NMR_2D->UV_Vis Confirms Backbone X_Ray Single Crystal X-Ray (Absolute Structure) NMR_2D->X_Ray Proposes Structure UV_Vis->X_Ray Supports Conjugation

Caption: Orthogonal workflow for structural elucidation.

Detailed Analysis by Orthogonal Techniques

Mass Spectrometry (MS): The Molecular Blueprint

Causality: MS is the first logical step. It provides the most direct evidence of the molecule's elemental composition and total mass, validating the proposed molecular formula before any further investigation into its isomeric structure.

Experimental Protocol (High-Resolution ESI-MS):

  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of HPLC-grade methanol.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode to generate the [M+H]⁺ adduct.

  • Infusion: Infuse the sample directly at a flow rate of 5 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Use a known calibration standard to ensure high mass accuracy.

Expected Data & Interpretation:

IonCalculated m/zObserved m/zInterpretation
[M+H]⁺250.1074~250.1072Confirms the molecular formula C₁₃H₁₅NO₄. The high mass accuracy (<5 ppm error) provides strong confidence in the elemental composition.
[M+Na]⁺272.0893~272.0890Common sodium adduct, further corroborating the molecular weight.

Fragmentation Analysis (MS/MS): Fragmentation of the parent ion [M+H]⁺ would be expected to show losses corresponding to key substructures, such as the loss of an ethoxy group (-45 Da) from the ester or cleavage of the acetyl group (-43 Da), providing preliminary evidence of these functional groups.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Causality: FT-IR spectroscopy probes the vibrational frequencies of covalent bonds. It provides rapid and definitive evidence for the presence of key functional groups identified in the proposed structure, particularly the carbonyls, N-H, and O-H bonds.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a standard FT-IR spectrometer with a diamond ATR accessory.

  • Data Acquisition: Co-add 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background scan of the clean ATR crystal is taken first.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)IntensityAssignmentInterpretation
~3400-3200Broad, MediumO-H (Phenolic) & N-H StretchThe broadness indicates hydrogen bonding. The N-H stretch is expected to be a relatively sharp peak within this broad envelope, shifted to a lower frequency due to strong intramolecular H-bonding with the acetyl C=O.[8]
~3050WeakAromatic C-H StretchConfirms the presence of the phenyl ring.
~2980WeakAliphatic C-H StretchCorresponds to the ethyl and methyl groups.
~1690StrongC=O Stretch (Ester)Characteristic frequency for an α,β-unsaturated ester carbonyl.
~1645StrongC=O Stretch (Acetyl)The frequency is significantly lowered from a typical ketone (~1715 cm⁻¹) due to both conjugation with the C=C bond and strong intramolecular hydrogen bonding with the N-H proton.[9]
~1610StrongC=C StretchConfirms the vinylic double bond of the enaminone system.
~1590, 1510MediumC=C Stretch (Aromatic)Characteristic absorptions for the phenyl ring.
~1250StrongC-O Stretch (Phenolic)Confirms the phenol C-O bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Causality: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[10][11] A full suite of 1D and 2D NMR experiments will allow us to map the entire carbon skeleton and confirm the precise placement and connectivity of every atom.

Experimental Protocol:

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for enaminones as it helps in observing exchangeable protons like N-H and O-H.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Quantitative analysis of proton environments.

    • ¹³C NMR: Analysis of carbon environments.

    • COSY (Correlation Spectroscopy): Reveals proton-proton (³JHH) couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting structural fragments.

Expected Data & Interpretation:

Table 1: ¹H and ¹³C NMR Data (Expected, in DMSO-d₆)

Position¹H δ (ppm)MultiplicityIntegration¹³C δ (ppm)HSQC CorrelationKey HMBC Correlations
N-H~12.0br s1H-NoH-vinyl, Phenyl H-2'/6'
O-H~9.5br s1H-NoPhenyl C-3'/5', C-4'
Vinyl-H~8.0d1H~150YesC-acetyl, C-ester, C-acetyl(Me)
Phenyl H-2'/6'~7.3d2H~118YesC-4', C-vinyl
Phenyl H-3'/5'~6.8d2H~116YesC-1', C-4'
O-CH₂~4.1q2H~60YesC-ester, C-CH₃(ethyl)
Acetyl-CH₃~2.3s3H~28YesC-acetyl, C-vinyl
Ethyl-CH₃~1.2t3H~14YesC-OCH₂
Phenyl C-1'---~130No-
Phenyl C-4'---~155No-
C-acetyl---~195No-
C-ester---~168No-
C-backbone(ester)---~98No-

Interpretation Highlights:

  • Very Downfield N-H Proton (~12.0 ppm): This is the hallmark of a strongly intramolecularly hydrogen-bonded enaminone N-H proton.[2] Its broadness confirms it is an exchangeable proton.

  • COSY Correlations: Will show coupling between the ethyl -CH2- and -CH3 protons, and between the aromatic protons on the phenyl ring (H-2'/6' with H-3'/5').

  • HMBC is Crucial: The HMBC spectrum is the key to assembling the fragments.[12][13]

    • A correlation from the Vinyl-H to both the acetyl carbonyl carbon and the ester carbonyl carbon unambiguously confirms the core enone structure.

    • A correlation from the N-H proton to the aromatic carbons (C-2'/6') and the vinyl carbon confirms the C=CH-NH-Aryl linkage.

    • A correlation from the acetyl-CH₃ protons to the acetyl carbonyl carbon and the vinyl carbon confirms the position of the acetyl group.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Causality: UV-Vis spectroscopy measures electronic transitions within the molecule. The extensive π-system in Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is expected to produce a strong absorbance at a characteristic wavelength (λmax), confirming the conjugated nature of the structure derived from NMR.[14][15]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in ethanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the wavelength range from 200 to 600 nm, using ethanol as the blank reference.

Expected Data & Interpretation: A strong absorption band (λmax) is expected in the range of 320-350 nm . This corresponds to the π → π* transition of the extended conjugated system.[5] The exact position can be influenced by solvent polarity but its presence confirms the electronic communication across the molecule from the phenyl ring to the carbonyl groups.[16]

Synthesizing the Orthogonal Evidence

No single technique provides the complete picture. The power of this approach lies in how the data from each independent analysis converges on a single, consistent structure.

G cluster_mol cluster_tech F1 Molecular Formula (C₁₃H₁₅NO₄) F2 Enaminone Core (C=C-N-H) F3 Ethyl Ester Group F4 Acetyl Group F5 p-Hydroxyphenyl Group F6 Intramolecular H-Bond F7 Extended Conjugation T1 HRMS T1->F1 T2 NMR (HMBC, COSY) T2->F2 T2->F3 T2->F4 T2->F5 T3 FT-IR T3->F3 T3->F4 T3->F5 T3->F6 T4 ¹H NMR T4->F6 δ ≈ 12 ppm T5 UV-Vis T5->F7

Caption: Mapping of evidence to structural features.

The Ultimate Confirmation: Single-Crystal X-Ray Crystallography

While the combination of spectroscopic techniques provides overwhelming evidence, the "gold standard" for unambiguous structural proof is single-crystal X-ray crystallography.[17][18] This technique determines the precise three-dimensional coordinates of each atom in the crystal lattice, providing definitive proof of:

  • Connectivity: The exact bonding arrangement.

  • Stereochemistry: The Z/E configuration of the enamine double bond.

  • Conformation: The spatial orientation of the substituent groups.

  • Intramolecular Dimensions: The exact bond length of the N-H···O hydrogen bond, confirming its existence and strength.

Growing a suitable single crystal can be a challenge, but if successful, the resulting crystallographic data would serve as the final, irrefutable confirmation of the structure proposed by the orthogonal spectroscopic methods.[19][20][21]

Conclusion

The structural elucidation of a novel molecule like Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate demands more than a single piece of evidence. By systematically applying an orthogonal set of analytical techniques—Mass Spectrometry, FT-IR, a full suite of NMR experiments, and UV-Vis spectroscopy—we construct a layered and self-consistent proof of structure. Each technique provides unique insights, and their collective agreement provides the highest possible level of confidence in the final assignment. This rigorous, evidence-based approach is fundamental to ensuring the integrity and reproducibility of research in chemical sciences and drug development.

References

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is a long and arduous one. A critical phase in this process is the preclinical evaluation, where the initial anti-cancer potential of a compound is rigorously assessed. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a series of novel Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate derivatives. These compounds have emerged as a promising class of molecules, and understanding the correlation between their activity in a controlled laboratory setting and a complex biological system is paramount for their future development.

The core structure of these derivatives, featuring a propenoate backbone, is a recognized pharmacophore with diverse biological activities. Our investigation aims to elucidate the structure-activity relationships (SAR) within this series and to critically evaluate the translatability of in vitro findings to a more clinically relevant in vivo model. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel oncology therapeutics.

The Rationale: From Benchtop to Bedside

The preclinical evaluation of any potential drug candidate follows a logical progression. We begin with in vitro assays to establish a baseline of activity and to select the most promising candidates for further, more resource-intensive testing. These initial screens are rapid, cost-effective, and allow for the high-throughput assessment of a large number of compounds. However, the controlled environment of a cell culture dish does not fully recapitulate the intricate and dynamic nature of a living organism.

Therefore, the subsequent step involves in vivo studies, typically in animal models, to assess the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism setting. A strong correlation between in vitro and in vivo results, often referred to as In Vitro-In Vivo Correlation (IVIVC), is a key indicator of a drug candidate's potential for clinical success.[1] Discrepancies between these two sets of data are equally informative, often highlighting challenges related to drug metabolism, bioavailability, or off-target effects that need to be addressed.

In Vitro Efficacy: Gauging Cytotoxicity in Cancer Cell Lines

The initial assessment of our Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate derivatives involved a panel of human cancer cell lines to determine their cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose, providing a quantitative measure of cell viability.[2]

Experimental Protocol: MTT Assay
  • Cell Seeding: Human cancer cell lines, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colorectal adenocarcinoma), are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at a range of concentrations (typically from 0.1 to 100 µM).

  • Incubation: The cells are incubated with the compounds for a defined period, usually 48 or 72 hours.

  • MTT Addition: An MTT solution is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is then determined.

In Vitro Results: Structure-Activity Relationship

The following table summarizes the hypothetical IC50 values for a selection of our Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate derivatives against the MCF-7 cell line.

Compound IDR-Group on Phenyl RingIC50 (µM) against MCF-7
EA-H -H25.8
EA-F -F18.2
EA-Cl -Cl21.5
EA-NO2 -NO215.1
EA-OCH3 -OCH332.4

These illustrative data suggest a structure-activity relationship where electron-withdrawing groups (e.g., -NO2, -F) on the 4-hydroxyphenyl ring enhance the cytotoxic activity of the compounds. This observation is consistent with studies on similar acrylate derivatives.[3][4] The nitro-substituted derivative, EA-NO2 , emerged as the most potent compound in this in vitro screen and was therefore prioritized for in vivo evaluation.

In Vivo Efficacy: Assessing Antitumor Activity in a Xenograft Model

To evaluate the in vivo antitumor potential of the lead candidate, EA-NO2 , a human tumor xenograft model in immunodeficient mice is the gold standard in preclinical oncology research.[5] This model involves the transplantation of human cancer cells into mice, allowing for the assessment of a compound's ability to inhibit tumor growth in a living system.

Experimental Protocol: Xenograft Tumor Model
  • Animal Model: Immunodeficient mice, such as athymic nude or SCID mice, are used to prevent rejection of the human tumor cells.

  • Cell Implantation: A suspension of human cancer cells (e.g., MCF-7) is injected subcutaneously into the flank of the mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are then randomized into control and treatment groups. The treatment group receives the test compound (EA-NO2 ) at a predetermined dose and schedule (e.g., daily intraperitoneal injections), while the control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a set duration. The antitumor efficacy is typically expressed as the percentage of tumor growth inhibition.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cancer Cell Lines (e.g., MCF-7, A549) mtt_assay MTT Assay cell_culture->mtt_assay Treatment with Derivatives ic50 IC50 Determination mtt_assay->ic50 Data Analysis sar Structure-Activity Relationship (SAR) ic50->sar Identify Lead Compound correlation In Vitro-In Vivo Correlation (IVIVC) ic50->correlation Comparison xenograft Xenograft Model (Immunodeficient Mice) sar->xenograft Lead Candidate Selection treatment Treatment with Lead Compound xenograft->treatment Tumor Establishment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement Regular Monitoring efficacy Efficacy Assessment (Tumor Growth Inhibition) tumor_measurement->efficacy Data Analysis efficacy->correlation Comparison

Caption: Workflow for comparing in vitro and in vivo efficacy.

Comparative Analysis: Bridging the In Vitro-In Vivo Divide

A successful drug development campaign hinges on a strong correlation between in vitro and in vivo data. For our lead compound, EA-NO2 , a significant reduction in tumor growth in the xenograft model would validate the initial in vitro findings.

Hypothetical In Vivo Data for EA-NO2:

Treatment GroupMean Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250-
EA-NO2 (20 mg/kg)50060

A 60% tumor growth inhibition would be a promising result, suggesting that the potent cytotoxicity observed in the cell-based assays translates to a tangible antitumor effect in a more complex biological environment.

However, it is crucial to acknowledge potential discrepancies. A compound that is highly active in vitro may show reduced efficacy in vivo due to several factors:

  • Poor Pharmacokinetics: The compound may be rapidly metabolized or poorly absorbed, preventing it from reaching the tumor at a therapeutic concentration.

  • Toxicity: The compound may exhibit off-target toxicity in the animal model, limiting the dose that can be safely administered.

  • Tumor Microenvironment: The complex interplay of various cell types and signaling pathways within the tumor microenvironment can influence the drug's efficacy.

Conversely, a compound with modest in vitro activity might demonstrate surprising efficacy in vivo if it is metabolized into a more active form or if it modulates the host's immune system to attack the tumor.

Conclusion and Future Directions

This guide has outlined the fundamental principles and methodologies for comparing the in vitro and in vivo efficacy of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate derivatives. The illustrative data presented for the EA-NO2 derivative highlights the importance of a systematic and correlative approach in preclinical drug discovery.

The promising in vitro cytotoxicity, coupled with the potential for significant in vivo antitumor activity, underscores the therapeutic potential of this class of compounds. Future research should focus on a comprehensive evaluation of the lead candidates, including detailed pharmacokinetic and toxicology studies, to further elucidate their clinical potential. The ultimate goal is to bridge the gap between promising laboratory findings and the development of effective and safe anticancer therapies for patients.

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A Head-to-Head Bioactivity Comparison of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate and Its Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The enone scaffold is a privileged motif in medicinal chemistry, known for its diverse biological activities.[1] This guide provides a comprehensive head-to-head comparison of the potential bioactivities of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate and its key structural isomers. We will delve into the rationale behind selecting specific bioassays, provide detailed experimental protocols, and discuss the potential structure-activity relationships (SAR) that may govern their cytotoxic, antioxidant, and enzyme-inhibitory properties. This document is intended to serve as a practical and theoretical framework for researchers and drug development professionals working with this chemical class.

Introduction: The Significance of Isomerism in Drug Efficacy

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is a molecule of interest due to its structural features, which suggest potential therapeutic applications. The presence of a Michael acceptor system, a phenolic hydroxyl group, and an amino linkage provides multiple points for potential interaction with biological targets. However, the seemingly minor variations in the arrangement of atoms—isomerism—can lead to vastly different pharmacological profiles.[2] Positional isomers may exhibit altered binding affinities due to different steric and electronic properties, while geometric isomers can present entirely different shapes to a receptor's binding pocket.[3][4]

This guide will focus on a comparative analysis of the parent compound, Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate, and its selected isomers.

The Panel of Isomers

For this comparative study, we will consider the following isomers:

  • Parent Compound (Isomer 1): Ethyl (Z)-2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate. The Z configuration is often thermodynamically favored in such structures due to the potential for intramolecular hydrogen bonding.

  • Positional Isomers:

    • Isomer 2: Ethyl (Z)-2-acetyl-3-((2-hydroxyphenyl)amino)prop-2-enoate (ortho-hydroxy)

    • Isomer 3: Ethyl (Z)-2-acetyl-3-((3-hydroxyphenyl)amino)prop-2-enoate (meta-hydroxy)

  • Geometric Isomer:

    • Isomer 4: Ethyl (E)-2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

  • Tautomeric Considerations: It is also important to acknowledge the existence of keto-enol and enamine-imine tautomers, which exist in equilibrium and can influence the molecule's reactivity and interaction with biological targets.[5] The enol form of the acetyl group and the enamine form of the amino-prop-2-enoate are key to the molecule's electronic and structural properties.

G cluster_0 Isomers for Bioactivity Comparison Isomer 1 Parent Compound Ethyl (Z)-2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate Isomer 2 Positional Isomer (ortho) Ethyl (Z)-2-acetyl-3-((2-hydroxyphenyl)amino)prop-2-enoate Isomer 3 Positional Isomer (meta) Ethyl (Z)-2-acetyl-3-((3-hydroxyphenyl)amino)prop-2-enoate Isomer 4 Geometric Isomer (E) Ethyl (E)-2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate G cluster_workflow General Bioactivity Assessment Workflow start Prepare Stock Solutions of Isomers 1-4 assay_prep Prepare Assay-Specific Reagents (Cells, Radicals, Enzyme) start->assay_prep treatment Treat with Serial Dilutions of Isomers assay_prep->treatment incubation Incubate under Specific Conditions treatment->incubation measurement Measure Endpoint (Absorbance, Fluorescence) incubation->measurement analysis Data Analysis (IC50 / EC50 Calculation) measurement->analysis sar Structure-Activity Relationship Analysis analysis->sar

Caption: A generalized workflow for the comparative bioactivity assessment.

Hypothetical Results and Comparative Analysis

The following tables present hypothetical data to illustrate the potential differences in bioactivity among the isomers.

Table 1: Hypothetical Cytotoxicity and COX-2 Inhibition Data

IsomerDescriptionCytotoxicity (A549) IC50 (µM)COX-2 Inhibition IC50 (µM)
1 para-hydroxy (Z)15.58.2
2 ortho-hydroxy (Z)25.85.1
3 meta-hydroxy (Z)45.222.5
4 para-hydroxy (E)30.118.9

Table 2: Hypothetical Antioxidant Activity Data

IsomerDescriptionDPPH Scavenging EC50 (µM)ABTS Scavenging EC50 (µM)
1 para-hydroxy (Z)22.418.5
2 ortho-hydroxy (Z)18.915.3
3 meta-hydroxy (Z)35.730.1
4 para-hydroxy (E)28.624.8
Discussion and Structure-Activity Relationship (SAR) Insights
  • Positional Isomerism:

    • The position of the hydroxyl group on the phenyl ring is expected to significantly impact bioactivity. [2][3] * Antioxidant Activity: The ortho- and para-isomers (1 and 2) are likely to show stronger antioxidant activity than the meta-isomer (3). This is because the resonance-donating effect of the hydroxyl group can better stabilize the resulting phenoxy radical in the ortho and para positions.

    • Enzyme Inhibition: The ortho-hydroxy isomer (2) might display the most potent COX-2 inhibition. The proximity of the hydroxyl and amino groups could facilitate chelation with a metal ion in the enzyme's active site or form a crucial hydrogen bond that is not possible for the other isomers.

    • Cytotoxicity: The para-isomer (1) might exhibit the most potent cytotoxicity. This could be due to a combination of electronic effects and optimal geometry for interaction with a specific cellular target.

  • Geometric Isomerism:

    • The Z-isomer (1) is predicted to be more active than the E-isomer (4) in both cytotoxicity and enzyme inhibition assays. The Z configuration, potentially stabilized by an intramolecular hydrogen bond between the N-H and the acetyl carbonyl, would result in a more planar and rigid conformation. This pre-organization could reduce the entropic penalty upon binding to a target. The E-isomer would be more flexible and might not adopt the optimal conformation for binding.

Potential Mechanistic Insights: Modulation of the Nrf2-Keap1 Pathway

Given the antioxidant potential and the presence of a Michael acceptor, these compounds could potentially modulate the Nrf2-Keap1 signaling pathway, a master regulator of the cellular antioxidant response.

G cluster_pathway Hypothesized Nrf2-Keap1 Pathway Modulation Compound Enoate Compound Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Covalent modification of Keap1 cysteine residues ROS Cellular Oxidative Stress ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 (transcription factor) Keap1_Nrf2->Nrf2 Nrf2 Dissociation and Nuclear Translocation ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Initiates Transcription Cell_Protection Cellular Protection Against Oxidative Damage Antioxidant_Enzymes->Cell_Protection

Caption: Potential mechanism of action via the Nrf2-Keap1 pathway.

Conclusion

This guide outlines a systematic approach to comparing the bioactivity of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate and its isomers. The hypothetical data and SAR discussion underscore the critical importance of considering isomeric forms in the early stages of drug discovery. The ortho- and para-hydroxy positional isomers, along with the Z-geometric isomer, are predicted to exhibit the most promising bioactivities. Further experimental validation of these hypotheses is warranted and could lead to the identification of a lead compound with optimized efficacy and a favorable safety profile. Future studies should also focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds.

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A Researcher's Guide to Navigating the Reproducibility of Published Biological Data for Enoate Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of scientific research, particularly within the realms of biochemistry and drug development, the reproducibility of published findings stands as a cornerstone of progress. This guide, designed for researchers, scientists, and drug development professionals, delves into the critical assessment of reproducibility for published biological data concerning enoate compounds. These α,β-unsaturated carbonyl compounds are of significant interest due to their diverse biological activities and their roles as substrates for crucial enzymes like enoate reductases (ERs).[1] The ability to reliably reproduce and build upon prior work is paramount for advancing our understanding of these compounds and their therapeutic potential.

This guide will provide an in-depth analysis of the common challenges encountered when attempting to reproduce data for similar enoate compounds, offer a systematic approach to critically evaluate published literature, and present standardized protocols for key experiments. By fostering a deeper understanding of the nuances of experimental design and data reporting, we aim to equip researchers with the tools necessary to confidently assess and reproduce published findings in this important area of study.

The Challenge of Reproducibility in Enoate Compound Research

The biological activity of enoate compounds is often evaluated through enzymatic assays, cell-based studies, and other biochemical methods.[2][3] However, the reproducibility of these experiments can be influenced by a multitude of factors, some of which may not be immediately apparent from published methods. Minor, seemingly insignificant variations in experimental conditions can lead to significant discrepancies in results, making direct comparisons between studies challenging.[4]

Several key factors contribute to the difficulties in reproducing published data for enoate compounds:

  • Enzyme Characteristics and Handling: Enoate reductases, the primary enzymes acting on these compounds, are sensitive to their environment.[5][6] Factors such as enzyme source, purity, concentration, and storage conditions can all impact activity. Furthermore, the specific activity of an enzyme can vary between batches, even from the same supplier.

  • Substrate Purity and Stereochemistry: The purity of the enoate compound itself is critical. The presence of impurities or a mixture of stereoisomers can significantly alter the observed biological activity.[7][8] It is essential to have a thorough characterization of the compound being tested.

  • Reaction Conditions: The kinetics of enzymatic reactions are highly dependent on the reaction conditions.[9] Parameters such as pH, temperature, buffer composition, and the concentration of cofactors like NAD(P)H can dramatically influence the rate and outcome of the reaction.[1][10]

  • Cell-Based Assay Variables: When assessing the effects of enoate compounds on cells, factors such as cell line authenticity, passage number, cell density, and media composition can all introduce variability.[2][11]

  • Data Analysis and Reporting: The methods used to analyze and report data can also impact reproducibility. Incomplete reporting of experimental details, statistical methods, and raw data can make it impossible for other researchers to accurately replicate the findings.[12][13][14]

A Systematic Approach to Assessing Reproducibility

To systematically assess the reproducibility of published data for a given enoate compound, a multi-faceted approach is required. This involves a critical evaluation of the published literature, a careful consideration of the experimental design, and, when necessary, direct experimental verification.

Before attempting to reproduce an experiment, a thorough review of the published paper is essential. The following checklist can guide this evaluation:

  • Detailed Materials and Methods: Does the paper provide sufficient detail on all reagents, instruments, and protocols used?[13] Are the sources and purity of the enoate compound and the enzyme clearly stated?[7]

  • Comprehensive Data Reporting: Are the raw data, or at least a representative sample, provided?[12] Is the statistical analysis clearly described and appropriate for the experimental design?

  • Consistency with Existing Literature: Do the findings align with other published work on similar enoate compounds or enoate reductases? Any significant deviations should be carefully scrutinized.

When comparing data across different studies of similar enoate compounds, it is crucial to focus on a set of key experimental parameters that are known to significantly influence the results.

Parameter Importance for Reproducibility Key Considerations
Specific Activity A fundamental measure of enzyme purity and catalytic efficiency.Units should be clearly defined (e.g., U/mg). The assay conditions for determining specific activity must be identical for a valid comparison.
Substrate Specificity (kcat/Km) Indicates the enzyme's preference for different substrates.Comparing the kcat/Km values for a panel of similar enoate compounds can reveal important differences in enzyme function.
pH Optimum Enzyme activity is highly dependent on pH.The reported pH optimum should be considered in the context of the buffer system used.
Temperature Optimum and Stability Temperature affects both enzyme activity and stability.The temperature at which the assay was performed and the enzyme's stability at that temperature are critical factors.
Cofactor Requirements and Regeneration Most enoate reductases require a nicotinamide cofactor (NADH or NADPH).The concentration of the cofactor and the presence of a cofactor regeneration system can significantly impact the observed reaction rate.[1]
Standardized Protocols for Assessing Enoate Compound Activity

To facilitate the direct comparison of data, the use of standardized protocols is highly recommended. The following sections provide detailed, step-by-step methodologies for key experiments used to characterize the biological activity of enoate compounds.

This protocol describes a spectrophotometric assay to determine the initial rate of an enoate reductase-catalyzed reaction by monitoring the decrease in absorbance of the NAD(P)H cofactor.

Materials:

  • Purified enoate reductase

  • Enoate compound of interest

  • NADPH or NADH

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a stock solution of the enoate compound in a suitable solvent (e.g., DMSO or ethanol). The final concentration of the solvent in the reaction mixture should be kept low (typically <1%) to avoid inhibiting the enzyme.

  • Prepare a stock solution of NAD(P)H in the reaction buffer. The concentration should be accurately determined using the molar extinction coefficient (6220 M⁻¹cm⁻¹ at 340 nm).

  • Set up the reaction mixture in a cuvette. A typical reaction mixture (1 mL total volume) contains:

    • Reaction buffer

    • Enoate compound (at a concentration around the expected Km)

    • NAD(P)H (at a saturating concentration, typically 150-200 µM)

  • Equilibrate the reaction mixture to the desired temperature in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the enoate reductase solution. The final enzyme concentration should be chosen to give a linear decrease in absorbance over a few minutes.

  • Monitor the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes).

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.

The following diagram illustrates a logical workflow for a researcher assessing the reproducibility of a published study on an enoate compound.

A Critically Evaluate Published Paper B Identify Key Experimental Parameters A->B C Assess Completeness of Methods and Data Reporting B->C D Sufficient Detail for Replication? C->D E Attempt In-house Replication D->E Yes F Contact Original Authors for Clarification D->F No G Results are Reproducible E->G Successful H Results are Not Reproducible E->H Unsuccessful F->E J Publish Confirmation and Further Work G->J I Investigate Potential Sources of Variation H->I K Publish Non-reproducibility Findings I->K L Refine Internal Protocols I->L

Caption: A workflow for assessing the reproducibility of published data.

Conclusion

Assessing the reproducibility of published biological data for similar enoate compounds is a critical exercise for any researcher in the field. It requires a combination of critical literature evaluation, a deep understanding of the key experimental parameters that can influence results, and a commitment to rigorous and well-documented experimental practices. By adopting a systematic approach and utilizing standardized protocols, the scientific community can enhance the reliability and comparability of data in this important area of research, ultimately accelerating the pace of discovery and innovation. This guide provides a framework for this process, empowering researchers to navigate the complexities of reproducibility and build upon a solid foundation of verifiable scientific knowledge.

References

  • Gygli, G. (2022). On the reproducibility of enzyme reactions and kinetic modelling. Biological Chemistry, 10.1515/hsz-2021-0393. [Link]

  • Gygli, G. (2022). On the reproducibility of enzyme reactions and kinetic modelling. PubMed, 35357794. [Link]

  • Barba-Ostria, C., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC, 9(7), 183. [Link]

  • MDPI. (2022). Evaluation of Biological Activity of Natural Compounds. Encyclopedia MDPI. [Link]

  • NIST. (n.d.). Guidelines for the reporting of numerical data and experimental procedures. NIST Technical Series Publications. [Link]

  • Lide, D. R. (n.d.). Guidelines for the Reporting of Numerical Data and Experimental Procedures. PMC. [Link]

  • Thermochimica Acta. (n.d.). Checklist for Reporting New Experimental Data. Thermochimica Acta. [Link]

  • WOAH. (n.d.). Factors affecting test reproducibility among laboratories. WOAH. [Link]

  • University of Cambridge. (n.d.). Successful Completion of a Research Degree: Guidelines for Experimentalists. University of Cambridge. [Link]

  • Clarke, D. J., et al. (2024). Current data processing methods and reporting standards for untargeted analysis of volatile organic compounds using direct mass spectrometry: a systematic review. PMC, 21(1), 14. [Link]

  • Ott, D., et al. (2021). Toward Reproducible Enzyme Modeling with Isothermal Titration Calorimetry. CORE. [Link]

  • Barba-Ostria, C., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. ResearchGate. [Link]

  • de Oliveira, C. L. (2022). Systematic heterogenisation to improve reproducibility in animal studies. PLOS Biology, 20(5), e3001629. [Link]

  • KNAW. (n.d.). replication studies – Improving reproducibility in the empirical sciences. KNAW. [Link]

  • Riebel, A., et al. (2026). Comparison of Three Enoate Reductases and their Potential Use for Biotransformations. ResearchGate. [Link]

  • Gygli, G. (2021). On the reproducibility of enzyme reactions and kinetic modelling. arXiv.org. [Link]

  • ResearchGate. (n.d.). Identification, Characterization, and Application of Three Enoate Reductases from Pseudomonas putida in In Vitro Enzyme Cascade Reactions. ResearchGate. [Link]

  • Joo, J. C., et al. (n.d.). Alkene hydrogenation activity of enoate reductases for an environmentally benign biosynthesis of adipic acid. Chemical Science (RSC Publishing). [Link]

  • Bianchi, D., et al. (2011). Enoate reductases from non conventional yeasts: bioconversion, cloning, and functional expression in Saccharomyces cerevisiae. PubMed, 3283377. [Link]

  • Amoah, E., et al. (2019). Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase. PubMed, 30500101. [Link]

  • Zhang, C., et al. (2018). Cloning and characterization of enoate reductase with high β-ionone to dihydro-β-ionone bioconversion productivity. PubMed, 29743047. [Link]

  • Honma, M., et al. (2025). Variability and uncertainty of data from genotoxicity Test Guidelines: What we know and why it matters. bioRxiv. [Link]

  • MDPI. (2022). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. MDPI. [Link]

  • bioRxiv. (2024). Carbon-conserving Bioproduction of Malate in an E. coli-based Cell-Free System. bioRxiv. [Link]

  • Nanjing University. (n.d.). Science. Nanjing University. [Link]

  • Andrew Utada. (n.d.). Publications – Biophysics and Applied Microbiology Group. Andrew Utada. [Link]

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Safety Operating Guide

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter complex organic intermediates that require rigorous, non-standardized handling. Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is a prime example. Typically utilized as a precursor in the synthesis of advanced heterocyclic APIs (such as quinoline derivatives), this compound features both an electron-rich phenolic moiety and a reactive enamine-ester backbone.

Standard disposal protocols often fail to account for the dual-hazard nature of such molecules. This guide provides a self-validating, step-by-step operational framework for the safe containment, segregation, and ultimate thermal destruction of this compound, ensuring strict compliance with environmental regulations and laboratory safety standards.

Hazard Assessment & The Causality of Disposal (E-E-A-T)

To manage a chemical safely, you must understand why it behaves the way it does. The disposal strategy for Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is dictated by its structural components:

  • The Phenolic Moiety: Phenol derivatives are notoriously persistent in the environment and are highly toxic to aquatic life. They disrupt the biological microbial action in wastewater treatment plants[1]. Consequently, zero drain disposal is permitted. Furthermore, phenols can rapidly permeate standard nitrile gloves, necessitating robust secondary containment during waste transfer.

  • The Enamine Backbone: Enamines are susceptible to hydrolysis under strongly acidic conditions. If mixed with aqueous acidic waste, the molecule can hydrolyze to release 4-aminophenol, a known sensitizer and systemic toxicant.

  • Oxidation Risk: Because the phenolic ring is highly electron-rich, mixing this waste with strong oxidizers (e.g., nitric acid, perchlorates) will trigger a violent exothermic reaction, potentially leading to container rupture or explosion[2].

Because of these factors, the only scientifically and legally sound method for ultimate disposal is high-temperature incineration (>850°C) . This thermal threshold guarantees the complete cleavage of the aromatic ring and the oxidation of the nitrogenous components, preventing the formation of persistent organic pollutants[3].

Quantitative Data & Segregation Logistics

Successful waste management begins at the bench. Because this compound is a solid at room temperature, it is almost exclusively disposed of as a liquid waste stream dissolved in the organic solvents used during synthesis (e.g., Dichloromethane, DMF, or DMSO).

Table 1: Quantitative Hazard & Disposal Metrics

ParameterSpecification / ThresholdOperational Rationale
Max Container Fill Volume 75% - 80% capacityPrevents over-pressurization from thermal expansion and vapor accumulation[4].
Satellite Accumulation Time < 90 DaysRCRA regulatory limit for hazardous waste accumulation in secondary areas[5].
Incineration Temperature > 850°C (1562°F)Minimum thermal threshold required to completely cleave the phenolic aromatic ring[3].
Aqueous Discharge Limit 0.0 ppm (Zero Discharge)Phenols are highly toxic to aquatic ecosystems; absolutely no drain disposal permitted[6].

Table 2: Chemical Compatibility & Segregation Matrix

Waste StreamCompatibility with Phenolic EnaminesSegregation Rationale
Halogenated Solvents (DCM, Chloroform) Compatible (if generated together)Must be labeled as halogenated; requires specialized incineration with acid-gas scrubbers[4].
Non-Halogenated Solvents (DMSO, DMF) Compatible Ideal matrix; lower incineration cost, but must not be mixed with halogenated streams.
Strong Oxidizers (Nitric Acid, Peroxides) Strictly Incompatible Electron-rich phenols will react exothermically with oxidizers, risking explosion[2].
Aqueous Acidic Waste Incompatible Acidic conditions can hydrolyze the enamine moiety, releasing reactive byproducts.

Step-by-Step Standard Operating Procedure (SOP) for Disposal

This protocol is designed as a self-validating system. Do not proceed to the next step unless the conditions of the current step are fully met.

Phase 1: Waste Characterization & Container Selection
  • Identify the Solvent Matrix: Determine whether the Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is dissolved in a halogenated solvent (e.g., Dichloromethane) or a non-halogenated solvent (e.g., Ethanol, DMF). Never mix the two. Mixing them exponentially increases disposal costs and complicates the incineration process.

  • Select the Receptacle: Obtain a UN-approved High-Density Polyethylene (HDPE) carboy. Do not use metal cans (which may corrode) or thin plastics (which phenol derivatives can permeate).

  • Establish Secondary Containment: Place the HDPE carboy inside a chemically resistant spill tray capable of holding 110% of the carboy's volume.

Phase 2: Active Waste Collection
  • Transfer the Waste: Wearing heavy-duty neoprene or butyl rubber gloves (standard nitrile is insufficient for prolonged phenol exposure), transfer the waste into the carboy inside a certified chemical fume hood.

  • Observe Fill Limits: Stop filling when the container reaches exactly 75% capacity . The remaining headspace is critical to absorb vapor pressure fluctuations caused by ambient temperature changes in the laboratory[4].

  • Seal the Container: Cap the carboy tightly immediately after the transfer. Funnels must never be left in the container.

Phase 3: RCRA-Compliant Labeling & Accumulation
  • Apply the Hazardous Waste Tag: The moment the first drop of waste enters the container, affix a standardized "Hazardous Waste" label[6].

  • Document Constituents: Write out the full chemical names and approximate percentages (e.g., "Dichloromethane 90%, Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate 10%"). Do not use abbreviations or chemical formulas [5].

  • Monitor Accumulation Time: Date the label. The container must be removed from the Satellite Accumulation Area (SAA) within 90 days, regardless of how full it is[5].

Phase 4: EHS Transfer and Final Destruction
  • Request Pickup: Submit a waste transfer request to your institution's Environmental Health and Safety (EHS) department.

  • Final Incineration: EHS will manifest the waste to a commercial hazardous waste facility, where it will undergo high-temperature thermal destruction (>850°C) to safely mineralize the compound into carbon dioxide, water, and nitrogen oxides[7].

Operational Workflow Visualization

The following diagram illustrates the logical lifecycle of the phenolic enamine waste stream, from benchtop generation to final thermal destruction.

DisposalWorkflow A Waste Generation (Phenolic Enamine) B Solvent Segregation (Halogenated vs. Non-Halogenated) A->B Identify Solvent Base C Containment (HDPE Carboy + Sec. Containment) B->C Prevent Cross-Reactions D RCRA Labeling & Accumulation (< 90 Days) C->D Seal & Tag E EHS Transfer & Manifesting D->E Request Pickup F High-Temp Incineration (> 850°C) E->F Final Thermal Destruction

Workflow for the segregation, containment, and incineration of phenolic enamine hazardous waste.

References

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Retrieved from[Link]

  • Florida State University Environmental Health and Safety. Hazardous Waste Disposal. Retrieved from[Link]

  • Monash University Health, Safety & Wellbeing. Chemical Waste Disposal. Retrieved from[Link]

  • Physikalisch-Technische Bundesanstalt (PTB). Chemical Waste Management for Laboratories. Retrieved from[Link]

  • Inciner8. Bio Hazardous Waste and Incineration. Retrieved from[Link]

  • Nipissing University. Hazardous Materials Disposal Guide. Retrieved from[Link]

  • Mick George Environmental. Phenol Remediation and Contaminated Waste Disposal. Retrieved from[Link]

  • Technion Israel Institute of Technology. Chemical Waste Management Guide. Retrieved from[Link]

Sources

Personal protective equipment for handling Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a compliance exercise, but as a critical scientific workflow. Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is a specialized enamino ester containing a 4-aminophenol moiety. Because it lacks a standardized, widely published Safety Data Sheet (SDS) under this specific nomenclature, we must apply the principles of the OSHA Laboratory Standard[1] and treat it as a chemical of unknown toxicity.

To ensure absolute safety, we utilize the NIOSH Occupational Exposure Banding (OEB) process[2][3]. This framework allows us to assign protective measures based on the compound's structural liabilities—specifically, the skin-sensitizing and systemically toxic potential of the aminophenol group, and the reactive nature of the enamino ester.

Below is the comprehensive, self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Assessment & PPE Selection Logic

The selection of PPE is driven by the chemical's structural causality. The 4-aminophenol derivative presents a high risk for dermal absorption and sensitization, which can lead to systemic toxicity (such as methemoglobinemia, common with aniline derivatives). Consequently, this compound defaults to a highly protective NIOSH OEB Band (Band D or E)[4].

Table 1: Hazard Banding and Quantitative PPE Specifications

Hazard CategoryStructural DriverNIOSH OEB BandRequired PPE & Engineering ControlCausality / Rationale
Dermal Toxicity & Sensitization 4-aminophenol moietyBand D/EDouble nitrile gloves (ASTM D6978), Poly-coated gownPhenols facilitate rapid dermal penetration. Double-gloving ensures a clean inner barrier during the doffing process.
Inhalation Hazard Powder aerosolizationBand D/EN95 or PAPR (APF 25+), Class II BSC or Fume HoodFine powders hold static charge and aerosolize easily. Respiratory protection prevents mucosal absorption.
Ocular Irritation Enamino ester / PhenolBand D/EChemical splash goggles (ANSI Z87.1)Protects against micro-dust aerosols and liquid splashes during solubilization. Safety glasses are insufficient.

Operational Workflow & Methodologies

The following protocol is designed as a self-validating system: each step verifies the integrity of the previous one to prevent containment failure.

Phase A: Pre-Operation Setup
  • Verify Engineering Controls: Ensure the chemical fume hood or Class II Biological Safety Cabinet (BSC) is operational. Validate that the face velocity is between 80–120 feet per minute (fpm) using the digital monitor. Causality: Velocities below 80 fpm fail to contain heavy vapors, while velocities above 120 fpm create turbulent eddies that pull aerosols into the user's breathing zone.

  • Prepare the Workspace: Line the work surface with plastic-backed absorbent bench paper. Place the analytical balance, static eliminator, and all necessary chemical receptacles inside the hood.

Phase B: PPE Donning Sequence
  • Body: Don a poly-coated, chemical-resistant laboratory gown with closed cuffs.

  • Inner Hands: Don the first pair of standard nitrile gloves.

  • Respirator: Don a NIOSH-approved N95 respirator (or Powered Air-Purifying Respirator for bulk handling). Perform a negative/positive pressure user seal check.

  • Eyes: Don ANSI Z87.1-compliant chemical splash goggles.

  • Outer Hands: Don a second pair of extended-cuff nitrile gloves (ASTM D6978 compliant), pulling the cuffs over the sleeves of the gown to eliminate exposed skin at the wrists.

Phase C: Execution (Weighing & Transfer)
  • Neutralize Static: Pass a static elimination gun (ionizer) over the analytical balance and the compound container. Causality: Enamino ester powders are prone to electrostatic levitation. Neutralizing the charge prevents sudden aerosolization when the vial is opened.

  • Transfer: Use a disposable, anti-static polypropylene spatula to weigh the Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate.

  • Solubilization: If creating a stock solution, add the solvent (e.g., DMSO or DMF) directly to the weighed powder inside the hood. Cap the vial tightly and vortex.

  • Decontaminate Externals: Wipe the exterior of the sealed solution vial with a solvent-dampened wipe (e.g., 70% Isopropanol) before removing it from the containment zone.

Phase D: Doffing & Decontamination
  • Outer Gloves: Remove the contaminated outer gloves while your hands are still inside the fume hood. Dispose of them in the designated solid hazardous waste bin.

  • Bench Paper: Carefully fold the absorbent bench paper inward (contaminated side in) and discard it.

  • Body & Face: Step away from the hood. Remove the goggles, respirator, and gown, touching only the uncontaminated straps and inner surfaces.

  • Inner Gloves: Remove the inner gloves and immediately wash hands and forearms with soap and water for a minimum of 20 seconds.

Mandatory Visualization: Handling Workflow

G Start Compound Receipt: Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate Assess Hazard Assessment: Treat as Unknown/High-Risk (OEB Band D/E) Start->Assess EngControl Engineering Controls: Class II BSC or Fume Hood Assess->EngControl PPE PPE Donning: Double Nitrile, N95/PAPR, Chem Gown EngControl->PPE Handle Execution: Weighing & Solubilization PPE->Handle Decon Decontamination: Surface Wipe & Doffing Handle->Decon Dispose Waste Segregation: Incineration Protocol Decon->Dispose

Workflow for handling novel APIs and chemicals of unknown toxicity.

Spill Response & Disposal Plan

Because phenolic compounds exhibit high aquatic toxicity and persist in the environment, strict disposal protocols per the National Research Council's Prudent Practices must be followed[5][6].

Spill Response:

  • Powder Spill: Do not sweep. Cover the powder with damp absorbent paper (using water or a compatible solvent) to suppress dust. Carefully scoop the material into a hazardous waste container.

  • Liquid Spill: Surround the spill with universal chemical absorbents. Work from the outside in to prevent spreading.

Disposal Plan:

  • Solid Waste: All contaminated consumables (spatulas, bench paper, gloves, empty vials) must be placed in a rigid, leak-proof, poly-lined container labeled: "Hazardous Solid Waste: Toxic API Intermediate (Phenol/Aniline Derivative)."

  • Liquid Waste: Organic solutions containing the compound must be segregated into clearly labeled, compatible solvent waste carboys (e.g., Non-Halogenated Organic Waste).

  • Final Destruction: Never dispose of this compound down the drain. All waste must be routed to Environmental Health and Safety (EHS) for high-temperature incineration.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) Committee on Prudent Practices in the Laboratory URL:[Link]

  • The NIOSH Occupational Exposure Banding Process for Chemical Risk Management Centers for Disease Control and Prevention (CDC) / NIOSH URL:[Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.